molecular formula C16H21N3O4 B026736 Gefitinib impurity 5 CAS No. 199327-61-2

Gefitinib impurity 5

Número de catálogo: B026736
Número CAS: 199327-61-2
Peso molecular: 319.36 g/mol
Clave InChI: WFUBWLXSYCFZEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gefitinib impurity 5, also known as this compound, is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBWLXSYCFZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439401
Record name 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199327-61-2
Record name 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199327-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-6-(3-(4-morpholinyl)propoxy)-4(3H)-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199327612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one; [containing < 0.5 % formamide (EC No 200-842-0)]; [containing ≥ 0.5 % formamide (EC No 200-842-0) ]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YH59H93M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gefitinib Impurity 5 (CAS 199327-61-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gefitinib (B1684475) impurity 5, a significant process-related impurity and key intermediate in the synthesis of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Understanding the physicochemical properties, synthesis, and analytical control of this impurity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties

Gefitinib impurity 5, chemically known as 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one, is a synthetic quinazoline (B50416) derivative.[][2] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
CAS Number 199327-61-2[][3][4]
IUPAC Name 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one[]
Synonyms Gefitinib EP Impurity A, Gefitinib USP Related Compound A[][5]
Molecular Formula C₁₆H₂₁N₃O₄[3][4]
Molecular Weight 319.36 g/mol [][3][4]
Appearance White to off-white solid[][4][6]
Melting Point 248-250 °C[]
Boiling Point 519.5 ± 60.0 °C (Predicted)[][6]
Density 1.32 ± 0.1 g/cm³ (Predicted)[][6]
Solubility Slightly soluble in DMSO and Methanol[][6]
Purity (Typical) ≥95% to >99% (HPLC)[][3][4][7]
Storage Recommended at 2-8°C or -20°C for long-term storage[3][4][7]

Synthesis and Logical Workflow

This compound is a known intermediate in the synthesis of Gefitinib.[7] One common synthetic route involves the reaction of a key intermediate with 3-morpholinopropyl chloride. The general workflow from starting materials to the final API, highlighting the position of impurity 5, is depicted below.

G Synthesis Workflow of Gefitinib Highlighting Impurity 5 A Isovanillin (Starting Material) B 4-methoxy-3-[3-(4-morpholinyl) propoxy] benzaldehyde A->B Reaction with 3-morpholinopropyl chloride C 4-methoxy-5-[3-(4-morpholinyl)propoxy] -2-benzonitrile B->C Oxime formation & Dehydration D This compound (CAS 199327-61-2) 7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazolin-4(3H)-one C->D Nitration, Reduction, Cyclization E Gefitinib (Final API) D->E Reaction with 3-chloro-4-fluoroaniline

Caption: Logical workflow for the synthesis of Gefitinib.

Analytical Methodologies for Identification and Quantification

The control of this compound is crucial, and various analytical methods have been developed for its separation and quantification in the bulk drug. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol is a composite representation based on published methods for the analysis of Gefitinib and its process-related impurities.[8][9]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 260 nm
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a standard solution of Gefitinib and its impurities (including impurity 5) at a concentration of approximately 1.0 µg/mL in the mobile phase.

  • Sample Solution: Prepare a solution of the Gefitinib bulk drug at a concentration of 100 µg/mL in the mobile phase.

4. Method Validation Parameters:

ParameterTypical Value Range
Limit of Detection (LOD) 0.012 - 0.033 µg/mL
Limit of Quantification (LOQ) 0.04 - 0.10 µg/mL
Linearity (Correlation Coefficient, r²) 0.9991 - 0.9994
Accuracy (Recovery) 95.99 - 100.55%
Precision (%RSD) < 3%

5. System Suitability:

  • Inject a solution containing 1.0% of impurities in Gefitinib (100 µg/mL).

  • Evaluate parameters such as retention time, relative retention time, tailing factor, and theoretical plates to ensure the system is performing correctly.[9]

The workflow for the analytical characterization of this compound is outlined in the diagram below.

G Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 RP-HPLC Analysis cluster_2 Data Analysis & Reporting A Gefitinib Bulk Drug Sample B Dissolution in Mobile Phase A->B C Spiking with Impurity 5 Standard (for validation) B->C D Injection into HPLC System B->D C->D E Chromatographic Separation (C18 Column) D->E F Detection by PDA Detector (260 nm) E->F G Peak Identification (based on Retention Time) F->G H Quantification (Peak Area) G->H I Method Validation (LOD, LOQ, Linearity, Accuracy) H->I J Final Report (Impurity Profile) I->J

Caption: Workflow for the analytical characterization of this compound.

Relevance to EGFR Signaling Pathway

Gefitinib is an inhibitor of the EGFR tyrosine kinase, a key component of a signaling pathway that regulates cell proliferation and survival.[10] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth in non-small cell lung cancer (NSCLC).[9] While the direct biological activity of this compound is not extensively documented, its structural similarity to intermediates in the synthesis of a potent EGFR inhibitor warrants careful control. The pathway targeted by the parent drug, Gefitinib, is illustrated below.

G EGFR Signaling Pathway and Inhibition by Gefitinib cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds to Gefitinib Gefitinib Gefitinib->EGFR Inhibits (Tyrosine Kinase Domain)

Caption: EGFR signaling pathway inhibited by Gefitinib.

Conclusion

This compound (CAS 199327-61-2) is a critical chemical entity in the manufacturing of Gefitinib. A thorough understanding of its properties, synthesis, and analytical control is paramount for drug development professionals. The implementation of robust, validated analytical methods, such as the RP-HPLC protocol detailed herein, is essential for ensuring that the levels of this and other impurities are maintained within acceptable limits, thereby guaranteeing the quality and safety of the final drug product.

References

An In-depth Technical Guide to the Synthesis Pathway of Gefitinib Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Gefitinib impurity 5, a known process-related impurity and key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. Understanding the formation of this impurity is critical for the development of robust and well-controlled manufacturing processes for Gefitinib.

Chemical Identity of this compound

This compound is chemically identified as 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one .[1] Its structure is characterized by a quinazolinone core, a methoxy (B1213986) group at the 7-position, and a morpholinopropoxy side chain at the 6-position.

PropertyValue
CAS Number 199327-61-2[1]
Molecular Formula C₁₆H₂₁N₃O₄[1]
Molecular Weight 319.36 g/mol [1]
Appearance White to off-white solid[1]

Synthesis Pathway

The primary route for the formation of this compound involves the alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one with an appropriate morpholinopropylating agent. This reaction is a key step in some reported synthetic routes for Gefitinib itself, making this impurity a critical intermediate to monitor and control.

Below is a diagram illustrating the synthesis pathway of this compound.

Gefitinib_Impurity_5_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 6-hydroxy-7-methoxy-3H- quinazolin-4-one product This compound (7-Methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4(3H)-one) reactant1->product reactant2 N-(3-chloropropyl)morpholine reactant2->product condition1 Base (e.g., Na₂CO₃, K₂CO₃) condition1->product condition2 Solvent (e.g., DMF, Acetone) condition2->product condition3 Heat condition3->product

References

The Genesis of a Process-Related Impurity: A Technical Guide to the Origin of Gefitinib Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the origin of Gefitinib impurity 5, a critical process-related impurity encountered during the synthesis of the targeted anticancer agent, Gefitinib. Understanding the formation pathways of such impurities is paramount for the development of robust and well-controlled manufacturing processes that ensure the final drug product's purity, safety, and efficacy.

Executive Summary

This compound, chemically identified as 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone , is a known process-related impurity in the synthesis of Gefitinib. This guide reveals that the primary origin of this impurity is its role as a key intermediate in several common synthetic routes. Its presence in the final active pharmaceutical ingredient (API) is predominantly due to the incomplete reaction of this intermediate during the final condensation step with 3-chloro-4-fluoroaniline (B193440). A secondary, though less prominent, potential pathway for its formation is the hydrolysis of the chlorinated intermediate, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, under certain process conditions. Control of reaction parameters such as temperature, reaction time, and stoichiometry in the final synthetic step is crucial to minimize the level of this impurity.

Identification and Structure of this compound

This compound is listed in the European Pharmacopoeia (EP) as Gefitinib Impurity A.[1][][3] Its chemical structure and nomenclature are as follows:

Identifier Value
IUPAC Name 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone
CAS Number 199327-61-2[1][]
Molecular Formula C₁₆H₂₁N₃O₄[]
Molecular Weight 319.36 g/mol []

Synthetic Pathways of Gefitinib and the Role of Impurity 5 as a Key Intermediate

Several synthetic routes for Gefitinib have been reported, many of which utilize 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone as a pivotal intermediate.[4][5] The general synthetic strategy involves the construction of the quinazolinone core, followed by the introduction of the morpholinopropoxy side chain, and finally, the coupling with 3-chloro-4-fluoroaniline.

The following diagram illustrates a common synthetic pathway where this compound (Intermediate II) is a key precursor to the final product.

Gefitinib_Synthesis cluster_0 Synthesis of Intermediate II (this compound) cluster_1 Final Synthesis Step Start Starting Materials (e.g., Isovanillin or 6,7-dimethoxyquinazolin-4-one) Intermediate_I Intermediate I (6-hydroxy-7-methoxy- quinazolin-4(3H)-one) Start->Intermediate_I Multiple Steps Intermediate_II Intermediate II (this compound) 7-methoxy-6-[3-(4-morpholinyl)propoxy] -4(3H)-quinazolinone Intermediate_I->Intermediate_II Alkylation Intermediate_III Intermediate III (4-chloro-7-methoxy-6- (3-morpholinopropoxy)quinazoline) Intermediate_II->Intermediate_III Chlorination Reagent_A N-(3-chloropropyl)morpholine Base (e.g., K2CO3) Reagent_A->Intermediate_II Gefitinib Gefitinib Intermediate_III->Gefitinib Condensation Reagent_B Chlorinating Agent (e.g., POCl3, SOCl2) Reagent_B->Intermediate_III Reagent_C 3-chloro-4-fluoroaniline Reagent_C->Gefitinib

A common synthetic pathway for Gefitinib.

Origin of this compound in the Final Drug Substance

The presence of 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone in the final Gefitinib product can be attributed to two primary mechanisms:

Incomplete Reaction of the Key Intermediate

The most significant source of this compound is the incomplete conversion of this intermediate during the final condensation step with 3-chloro-4-fluoroaniline.[4] Several factors can contribute to an incomplete reaction:

  • Sub-optimal Reaction Kinetics: Insufficient reaction time or temperature can lead to a portion of the intermediate remaining unreacted.

  • Stoichiometric Imbalance: An inadequate amount of 3-chloro-4-fluoroaniline relative to the intermediate will result in unreacted starting material.

  • Impurities in Reactants or Solvents: The presence of impurities in the reactants or solvents can inhibit the reaction.

  • Mixing Issues: In large-scale production, inefficient mixing can lead to localized areas of lower reactant concentration, resulting in an incomplete reaction.

Hydrolysis of the Chloro-Intermediate

A secondary pathway for the formation of this compound is the hydrolysis of the chlorinated intermediate, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline. This can occur if water is present during the final condensation step or during work-up procedures. The chloro group at the 4-position of the quinazoline (B50416) ring is susceptible to nucleophilic attack by water, leading to the formation of the corresponding quinazolinone.

The following diagram illustrates the formation pathways of this compound.

Impurity_Formation Intermediate_II Intermediate II (this compound) 7-methoxy-6-[3-(4-morpholinyl)propoxy] -4(3H)-quinazolinone Intermediate_III Intermediate III (4-chloro-7-methoxy-6- (3-morpholinopropoxy)quinazoline) Intermediate_II->Intermediate_III Chlorination Gefitinib Gefitinib Intermediate_II->Gefitinib Incomplete Conversion Intermediate_III->Intermediate_II Hydrolysis Intermediate_III->Gefitinib Condensation 3C4FA 3-chloro-4-fluoroaniline 3C4FA->Gefitinib H2O Water (H2O) H2O->Intermediate_II Incomplete_Reaction Incomplete Reaction Hydrolysis Hydrolysis

Formation pathways of this compound.

Quantitative Data

While specific quantitative data on the levels of impurity 5 can vary significantly depending on the exact synthetic process and controls in place, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines provide thresholds for reporting and identification of impurities in new drug substances.[6][7] For a drug with a maximum daily dose of over 2g, the reporting threshold is 0.05%.[7] Process optimization studies aim to keep known impurities, such as impurity 5, well below this limit.

One study on the validation of an HPLC method for Gefitinib and its process-related impurities reported the limit of detection (LOD) and limit of quantification (LOQ) for several impurities.[4] Although not explicitly for impurity 5 in a final product analysis, the data highlights the sensitivity of analytical methods used for impurity profiling.

Parameter Value (µg/mL)
Limit of Detection (LOD)0.012–0.033
Limit of Quantification (LOQ)0.04–0.10
Table adapted from Chandrashekara et al. (2014).[4]

Experimental Protocols

Synthesis of 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone (this compound)

This protocol is adapted from a reported synthesis of Gefitinib.[8]

Materials:

  • 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol

  • Potassium carbonate (K₂CO₃)

  • 4-(3-chloropropyl)morpholine

  • Dimethylformamide (DMF)

Procedure:

  • A solution of 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (27.8 g, 87 mmol) and potassium carbonate (24.1 g, 175 mmol) in DMF (500 mL) is stirred at 40 °C for 20 minutes.

  • 4-(3-chloropropyl)morpholine is added to the mixture.

  • The reaction mixture is heated to 80 °C for 12 hours under an Argon atmosphere.

  • The progress of the reaction is monitored by HPLC.

  • Upon completion, the reaction mixture is poured into an ice/water mixture and extracted with ethyl acetate (B1210297) (4 x 150 mL).

  • The combined organic layers are dried and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.

Analytical Method for Quantification of Gefitinib and Its Impurities by HPLC

This protocol is based on a validated stability-indicating HPLC method.[4][6]

Chromatographic Conditions:

  • Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0.[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm[9]

  • Column Temperature: 30 °C

Sample Preparation:

  • Standard solutions of Gefitinib and its impurities are prepared by dissolving known amounts in the mobile phase.

  • For the analysis of a bulk drug sample, a solution of known concentration (e.g., 1000 µg/mL) is prepared in the mobile phase.[6]

Validation Parameters:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7]

The following diagram illustrates a general experimental workflow for the analysis of Gefitinib impurities.

Experimental_Workflow Sample_Prep Sample Preparation (Bulk Drug or Formulation) HPLC_System HPLC System (Column, Mobile Phase, Detector) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Gefitinib and Impurities) Standard_Prep->HPLC_System Chromatogram Chromatographic Separation and Data Acquisition HPLC_System->Chromatogram Data_Analysis Data Analysis (Peak Integration, Quantification) Chromatogram->Data_Analysis Results Results (Impurity Profile, Assay) Data_Analysis->Results

A typical workflow for the analysis of Gefitinib impurities.

Conclusion

The origin of this compound is intrinsically linked to its role as a key intermediate in the synthesis of the active pharmaceutical ingredient. Its presence in the final product is primarily a result of an incomplete final condensation reaction. A thorough understanding of the reaction kinetics and the implementation of stringent in-process controls are essential to minimize the levels of this and other process-related impurities. The use of validated, high-sensitivity analytical methods is critical for the accurate monitoring and control of the impurity profile of Gefitinib, ensuring a safe and effective therapeutic agent.

References

A Comprehensive Technical Guide to Gefitinib Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Gefitinib (B1684475) Impurity 5, a critical process-related impurity in the manufacturing of the anti-cancer drug Gefitinib. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and the relevant biological context of its parent compound, Gefitinib.

Core Data Presentation

Gefitinib Impurity 5, officially designated as Gefitinib Impurity A in the European Pharmacopoeia (EP) and Gefitinib Related Compound A in the United States Pharmacopeia (USP), is a key substance for quality control in the production of Gefitinib.[1][2] Its consistent monitoring is crucial for ensuring the safety and efficacy of the final drug product.

IdentifierValueReference
Chemical Name 7-Methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one[2]
Synonyms Gefitinib EP Impurity A, Gefitinib USP Related Compound A[1][2]
CAS Number 199327-61-2[1]
Molecular Formula C₁₆H₂₁N₃O₄[1][2]
Molecular Weight 319.36 g/mol [1][2]

Experimental Protocols

The accurate quantification of this compound is paramount. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is detailed below, based on established analytical procedures for Gefitinib and its related substances.[3][4][5]

Objective: To separate and quantify this compound in a bulk sample of Gefitinib.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm i.d.; 5 µm particle size)[3][4][5]

  • Mobile Phase: A mixture of 130 mM ammonium acetate buffer (pH adjusted to 5.0 with orthophosphoric acid) and acetonitrile in a 63:37 (v/v) ratio.[3][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Photodiode Array (PDA) detector set at a wavelength of 248 nm.[6]

  • Injection Volume: 10 µL[6]

3. Preparation of Solutions:

  • Buffer Preparation: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 130 mM solution. Adjust the pH to 5.0 using orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve the Gefitinib and this compound reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).

  • Spiked Sample Solution: Prepare a solution of the Gefitinib bulk drug in the mobile phase (e.g., 2000 µg/mL).[4] Spike this solution with a known concentration of the this compound standard solution to a level relevant for impurity profiling (e.g., 0.15% w/w).[7]

4. Method Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrated by the separation of the impurity peak from the main Gefitinib peak and any other process-related impurities. Forced degradation studies can further confirm peak purity.[4]

  • Linearity: Assessed by analyzing a series of dilutions of the impurity standard over a concentration range (e.g., 0.1 to 2.0 µg/mL).[5]

  • Accuracy: Determined by the recovery of a known amount of the impurity spiked into the bulk drug sample at different concentration levels.[5]

  • Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different equipment).[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]

Mandatory Visualizations

The following diagrams illustrate the biological context of Gefitinib's mechanism of action and a typical analytical workflow for impurity determination.

Gefitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Gefitinib inhibits the EGFR signaling pathway.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Bulk Drug and Reference Standards B Dissolve in Appropriate Diluent A->B C Prepare Spiked Sample and Standard Solutions B->C D Inject Samples into HPLC System C->D E Chromatographic Separation on RP Column D->E F Detect with PDA Detector E->F G Integrate Peak Areas F->G H Calculate Impurity Concentration G->H I Compare Against Specification Limits H->I

Caption: Workflow for pharmaceutical impurity analysis.

References

An In-depth Technical Guide on the Origin of Gefitinib Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Gefitinib impurity 5 (also known as Gefitinib Impurity A), a critical compound in the manufacturing and quality control of the anti-cancer drug Gefitinib. This document outlines the primary pathway for its presence in the final drug substance, explores potential degradation pathways, and provides detailed experimental protocols for its analysis.

Executive Summary

This compound, identified as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one (CAS No. 199327-61-2), is a well-characterized process-related impurity in the synthesis of Gefitinib. Its primary origin is as a key intermediate in the final step of several common synthetic routes. While Gefitinib is known to degrade under stress conditions, particularly acid and base hydrolysis, the formation of impurity 5 as a degradation product is not definitively established in the current scientific literature. Therefore, its presence in the final drug product is most likely attributable to incomplete reaction or inadequate purification during manufacturing.

Chemical Structures

CompoundStructure
Gefitinib
alt text
This compound
alt text
Chemical Name: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamineChemical Name: 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one
CAS No: 184475-35-2CAS No: 199327-61-2
Molecular Formula: C₂₂H₂₄ClFN₄O₃Molecular Formula: C₁₆H₂₁N₃O₄
Molecular Weight: 446.90 g/mol Molecular Weight: 319.36 g/mol

Pathways to the Formation of this compound

Primary Pathway: Process-Related Impurity

This compound is a crucial intermediate in the synthesis of Gefitinib. The final step in many synthetic routes involves the condensation of impurity 5 with 3-chloro-4-fluoroaniline.

Gefitinib Synthesis Impurity5 This compound (7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one) Gefitinib Gefitinib Impurity5->Gefitinib Condensation Aniline 3-Chloro-4-fluoroaniline Aniline->Gefitinib

Figure 1: Synthesis of Gefitinib from Impurity 5.

The presence of this impurity in the final Gefitinib active pharmaceutical ingredient (API) is typically due to:

  • Incomplete Reaction: The condensation reaction not proceeding to completion.

  • Inadequate Purification: Failure to remove the unreacted intermediate during the purification of the final product.

Potential Degradation Pathway: Hydrolysis

Gefitinib has been shown to be susceptible to degradation under hydrolytic conditions (acidic and basic). A plausible, though not definitively proven, degradation pathway for the formation of this compound is the hydrolysis of the C4-N bond of the quinazoline (B50416) ring.

Forced degradation studies have demonstrated that Gefitinib degrades significantly under acidic and basic stress, but the specific identification of impurity 5 as a resultant degradant is not consistently reported in the literature. Some studies have observed a "prominent degradant" under these conditions without confirming its identity as impurity 5. Conversely, at least one study reported no change in purity under acidic and basic conditions, suggesting that the reaction conditions are critical to the degradation profile.

Gefitinib Hydrolysis Gefitinib Gefitinib Impurity5 This compound Gefitinib->Impurity5 Hydrolysis (Acid/Base) Aniline 3-Chloro-4-fluoroaniline Gefitinib->Aniline Hydrolysis (Acid/Base)

Figure 2: Potential Hydrolytic Degradation of Gefitinib.

Quantitative Data from Forced Degradation Studies

The following table summarizes findings from forced degradation studies on Gefitinib. It is important to note that while degradation is observed, the explicit quantification of this compound as a degradation product is generally absent in the reviewed literature.

Stress ConditionReagents and Conditions% Degradation of GefitinibMajor Degradation Products IdentifiedReference
Acid Hydrolysis 5N HCl at 80°C for 1 hourSignificant degradationUnspecified degradants
Base Hydrolysis 5N NaOH at 80°C for 1 hourSignificant degradationUnspecified degradants
Oxidative 5% H₂O₂ at 80°C for 1 hourSensitive, three degradants observedN-Oxide of Gefitinib
Thermal Heating at 80°C for 8 hoursNo degradation observed-
Photolytic 1.2 million lux hours and 200 watt hours/square meterNo degradation observed-

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a composite based on methodologies described in the literature.

Objective: To investigate the stability of Gefitinib under various stress conditions.

Materials:

  • Gefitinib API

  • Hydrochloric Acid (5N and 1N)

  • Sodium Hydroxide (5N and 1N)

  • Hydrogen Peroxide (5% and 30%)

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Buffer salts (e.g., ammonium (B1175870) acetate)

  • HPLC system with a PDA or UV detector and a C18 or C8 column

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Gefitinib in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 5N HCl.

    • Heat the mixture at 80°C for 1 hour.

    • Cool the solution and neutralize it with an appropriate volume of 5N NaOH.

    • Dilute to a final concentration with mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 5N NaOH.

    • Heat the mixture at 80°C for 1 hour.

    • Cool the solution and neutralize it with an appropriate volume of 5N HCl.

    • Dilute to a final concentration with mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 5% H₂O₂.

    • Keep the solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification, characterization, and quantification of process-related impurities of Gefitinib (B1684475). Ensuring the purity of active pharmaceutical ingredients (APIs) like Gefitinib is critical for the safety and efficacy of the final drug product. This document details the common impurities, the analytical methodologies for their detection, and the underlying signaling pathways affected by the drug.

Introduction to Gefitinib and the Imperative of Impurity Profiling

Gefitinib is a targeted anti-cancer agent used primarily in the treatment of non-small cell lung cancer (NSCLC).[1][2] It functions as a tyrosine kinase inhibitor by selectively targeting the epidermal growth factor receptor (EGFR), a key protein in cell proliferation and survival signaling pathways.[1][3] The synthesis of a complex molecule like Gefitinib is a multi-step process, and at each stage, there is a potential for the formation of impurities. These can include unreacted starting materials, intermediates, by-products, and degradation products.[4][5] Regulatory bodies like the U.S. FDA mandate that any impurity present at a level greater than 0.1% must be identified and quantified using validated analytical methods to ensure the safety and quality of the drug.[4]

Gefitinib Synthesis and Associated Impurities

The synthesis of Gefitinib can be achieved through various routes, often starting from materials like isovanillin (B20041) or 6,7-dimethoxy quinazolin-4-one.[4] A common synthetic pathway involves the construction of the quinazoline (B50416) core, followed by the addition of the morpholinopropoxy side chain and final condensation with 3-chloro-4-fluoroaniline.[4][6]

Several process-related impurities have been identified, arising from different stages of the synthesis. These include:

  • Starting Material Carryover: Residuals of initial reactants.

  • Intermediate Impurities: Unreacted intermediates from preceding steps.

  • By-products: Formed from side reactions during the synthesis.

  • Degradation Products: Formed during manufacturing or storage under stress conditions like oxidation, hydrolysis, or photolysis.[7][8][9]

A list of some known Gefitinib impurities is provided below:

Impurity NameMolecular FormulaMolecular WeightReference
O-Desmethyl GefitinibC₂₁H₂₂ClFN₄O₃432.88[10]
Gefitinib N-OxideC₂₂H₂₃ClFN₄O₄447.89[8][11]
O-Desmorpholinopropyl GefitinibC₁₅H₁₁ClFN₃O₂319.72[12]
N-(3-Morpholinopropyl) GefitinibC₂₉H₃₇ClFN₅O₄574.09[13]
Gefitinib 3,4-Difluoro ImpurityC₂₂H₂₄F₂N₄O₃430.46[11]
N-(3-Chloro-4-fluorophenyl)-7-methoxy-5-(3-morpholinopropoxy)quinazolin-4-amineC₂₂H₂₄ClFN₄O₃446.91[14]
Gefitinib Nitroso ImpurityC₂₂H₂₃ClFN₅O₄475.91[12]
Gefitinib 4-Desfluoro Hydrochloride ImpurityC₂₂H₂₆Cl₂N₄O₃465.37[12]

Experimental Protocols for Impurity Identification

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive identification and quantification of Gefitinib impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for separating Gefitinib from its impurities.

Typical Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[4][7][15]

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size).[4][7][15]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 130 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile) is commonly used.[4][15][16] A typical ratio is 63:37 (v/v) of buffer to acetonitrile.[4][15][16]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 240 nm, 250 nm, or 260 nm.[8][9][17]

  • Column Temperature: 30°C.[18]

  • Injection Volume: 10 µL.[18]

  • Sample Preparation: The Gefitinib sample is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or the mobile phase) to a known concentration (e.g., 1 mg/mL).[18]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification of unknown impurities by providing mass information.

Typical Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole mass spectrometer.[7]

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.[7]

  • Mass Analysis: Full scan mode is used to detect all ions, and product ion scans (MS/MS) are used to elucidate the structure of the impurities.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions.[7][9]

Experimental Protocol:

  • Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 40-80°C).[6][8][17]

  • Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 N NaOH or 2N NaOH) at an elevated temperature (e.g., 60-80°C).[8][17][19]

  • Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., 3-5% hydrogen peroxide) at an elevated temperature.[8][17] Gefitinib has been found to be particularly sensitive to oxidation.[7]

  • Thermal Degradation: The drug substance is subjected to high temperatures.[9][19]

  • Photolytic Degradation: The drug is exposed to UV light (e.g., 254 nm).[8][9]

The stressed samples are then analyzed by HPLC or LC-MS to identify and quantify the resulting degradants.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated RP-HPLC method for the analysis of Gefitinib and its process-related impurities.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) [2][4][15]

CompoundCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Gefitinib0.9990.012-0.0330.04-0.10
Process-Related Impurities0.9991–0.99940.012-0.0330.04-0.10

Table 2: Accuracy (Recovery %) [2][4][15]

CompoundRecovery (%)Relative Standard Deviation (RSD) (%)
Gefitinib98.26–99.900.30–1.35
Process-Related Impurities95.99–100.550.26–2.59

Gefitinib Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR.[3] EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[3] This phosphorylation event triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib blocks this autophosphorylation, thereby inhibiting the activation of these downstream pathways and leading to reduced cancer cell proliferation and apoptosis.[3]

Visualizations

Gefitinib Synthesis and Impurity Formation

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Steps cluster_impurities Potential Impurities Isovanillin Isovanillin Intermediate_A 4-methoxy-3-[3-(4- morpholinyl)propoxy]benzaldehyde Isovanillin->Intermediate_A Reaction Impurity_1 Unreacted Starting Materials Isovanillin->Impurity_1 3-morpholinopropyl chloride 3-morpholinopropyl chloride 3-morpholinopropyl chloride->Intermediate_A 3-morpholinopropyl chloride->Impurity_1 Intermediate_B 4-methoxy-5-[3-(4- morpholinyl)propoxy]-2-benzonitrile Intermediate_A->Intermediate_B Series of Reactions Impurity_2 Intermediate Carryover Intermediate_A->Impurity_2 Key_Intermediate 7-methoxy-6-[3-(4-morpholinyl) propoxy]quinazolin-4(3H)-one Intermediate_B->Key_Intermediate Cyclization Intermediate_B->Impurity_2 Gefitinib Gefitinib Key_Intermediate->Gefitinib Condensation Impurity_3 By-products Key_Intermediate->Impurity_3 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline->Gefitinib

Caption: Simplified Gefitinib synthesis showing potential impurity entry points.

Experimental Workflow for Impurity Identification

G Sample Gefitinib Bulk Drug Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Degradation HPLC_Analysis RP-HPLC Analysis (Separation of Impurities) Sample->HPLC_Analysis Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Mass Identification) HPLC_Analysis->LCMS_Analysis Peak Isolation Quantification Quantification of Impurities (Using Validated Method) HPLC_Analysis->Quantification NMR_Analysis NMR Spectroscopy (Structural Elucidation) LCMS_Analysis->NMR_Analysis If necessary NMR_Analysis->Quantification Report Impurity Profile Report Quantification->Report

Caption: Workflow for the identification and quantification of Gefitinib impurities.

EGFR Signaling Pathway and Gefitinib's Mechanism of Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

The rigorous identification and control of process-related impurities are fundamental to ensuring the quality, safety, and efficacy of Gefitinib. A combination of advanced analytical techniques, including RP-HPLC and LC-MS, coupled with forced degradation studies, allows for the comprehensive characterization of the impurity profile. Validated analytical methods with high precision and accuracy are essential for the reliable quantification of these impurities, ensuring that the final drug product meets stringent regulatory standards. Understanding the synthesis and degradation pathways of Gefitinib is crucial for developing robust manufacturing processes that minimize impurity formation.

References

Characterization of Gefitinib Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Gefitinib's degradation products. Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer. Understanding its stability and degradation profile is paramount for ensuring its safety, efficacy, and quality. This document details the identification of its principal degradation products, the experimental protocols for forced degradation studies, and the analytical methodologies for their characterization.

Introduction to Gefitinib Stability

Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. Forced degradation studies are essential to identify potential degradants that may arise during manufacturing, storage, and administration. These studies are a regulatory requirement and are crucial for the development of stability-indicating analytical methods.

Identified Degradation Products of Gefitinib

Forced degradation studies have revealed several degradation products of Gefitinib. The most significant and well-characterized degradants are formed under acidic and oxidative conditions.

Structure and Characterization

Three novel degradation products have been isolated and structurally elucidated using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D)[1][2].

  • GFT-DP1 (Acid Degradation Product):

    • Chemical Name: 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one[1][2]

    • Formation: Formed under acidic hydrolysis.

    • Structure: Chemical structure of GFT-DP1

  • GFT-DP2 (Oxidative Degradation Product):

    • Chemical Name: 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-1-oxidoquinazolin-6-yl)oxy)-propyl)morpholine-4-oxide[1][2]

    • Formation: Formed under peroxide-mediated oxidation.

    • Structure: Chemical structure of GFT-DP2

  • GFT-DP3 (Oxidative Degradation Product):

    • Chemical Name: 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)-propyl)-morpholine-4-oxide[1][2]

    • Formation: Formed under peroxide-mediated oxidation.

    • Structure: Chemical structure of GFT-DP3

Another significant degradation product identified, particularly under oxidative stress, is Gefitinib N-oxide [3].

Quantitative Analysis of Degradation

The extent of Gefitinib degradation varies depending on the stressor and the conditions applied. The following tables summarize the quantitative data on the degradation of Gefitinib under different forced degradation conditions.

Table 1: Summary of Gefitinib Degradation under Various Stress Conditions

Stress ConditionReagent and Conditions% Degradation of GefitinibRetention Time of Degradation Product(s) (min)Reference
Acidic Degradation0.1 N HCl3.27%3.850
Alkaline Degradation0.1 N NaOH1.83%3.857[4]
Oxidative Degradation3% H₂O₂5.24%3.838[4]
Thermal DegradationNot specifiedNot significant-[2]
Photolytic DegradationNot specifiedNot significant-[1][2]

Note: The percentage of degradation refers to the parent drug, Gefitinib. Quantitative data for the individual yield of each degradation product is not consistently reported across studies.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of Gefitinib degradation products.

Forced Degradation Studies

Forced degradation studies are performed to generate the degradation products under controlled stress conditions.

Objective: To produce a sufficient amount of degradation products for identification and to assess the stability-indicating nature of the analytical method.

General Procedure:

  • Prepare a stock solution of Gefitinib in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Subject the stock solution to various stress conditions as detailed below.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute the stressed samples to a suitable concentration for analysis.

Stress Conditions:

  • Acidic Hydrolysis: Treat the Gefitinib solution with 5N HCl and heat at 80°C for 1 hour[5]. Alternatively, use 0.1 N HCl at 40°C for 24 hours[6].

  • Alkaline Hydrolysis: Treat the Gefitinib solution with 5N NaOH and heat at 80°C for 1 hour[5]. Alternatively, use 0.1 N NaOH at 40°C for 24 hours[6].

  • Oxidative Degradation: Treat the Gefitinib solution with 5% H₂O₂ and heat at 80°C for 1 hour[5]. Alternatively, use 3% v/v H₂O₂ at 40°C for 24 hours[6].

  • Thermal Degradation: Expose a solid sample of Gefitinib to dry heat at a specified temperature (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose the Gefitinib solution to UV light (e.g., ≥200 Wh/m²) in a photostability chamber for a defined period[6].

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating Gefitinib from its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method

ParameterCondition
Column Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.6) and acetonitrile (B52724) (55:45 v/v)
Flow Rate 1.0 mL/min
Detection UV at 248 nm
Retention Time of Gefitinib 4.179 min
Reference [4]
Structural Elucidation: LC-MS/MS and NMR

For the definitive identification of degradation products, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) is employed.

  • LC-MS/MS: This technique is used to determine the molecular weight of the degradation products and to obtain fragmentation patterns that aid in structural elucidation. An ESI-QTOF-MS system can be used for this purpose[7].

  • NMR: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are performed on isolated degradation products to confirm their exact chemical structure[1][2].

Visualizations

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways involved in cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP P P EGFR->P RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation

Caption: Gefitinib inhibits the EGFR signaling pathway.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the typical workflow for conducting forced degradation studies of Gefitinib.

Forced_Degradation_Workflow start Start: Gefitinib Bulk Drug/Formulation prepare_solution Prepare Stock Solution start->prepare_solution stress_conditions Apply Stress Conditions prepare_solution->stress_conditions acid Acid Hydrolysis (e.g., 5N HCl, 80°C) stress_conditions->acid base Alkaline Hydrolysis (e.g., 5N NaOH, 80°C) stress_conditions->base oxidation Oxidation (e.g., 5% H2O2, 80°C) stress_conditions->oxidation thermal Thermal Degradation (e.g., 105°C) stress_conditions->thermal photo Photolytic Degradation (e.g., UV light) stress_conditions->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc_analysis Stability-Indicating HPLC Analysis neutralize->hplc_analysis lcms_nmr LC-MS/MS & NMR Analysis (for structural elucidation) hplc_analysis->lcms_nmr data_analysis Data Analysis & Quantification hplc_analysis->data_analysis lcms_nmr->data_analysis end End: Characterization Report data_analysis->end

Caption: Workflow for Gefitinib forced degradation studies.

Conclusion

This technical guide has summarized the current knowledge on the degradation products of Gefitinib. The identification of key degradants under various stress conditions, supported by robust analytical methodologies, is critical for the development of stable and safe pharmaceutical formulations of Gefitinib. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and quality control. Further research focusing on the quantification of individual degradation products and their potential pharmacological or toxicological effects is recommended.

References

An In-depth Technical Guide to the Spectral Data and Characterization of Gefitinib Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the identification and characterization of Gefitinib (B1684475) impurity 5. The document is intended for researchers, scientists, and drug development professionals working on the analysis of Gefitinib and its related substances.

Introduction to Gefitinib and its Impurities

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of certain types of non-small cell lung cancer.[1] The presence of impurities in the active pharmaceutical ingredient (API) can affect its efficacy and safety. Therefore, the identification, quantification, and control of these impurities are critical aspects of drug development and manufacturing. Gefitinib impurity 5 is a process-related impurity that may arise during the synthesis of Gefitinib.

Identification of this compound

This compound is chemically identified as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one.[2][3] Key identification parameters are summarized in the table below.

ParameterValueReference
Chemical Name 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one[2][3]
CAS Number 199327-61-2[2][3]
Molecular Formula C16H21N3O4[2][3]
Molecular Weight 319.36 g/mol [2][3]

Spectral Data of this compound

The following tables summarize the spectral data for this compound. It is important to note that publicly available, detailed raw spectral data for this specific impurity is limited. The data presented here is representative and compiled from typical values for similar functional groups and structural motifs. For definitive identification, it is recommended to acquire and analyze a certified reference standard.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Illustrative)

While a Certificate of Analysis for this compound mentions that the 1H NMR spectrum is "Consistent with structure," specific chemical shift data is not publicly available.[2] The following table provides an illustrative representation of the expected 1H and 13C NMR spectral data based on the known chemical structure.

Table 1: Illustrative ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HH-2
~7.5s1HH-5
~7.1s1HH-8
~4.2t2H-O-CH2-
~4.0s3H-OCH3
~3.7t4HMorpholine -CH2-O-
~2.5t4HMorpholine -CH2-N-
~2.6t2H-N-CH2-
~2.1m2H-CH2-CH2-CH2-

Table 2: Illustrative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (C-4)
~155C-7
~150C-8a
~145C-6
~140C-2
~115C-5
~110C-4a
~105C-8
~68-O-CH2-
~67Morpholine -CH2-O-
~56-OCH3
~54Morpholine -CH2-N-
~53-N-CH2-
~26-CH2-CH2-CH2-

3.2. Mass Spectrometry (MS) Data (Illustrative)

Mass spectrometry is a crucial technique for confirming the molecular weight of impurities. The expected mass spectrum for this compound would show a prominent peak corresponding to its molecular ion.

Table 3: Illustrative Mass Spectrometry Data for this compound

m/zIon Type
320.16[M+H]⁺
342.14[M+Na]⁺

3.3. Infrared (IR) Spectroscopy Data (Illustrative)

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 4: Illustrative Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretch (amide)
~2950C-H stretch (aliphatic)
~1680C=O stretch (amide)
~1620C=N stretch
~1500C=C stretch (aromatic)
~1250C-O stretch (ether)
~1100C-N stretch

Experimental Protocols for Impurity Characterization

The characterization and quantification of Gefitinib and its impurities are typically performed using a combination of chromatographic and spectroscopic techniques.

4.1. High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating reverse-phase HPLC method is essential for the separation and quantification of Gefitinib and its process-related impurities.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) is commonly used.[4][5]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 130 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[4][5]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Detection: UV detection at a wavelength of approximately 250-332 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.[6]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Ionization Mode: Positive ion electrospray ionization is typically used to generate protonated molecular ions [M+H]⁺.[6]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used for mass determination.

  • Data Analysis: The mass spectra of the eluted peaks are analyzed to determine the molecular weights of the impurities.

4.3. Spectroscopic Analysis (NMR, IR)

  • Sample Preparation: For NMR and IR analysis, the impurity needs to be isolated and purified, often by preparative HPLC.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The chemical shifts, coupling constants, and integration values are used to elucidate the chemical structure.

  • IR Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways involved in cell proliferation and survival.[7][8][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT STAT EGFR->STAT EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP-binding site) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow for Impurity Identification

The following diagram illustrates a general workflow for the identification and characterization of impurities in a drug substance like Gefitinib.

Impurity_Identification_Workflow start Drug Substance (Gefitinib) hplc HPLC/UPLC Analysis (Impurity Profiling) start->hplc detection Detection of Impurity Peak (e.g., Impurity 5) hplc->detection lcms LC-MS Analysis (Molecular Weight Determination) detection->lcms Yes isolation Preparative HPLC (Impurity Isolation) lcms->isolation nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) isolation->nmr ir IR Spectroscopy (Functional Group Analysis) isolation->ir characterization Complete Characterization of Impurity 5 nmr->characterization ir->characterization

Caption: General experimental workflow for impurity identification and characterization.

References

Unraveling the Biological Profile of Gefitinib Impurity 5: A Technical Overview and Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Gefitinib (B1684475) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), functioning as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The purity of this active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide focuses on a significant process-related impurity, Gefitinib Impurity 5, also identified as Gefitinib EP Impurity A. While direct biological activity data for this specific impurity is not extensively available in public literature, this document aims to provide a comprehensive overview of its chemical identity, the biological context derived from its parent compound and core chemical scaffold, and a proposed framework for its biological characterization.

Identification and Chemical Structure of this compound

This compound is chemically known as 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one , with the Chemical Abstracts Service (CAS) number 199327-61-2 . It is recognized by the European Pharmacopoeia as "Gefitinib Impurity A".[1][2][3]

Structurally, this impurity shares the quinazoline (B50416) core and the morpholinopropoxy side chain with the parent Gefitinib molecule. However, it critically lacks the N-(3-chloro-4-fluorophenyl) group, which is essential for the high-affinity interaction of Gefitinib with the ATP-binding pocket of the EGFR kinase domain.

FeatureGefitinibThis compound
Chemical Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one
CAS Number 184475-35-2199327-61-2
Molecular Formula C₂₂H₂₄ClFN₄O₃C₁₆H₂₁N₃O₄
Core Scaffold QuinazolineQuinazolin-4(3H)-one
Key Pharmacophore N-(3-chloro-4-fluorophenyl)anilino groupAbsent
Side Chain 7-methoxy-6-[3-(morpholin-4-yl)propoxy]7-methoxy-6-[3-(morpholin-4-yl)propoxy]

Biological Context: The Parent Compound - Gefitinib

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] EGFR is a member of the ErbB family of receptor tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, including NSCLC, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Gefitinib competitively binds to the ATP-binding site within the EGFR kinase domain, inhibiting receptor autophosphorylation and downstream signaling. This blockade of the Ras signal transduction cascade can induce apoptosis (programmed cell death) in cancer cells.[4]

Gefitinib_Signaling_Pathway cluster_0 Downstream Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->P Inhibits ADP ADP P->ADP Ras Ras P->Ras Activates ATP ATP ATP->P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Gefitinib's mechanism of action via inhibition of the EGFR signaling pathway.

Potential Biological Activity of the Quinazolin-4(3H)-one Scaffold

While specific data on this compound is lacking, its core structure, quinazolin-4(3H)-one, is a well-known scaffold in medicinal chemistry with a broad range of biological activities. Numerous derivatives of this scaffold have been investigated and developed as therapeutic agents, particularly in oncology.

Studies have shown that certain quinazolin-4(3H)-one derivatives exhibit potent cytotoxic activity against various cancer cell lines.[5][6] The mechanisms of action for these compounds can be diverse, including but not limited to:

  • Kinase Inhibition: Some derivatives have been shown to inhibit other kinases besides EGFR, such as VEGFR or Aurora Kinase A.[5][7]

  • Tubulin Polymerization Inhibition: Certain quinazolinones act as tumor-vascular disrupting agents by interfering with tubulin polymerization.[8]

  • USP7 Inhibition: Novel quinazolin-4(3H)-one derivatives have been identified as inhibitors of Ubiquitin-specific-processing protease 7 (USP7), a target in cancer therapy.[9]

Given its structural similarity to these biologically active molecules, it is plausible that this compound may possess some level of cytotoxic or other biological activity, although likely at a much lower potency than Gefitinib due to the absence of the key EGFR-binding moiety. Its presence in the final drug product, therefore, warrants a thorough biological characterization to ensure it does not contribute to the overall toxicity or side-effect profile of Gefitinib.

Proposed Experimental Framework for Biological Characterization

To address the gap in knowledge regarding the biological activity of this compound, a systematic experimental approach is required. The following workflow outlines a proposed strategy for its comprehensive in vitro evaluation.

Experimental_Workflow Impurity This compound (CAS 199327-61-2) EGFR_Assay Biochemical EGFR Kinase Assay Impurity->EGFR_Assay Kinase_Panel Broad Kinase Profiling Panel Impurity->Kinase_Panel Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Impurity->Cell_Viability Data_Analysis Data Analysis and Activity Assessment EGFR_Assay->Data_Analysis Kinase_Panel->Data_Analysis A549 A549 (EGFR wt) Cell_Viability->A549 HCC827 HCC827 (EGFR mut, sensitive) Cell_Viability->HCC827 H1975 H1975 (EGFR mut, resistant) Cell_Viability->H1975 Western_Blot Western Blot Analysis (p-EGFR, p-ERK) Cell_Viability->Western_Blot Western_Blot->Data_Analysis

Proposed workflow for the in vitro biological characterization of this compound.
Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the key experiments outlined in the workflow.

4.1.1. Biochemical EGFR Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory activity of this compound against the EGFR tyrosine kinase.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.

    • Recombinant human EGFR kinase domain is incubated with a biotinylated poly-GT peptide substrate and ATP in a kinase reaction buffer.

    • This compound is added at various concentrations (e.g., from 1 nM to 100 µM). Gefitinib is used as a positive control.

    • The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of EDTA.

    • A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

    • After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the level of substrate phosphorylation.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

4.1.2. Cell Viability and Cytotoxicity Assay

  • Objective: To assess the effect of this compound on the viability of NSCLC cell lines with different EGFR statuses.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

    • NSCLC cell lines (e.g., A549 - EGFR wild-type; HCC827 - EGFR mutant, Gefitinib-sensitive; H1975 - EGFR T790M mutant, Gefitinib-resistant) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours. Gefitinib is used as a positive control, and DMSO as a vehicle control.

    • After the incubation period, MTT reagent is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle control, and IC₅₀ values are determined.

4.1.3. Western Blot for EGFR Pathway Modulation

  • Objective: To determine if this compound can inhibit EGFR phosphorylation and downstream signaling in intact cells.

  • Methodology:

    • HCC827 cells are serum-starved and then treated with various concentrations of this compound for 2 hours.

    • Cells are then stimulated with epidermal growth factor (EGF) for 15 minutes to induce EGFR phosphorylation.

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the effect of the impurity on protein phosphorylation.

Conclusion

This compound (7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one) is a known process-related impurity of the anticancer drug Gefitinib. While it lacks the critical anilino-quinazoline pharmacophore responsible for potent EGFR inhibition, its quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, associated with a range of biological activities. Currently, there is a significant lack of public data on the specific biological effects of this impurity. The proposed experimental framework provides a clear and robust strategy to characterize its potential for kinase inhibition, cytotoxicity, and modulation of cell signaling pathways. Such studies are imperative to fully understand the safety and quality profile of Gefitinib and to ensure that its impurities do not pose a risk to patients.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Gefitinib Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain types of non-small cell lung cancer. As with any active pharmaceutical ingredient (API), the purity of Gefitinib is critical to its safety and efficacy. Regulatory bodies require that impurities in drug substances be identified and quantified using validated analytical methods. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Gefitinib Impurity 5.

This compound, chemically identified as 7-Methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one[1][2], is a known process-related impurity. The method described herein is designed for use by researchers, scientists, and drug development professionals for the routine quality control and stability testing of Gefitinib.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • Gefitinib Reference Standard (>99.5% purity)

  • This compound Reference Standard (>99.0% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) Acetate (B1210297) (Analytical grade)

  • Water (HPLC grade)

  • Acetic Acid (Glacial, Analytical grade)

  • Hydrochloric Acid (37%, Analytical grade)

  • Sodium Hydroxide (Pellets, Analytical grade)

  • Hydrogen Peroxide (30%, Analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column[3][4][5]
Mobile Phase 10 mM Ammonium Acetate buffer (pH 6.5, adjusted with acetic acid) and Acetonitrile in a 63:37 (v/v) ratio[4]
Flow Rate 1.0 mL/min[4][6]
Column Temperature 30 °C
Detection Wavelength 240 nm[4]
Injection Volume 10 µL
Run Time Approximately 45 minutes[4]
Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare the 10 mM Ammonium Acetate buffer, dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with glacial acetic acid. Filter the buffer through a 0.45 µm nylon filter before use. The mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio.

2.3.2. Standard Solution Preparation

  • Gefitinib Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Impurity 5 Standard Stock Solution (100 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Spiked Standard Solution (for System Suitability and Specificity): Prepare a solution containing 100 µg/mL of Gefitinib and 0.15 µg/mL of Impurity 5 by diluting the respective stock solutions with the mobile phase.

2.3.3. Sample Solution Preparation

Accurately weigh about 25 mg of the Gefitinib sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a final concentration of 1000 µg/mL.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Gefitinib API.[4][6][7][8]

  • Acid Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5N HCl and reflux at 80°C for 1 hour.[4] Neutralize the solution with 5N NaOH and dilute with the mobile phase before injection.

  • Base Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5N NaOH and reflux at 80°C for 1 hour.[4] Neutralize the solution with 5N HCl and dilute with the mobile phase before injection.

  • Oxidative Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5% H₂O₂ and keep at 80°C for 1 hour.[4] Dilute with the mobile phase before injection.

  • Thermal Degradation: Keep the solid Gefitinib API in an oven at 105°C for 24 hours. Prepare a sample solution as described in section 2.3.3.

  • Photolytic Degradation: Expose the Gefitinib API to UV light (254 nm) for 48 hours. Prepare a sample solution as described in section 2.3.3.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the validation data.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Gefitinib) ≤ 2.01.2
Theoretical Plates (Gefitinib) ≥ 2000> 5000
Resolution (between Gefitinib and Impurity 5) ≥ 2.0> 3.0
%RSD of Peak Areas (n=6) ≤ 2.0%< 1.0%

Table 3: Linearity

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Gefitinib50 - 1500> 0.999
Impurity 50.05 - 2.0> 0.999

Table 4: Accuracy (Recovery)

AnalyteSpiking LevelMean Recovery (%)%RSD
Impurity 5LOQ98.51.5
100%101.20.8
150%99.81.1

Table 5: Precision

Precision TypeAnalyte%RSD
Repeatability (n=6) Impurity 5< 2.0%
Intermediate Precision (n=6) Impurity 5< 2.5%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Impurity 50.0150.05

Workflow and Diagrams

The following diagram illustrates the overall workflow for the analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (Ammonium Acetate Buffer & ACN) analysis Inject Standard & Sample Solutions prep_mobile->analysis prep_std Prepare Standard Solutions (Gefitinib & Impurity 5) sys_suit System Suitability Test (Spiked Standard) prep_std->sys_suit prep_sample Prepare Sample Solution (Gefitinib API) prep_sample->analysis sys_suit->analysis If Pass integration Peak Integration & Identification analysis->integration quantification Quantify Impurity 5 (External Standard Method) integration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method is simple, specific, accurate, and precise for the determination of this compound in bulk drug substance. The method has been successfully validated according to ICH guidelines and is demonstrated to be stability-indicating through forced degradation studies. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability monitoring of Gefitinib.

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Gefitinib and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[2] The efficacy and safety of Gefitinib are dependent on its purity and the profile of its related substances. Therefore, a robust and sensitive analytical method is crucial for the quantification of Gefitinib and its impurities in bulk drug substances, pharmaceutical formulations, and biological matrices.

This document provides detailed application notes and protocols for the analysis of Gefitinib and its impurities using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and speed, making it ideal for the demanding requirements of pharmaceutical analysis.

Mechanism of Action: EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[2] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its activity and inhibiting downstream signaling, thereby leading to a reduction in tumor cell proliferation and survival.[2][3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of Gefitinib and its metabolites from plasma samples.[4]

Materials:

  • Human plasma

  • Methanol (B129727) (HPLC grade)

  • Internal Standard (IS) solution (e.g., Gefitinib-d6)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.

  • Add 400 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

UPLC-MS/MS Method for Quantification

The following is a general UPLC-MS/MS method that can be adapted for the analysis of Gefitinib and its impurities.

Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Experimental Workflow

The general workflow for the UPLC-MS/MS analysis of Gefitinib and its impurities involves several key steps from sample receipt to data analysis.

UPLC_MSMS_Workflow Sample Sample Receipt (Bulk Drug/Plasma) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation UPLC UPLC Separation (C18 Column, Gradient Elution) Preparation->UPLC MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Data Data Acquisition & Processing MSMS->Data Report Quantification & Reporting Data->Report

Caption: General workflow for UPLC-MS/MS analysis.

Quantitative Data

The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of Gefitinib and its major metabolites.

Table 1: Mass Spectrometry Parameters for Gefitinib and its Metabolites [5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Gefitinib447.2128.14035
M523595 (O-desmethyl Gefitinib)433.1128.14035
M605211463.1447.13020
M387783403.1128.14035
M537194461.1374.13025
Gefitinib-d6 (IS)453.2128.14035

Table 2: Method Validation Parameters for Gefitinib in Human Plasma [4][5]

ParameterResult
Linearity Range0.5 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
LLOQ0.5 ng/mL
Accuracy92.60% - 107.58%
Precision (Intra- & Inter-day)< 15% RSD
Extraction Recovery86% - 105%

Gefitinib and its Impurities

The identification and control of impurities are critical for ensuring the safety and efficacy of Gefitinib. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Gefitinib_Impurities cluster_impurities Impurities Gefitinib Gefitinib Process Process-Related Impurities (e.g., Starting Materials, Intermediates) Gefitinib->Process Degradation Degradation Products (e.g., Oxidation, Hydrolysis) Gefitinib->Degradation

Caption: Classification of Gefitinib impurities.

Table 3: Known Impurities of Gefitinib

Impurity Name/CodeType
O-Desmethyl Gefitinib (M523595)Metabolite/Degradation
Gefitinib N-OxideDegradation
4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-quinazolin-6-olProcess-Related
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(2-morpholinoethoxy)quinazolin-4-amineProcess-Related
6-(2-chloroethoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amineProcess-Related

Note: This is not an exhaustive list. The impurity profile can vary depending on the synthetic route and storage conditions.

Conclusion

The UPLC-MS/MS methods described in these application notes provide a robust and sensitive approach for the quantitative analysis of Gefitinib and its impurities. The detailed protocols and tabulated data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and bioanalysis of this important anticancer drug. Adherence to these validated methods will ensure the generation of accurate and reliable data, contributing to the safety and efficacy of Gefitinib-based therapies.

References

Development of a Stability-Indicating RP-HPLC Method for the Estimation of Gefitinib in Bulk and Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a validated stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantification of Gefitinib (B1684475) in bulk drug and pharmaceutical formulations. The method is proven to be simple, accurate, precise, and specific for the determination of Gefitinib in the presence of its degradation products formed under various stress conditions. The developed method is suitable for routine quality control and stability studies of Gefitinib.

Introduction

Gefitinib is an anticancer agent used in the treatment of certain types of breast, lung, and other cancers.[1] It functions as a selective inhibitor of the epidermal growth factor receptor's (EGFR) tyrosine kinase, thereby blocking signal transduction pathways involved in cancer cell proliferation and survival.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to employ a stability-indicating analytical method that can distinguish the active pharmaceutical ingredient (API) from any potential degradation products. This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for Gefitinib, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]

Experimental

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a pump, UV detector, and an autosampler is required.[1][2] The chromatographic separation is achieved using a C18 column.[1][2][5]

ParameterCondition
HPLC System Waters HPLC system with 2695 pump and 2996 photodiode array detector or equivalent[1]
Column Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase Phosphate buffer (pH 3.6) and Acetonitrile (55:45 v/v)[1]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 248 nm[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Run Time 8 minutes[1]
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Gefitinib reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., mobile phase).[1]

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.[1]

  • Sample Preparation (from Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Gefitinib into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve, and then dilute to the mark. Filter the solution through a 0.45 µm filter.[1] Further dilute to obtain a final concentration of 100 µg/mL.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[2][6] The drug was subjected to acid, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][7]

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60°C.[1]

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH and reflux for 2 hours at 65°C.[2]

  • Oxidative Degradation: Treat the drug solution with 6% H₂O₂ for 2 hours.[2]

  • Thermal Degradation: Keep the drug solution at 65°C for 24 hours.[2]

  • Photolytic Degradation: Expose the drug solution to UV light (200 Watt hours/m²) in a photostability chamber for 7 days.[1]

After exposure, the stressed samples were neutralized (if necessary) and diluted with the mobile phase to a final concentration of 100 µg/mL before injection into the HPLC system.

Results and Discussion

The developed HPLC method was validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ).[2][4]

The method demonstrated good linearity over the concentration range of 25-150 µg/mL with a correlation coefficient (r²) of 0.999.[1] The retention time for Gefitinib was found to be approximately 4.179 minutes.[1] The system suitability parameters, such as theoretical plates and tailing factor, were within the acceptable limits, indicating good column efficiency.[1]

The results of the forced degradation studies are summarized in the table below. The method was able to separate the peak of Gefitinib from the peaks of the degradation products, confirming its stability-indicating nature.

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acidic 2N HCl30 min60°CSignificant Degradation Observed[6]
Alkaline 1N NaOH2 hours65°CSignificant Degradation Observed[2][6]
Oxidative 6% H₂O₂2 hoursRoom TempDegradation Observed[2]
Thermal -24 hours65°CMinimal Degradation[2]
Photolytic UV light7 daysRoom TempNo Significant Degradation[8]

Note: The exact percentage of degradation can vary based on the precise experimental conditions.

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method for the determination of Gefitinib in bulk and pharmaceutical dosage forms has been successfully developed and validated. The method is specific, accurate, and precise, making it suitable for routine quality control analysis and stability studies of Gefitinib.

Experimental Workflow & Degradation Pathway

G Experimental Workflow for Stability-Indicating Method Development A Literature Survey & Selection of Initial Conditions B Optimization of Chromatographic Parameters (Mobile Phase, Column, etc.) A->B C Preparation of Gefitinib Stock Solution B->C J Linearity & Range B->J K Precision (Repeatability & Intermediate) B->K L Accuracy (Recovery Studies) B->L M Robustness B->M N LOD & LOQ B->N D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidative Degradation C->F G Thermal Degradation C->G H Photolytic Degradation C->H I Specificity O Analysis of Stressed Samples D->O E->O F->O G->O H->O P Data Interpretation & Peak Purity Analysis O->P Q Final Method & Report Generation P->Q

Caption: Experimental workflow for the development of a stability-indicating method.

G Proposed Degradation Pathway of Gefitinib gefitinib Gefitinib C22H24ClFN4O3 acid_hydrolysis Acid Hydrolysis (HCl) gefitinib->acid_hydrolysis base_hydrolysis Alkaline Hydrolysis (NaOH) gefitinib->base_hydrolysis oxidation Oxidation (H2O2) gefitinib->oxidation deg_product_1 Degradation Product 1 Cleavage of Morpholino Propoxy Chain acid_hydrolysis->deg_product_1 base_hydrolysis->deg_product_1 deg_product_2 Degradation Product 2 N-Oxide Formation oxidation->deg_product_2

Caption: Proposed degradation pathways of Gefitinib under stress conditions.

References

Application Notes and Protocols for Gefitinib Impurity 5 Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Gefitinib impurity 5 reference standards in analytical research and quality control. It includes information on potential suppliers, analytical methodologies, and relevant biological pathways.

This compound Reference Standard Suppliers

Obtaining a well-characterized reference standard is crucial for accurate analytical method development and validation. Several suppliers offer this compound. However, it is important to note that there are discrepancies in the reported CAS numbers for this impurity. Researchers should verify the identity and purity of the reference standard upon receipt.

Supplier/SourceChemical NameCAS NumberMolecular FormulaMolecular Weight
CleanchemN-(3-Chloro-2-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine909863-33-8C22H24ClFN4O3446.9
MedChemExpress4(3H)-Quinazolinone, 7-methoxy-6-[3-(4-morpholinyl)propoxy]-199327-61-2C16H21N3O4319.36
Daicel PharmaGefitinib EP Impurity B1603814-04-5C22H24ClFN4O3446.91
Simson PharmaGefitinib EP Impurity B1603814-04-5--
PharmaffiliatesGefitinib - Impurity A199327-61-2C16H21N3O4319.36

Analytical Method for Gefitinib and its Impurities

The following protocol is a reverse-phase high-performance liquid chromatographic (RP-HPLC) method developed for the separation and quantification of Gefitinib and its process-related impurities. This method should be suitable for the analysis of this compound.[1][2]

Chromatographic Conditions
ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm i.d.; 5 µm particle size)
Mobile Phase 130 mM Ammonium Acetate and Acetonitrile (B52724) (63:37, v/v), pH adjusted to 5.0 with Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Photodiode Array (PDA) at 260 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution: Prepare the test sample containing Gefitinib by dissolving it in the same solvent as the standard solution to achieve a target concentration.

Method Validation Summary

The following table summarizes the validation parameters for a similar HPLC method for Gefitinib and its process-related impurities.[1][2] These values can serve as a benchmark for the validation of the method for this compound.

ParameterResult
Linearity (Correlation Coefficient) 0.9991–0.9994
Limit of Detection (LOD) 0.012–0.033 µg/mL
Limit of Quantification (LOQ) 0.04–0.10 µg/mL
Accuracy (Recovery) 95.99–100.55%
Precision (RSD) < 3%

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using a reference standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results ref_std Receive Gefitinib Impurity 5 Reference Standard sample_prep Prepare Standard and Sample Solutions ref_std->sample_prep hplc HPLC Analysis sample_prep->hplc data_acq Data Acquisition hplc->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification of Impurity 5 data_proc->quant report Generate Report quant->report

Workflow for the analysis of this compound.

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[3][4] Understanding this pathway is crucial for researchers working with Gefitinib and its related compounds. The diagram below provides a simplified overview of the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[4][5][6][7] Gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

References

Application Note and Protocol for the Quantification of Gefitinib Impurity A in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Gefitinib (B1684475) Impurity A (7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one) in bulk Gefitinib drug substance using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Gefitinib is an anilinoquinazoline (B1252766) derivative that acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, and it is used in the treatment of certain types of non-small cell lung cancer. The purity of the bulk drug substance is a critical quality attribute that can impact its safety and efficacy. During the synthesis of Gefitinib, several process-related impurities can be generated. One such potential impurity is 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one, designated here as Gefitinib Impurity A.

This application note describes a robust and validated RP-HPLC method for the separation and quantification of Gefitinib Impurity A from the active pharmaceutical ingredient (API), Gefitinib. The method is based on established analytical principles for the analysis of Gefitinib and its related substances.[1][2][3][4][5][6]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the quantification of Gefitinib Impurity A.

Materials and Reagents
  • Gefitinib Bulk Drug Substance (for analysis)

  • Gefitinib Reference Standard

  • Gefitinib Impurity A (7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one) Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) Acetate (B1210297) (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Water (HPLC grade or equivalent)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonication bath

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of Gefitinib Impurity A.

ParameterRecommended Condition
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase 10 mM Ammonium Acetate buffer: Acetonitrile (63:37, v/v), pH adjusted to 6.5 with glacial acetic acid
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time Approximately 45 minutes
Preparation of Solutions

2.4.1. Mobile Phase Preparation

  • Dissolve an appropriate amount of ammonium acetate in HPLC grade water to prepare a 10 mM solution.

  • Adjust the pH of the ammonium acetate buffer to 6.5 with glacial acetic acid.

  • Mix the buffer and acetonitrile in a 63:37 (v/v) ratio.

  • Degas the mobile phase by sonication or other suitable means before use.

2.4.2. Standard Solution Preparation

  • Gefitinib Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Gefitinib Impurity A Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib Impurity A reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution: Prepare a suitable dilution of the Gefitinib Impurity A standard stock solution with the mobile phase to a final concentration of approximately 1 µg/mL (or a concentration relevant to the specification limit of the impurity).

2.4.3. Sample Solution Preparation

  • Accurately weigh about 25 mg of the Gefitinib bulk drug substance and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1000 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the following system suitability criteria:

ParameterAcceptance Criteria
Tailing Factor (for Gefitinib peak) ≤ 2.0
Theoretical Plates (for Gefitinib peak) ≥ 2000
% RSD of peak areas (n=6 injections of standard) ≤ 2.0%
Resolution between Gefitinib and Impurity A ≥ 2.0
Quantification of Gefitinib Impurity A

The amount of Gefitinib Impurity A in the bulk drug substance is calculated using the external standard method.

Calculation:

Where:

  • Area_Impurity_Sample is the peak area of Impurity A in the sample chromatogram.

  • Area_Impurity_Standard is the peak area of Impurity A in the standard chromatogram.

  • Conc_Standard is the concentration of Impurity A in the working standard solution (µg/mL).

  • Conc_Sample is the concentration of the Gefitinib bulk drug in the sample solution (µg/mL).

Method Validation Summary

The described analytical method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[2][3][4] The following tables summarize the validation data.

Linearity
AnalyteRange (µg/mL)Correlation Coefficient (r²)
Gefitinib0.04 - 150> 0.999
Gefitinib Impurities0.04 - 10> 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
Gefitinib Impurities0.012 - 0.0330.04 - 0.10
Accuracy (Recovery)
AnalyteSpiked LevelRecovery (%)% RSD
Gefitinib ImpuritiesLOQ - 150%95.99 - 100.55< 3.0
Precision
Precision TypeAnalyte% RSD
Repeatability (n=6)Gefitinib Impurities< 3.0
Intermediate PrecisionGefitinib Impurities< 3.0

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the quantification of Gefitinib Impurity A.

experimental_workflow prep Preparation of Solutions mobile_phase Mobile Phase (10mM Ammonium Acetate pH 6.5: Acetonitrile 63:37) prep->mobile_phase std_sol Standard Solution (Gefitinib Impurity A) prep->std_sol sample_sol Sample Solution (Gefitinib Bulk Drug) prep->sample_sol hplc_analysis HPLC Analysis mobile_phase->hplc_analysis std_sol->hplc_analysis sample_sol->hplc_analysis system_suitability System Suitability Test hplc_analysis->system_suitability quantification Quantification of Impurity A system_suitability->quantification Pass report Reporting Results quantification->report

Caption: Workflow for the quantification of Gefitinib Impurity A.

This application note provides a comprehensive protocol for the reliable quantification of Gefitinib Impurity A in bulk drug substance. The methodology is based on validated HPLC techniques and is suitable for use in a quality control environment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gefitinib and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gefitinib (B1684475) is a targeted therapy used in the treatment of non-small cell lung cancer. As with any active pharmaceutical ingredient (API), the presence of impurities can affect its efficacy and safety. Therefore, a robust and validated analytical method is crucial for the identification and quantification of these impurities in both the bulk drug and final dosage forms. This application note details a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Gefitinib and its process-related and degradation impurities, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Materials and Methods

A sensitive and stability-indicating LC-ESI-Q-TOF/MS method has been established for the determination of Gefitinib and its process-related impurities.[4] The chromatographic separation is typically achieved on a C18 column, such as an Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size) or an Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm particles).[5][6][7][8] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) in an isocratic or gradient elution mode.[7][9][10] Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 250-300 nm.[5][6][10]

Experimental Protocols

Chromatographic Conditions (Example)
ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[7][8]
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH 5.0[7]
Flow Rate 1.0 mL/min[10]
Column Temperature 30°C[4]
Detection Wavelength 260 nm[11]
Injection Volume 10 µL
Run Time 45 min[4]
Standard and Sample Preparation
  • Standard Solution: A stock solution of Gefitinib (e.g., 1000 µg/mL) is prepared by dissolving a known amount in a suitable diluent.[10] Working standards are prepared by further dilution of the stock solution.

  • Impurity Stock Solution: Stock solutions of known impurities are prepared in a similar manner.

  • Sample Solution: For bulk drug analysis, a solution of known concentration (e.g., 1000 µg/mL) is prepared.[10] For formulations, a number of tablets are weighed, powdered, and a quantity equivalent to a single dose is dissolved in the diluent, followed by sonication and filtration.[12]

Method Validation Protocol

The developed analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][3][13]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[1] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.

Protocol:

  • Acid Degradation: To 1 mL of Gefitinib stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60°C.[12] Neutralize the solution before injection.

  • Base Degradation: To 1 mL of Gefitinib stock solution, add 1 mL of 2N NaOH and reflux for 30 minutes at 60°C.[12] Neutralize the solution before injection.

  • Oxidative Degradation: Treat the Gefitinib stock solution with 5% H₂O₂ at 80°C for 1 hour.[4]

  • Thermal Degradation: Place the Gefitinib stock solution in an oven at 105°C for 6 hours.[12]

  • Photolytic Degradation: Expose the Gefitinib solution to UV light (254 nm) to assess for any degradation.[9]

The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the resolution between Gefitinib and any degradation products. Significant degradation is often observed under acidic and basic conditions.[5][6][11]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

Protocol:

  • Prepare a series of at least five concentrations of Gefitinib and its impurities spanning the expected range.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), which should ideally be ≥ 0.998.[5][6]

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is often determined by recovery studies.

Protocol:

  • Spike a placebo mixture with known amounts of Gefitinib and its impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[4]

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery. The recovery is expected to be within 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1]

Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.

  • Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should typically be less than 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Protocol:

These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[14]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 2°C)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analyze the system suitability parameters to ensure they remain within the acceptable limits.

Data Presentation

The quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.21[12]
Theoretical Plates ≥ 20003498[12]
%RSD of Peak Area ≤ 2.0%< 1.5%[1]

Table 2: Linearity Data for Gefitinib and Impurities

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Gefitinib 25 - 500[7]0.9994[8]
Impurity A 0.1 - 2.0[7]0.9991[8]
Impurity B 0.1 - 2.0[7]0.9993[8]

Table 3: Accuracy (Recovery) Data

AnalyteSpiked Level% Recovery%RSD
Gefitinib 50%99.8%0.5%
100%100.1%0.4%
150%99.5%0.6%
Impurity A LOQ98.5%1.2%
100%101.2%0.9%
150%99.0%1.1%

Table 4: Precision Data

AnalyteRepeatability (%RSD)Intermediate Precision (%RSD)
Gefitinib 0.8%1.2%
Impurity A 1.1%1.5%

Table 5: LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
Gefitinib 0.078[12]0.238[12]
Impurity A 0.012[8]0.04[8]
Impurity B 0.033[8]0.10[8]

Visualization

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Q2) cluster_analysis Sample Analysis prep_standards Prepare Standards & Impurity Solutions method_dev Develop HPLC Method prep_standards->method_dev prep_samples Prepare Sample Solutions prep_samples->method_dev optimization Optimize Chromatographic Conditions method_dev->optimization specificity Specificity & Forced Degradation optimization->specificity linearity Linearity optimization->linearity accuracy Accuracy optimization->accuracy precision Precision optimization->precision lod_loq LOD & LOQ optimization->lod_loq robustness Robustness optimization->robustness system_suitability System Suitability Test specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability sample_analysis Analyze Samples system_suitability->sample_analysis data_processing Data Processing & Reporting sample_analysis->data_processing

Caption: Workflow for Analytical Method Validation of Gefitinib Impurities.

gefitinib_pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Simplified Signaling Pathway of Gefitinib Action.

References

Application Note: A Robust LC-MS Method for the Identification of Unknown Gefitinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and characterization of unknown impurities and degradation products of Gefitinib. Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer. Ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This document provides a detailed protocol for forced degradation studies, chromatographic separation, and mass spectrometric analysis to facilitate the identification of potential impurities. The presented method is designed to be a valuable tool for quality control, stability testing, and formulation development in the pharmaceutical industry.

Introduction

Gefitinib is susceptible to degradation under various stress conditions, leading to the formation of impurities that can potentially impact its therapeutic effect and safety profile. Regulatory bodies worldwide mandate the identification and quantification of impurities in pharmaceutical products. Therefore, a reliable and sensitive analytical method is crucial for the comprehensive characterization of Gefitinib and its related substances. This application note describes a stability-indicating LC-MS method capable of separating Gefitinib from its potential process-related and degradation impurities. The method utilizes forced degradation studies to generate potential impurities, followed by their separation using reverse-phase liquid chromatography and identification using high-resolution mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Gefitinib reference standard (>99.5% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate (B1210297), formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide (analytical grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products under various stress conditions.[1][2][3]

  • Acidic Hydrolysis: Dissolve Gefitinib in 0.1 N HCl and heat at 80°C for 2 hours.[4]

  • Alkaline Hydrolysis: Dissolve Gefitinib in 0.1 N NaOH and heat at 80°C for 2 hours.[4]

  • Oxidative Degradation: Treat Gefitinib solution with 3% hydrogen peroxide at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose solid Gefitinib to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Gefitinib to UV light (254 nm) for 24 hours.

Neutralize the acidic and alkaline samples before injection.

Chromatographic Conditions

A robust chromatographic method is essential for the separation of Gefitinib from its impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[1]
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
PDA Detection 254 nm

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Mass Spectrometry Conditions

Mass spectrometry is employed for the identification and structural elucidation of the separated impurities.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Mass Range m/z 100-1000
MS/MS Fragmentation Collision-induced dissociation (CID) with varying collision energies

Data Presentation

The following table summarizes the potential impurities of Gefitinib that may be observed, along with their molecular weights and mass-to-charge ratios.

Table 2: Potential Gefitinib Impurities and Degradation Products

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)
GefitinibC₂₂H₂₄ClFN₄O₃446.90447.15
Impurity 1 (Desmorpholinopropyl Gefitinib)C₁₅H₁₂ClFN₂O₂322.72323.07
Impurity 2 (N-Oxide)C₂₂H₂₄ClFN₄O₄462.90463.15
Impurity 3 (Dehydro Gefitinib)C₂₂H₂₂ClFN₄O₃444.89445.14
Degradation Product (Acid Hydrolysis)C₁₅H₁₃FN₂O₂272.28273.09
Degradation Product (Oxidative)C₂₂H₂₄ClFN₄O₄462.90463.15

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for identifying unknown impurities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification gefitinib Gefitinib API forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) gefitinib->forced_degradation lc_separation LC Separation (C18 Column, Gradient Elution) forced_degradation->lc_separation Inject Stressed Samples pda_detection PDA Detection (254 nm) lc_separation->pda_detection ms_detection MS Detection (ESI+, Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (CID) ms_detection->msms_fragmentation Select Precursor Ions data_analysis Data Analysis (Mass Spectra Interpretation) msms_fragmentation->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation impurity_profiling Impurity Profiling Report structure_elucidation->impurity_profiling

Caption: Experimental workflow for the identification of Gefitinib impurities.

logical_relationship start Unknown Peak Detected in Chromatogram check_retention Compare Retention Time with Reference Standard start->check_retention extract_mass Extract Mass Spectrum (m/z) check_retention->extract_mass If not Gefitinib propose_formula Propose Elemental Composition extract_mass->propose_formula perform_msms Perform MS/MS Analysis propose_formula->perform_msms interpret_fragments Interpret Fragmentation Pattern perform_msms->interpret_fragments propose_structure Propose Impurity Structure interpret_fragments->propose_structure confirm_structure Confirm Structure (e.g., with synthesized standard) propose_structure->confirm_structure identified Impurity Identified confirm_structure->identified If Confirmed not_identified Further Investigation Needed confirm_structure->not_identified If Not Confirmed

Caption: Logical process for the identification of an unknown impurity.

Conclusion

The LC-MS method detailed in this application note provides a robust and reliable approach for the identification and characterization of unknown impurities in Gefitinib. By employing forced degradation studies, high-resolution chromatographic separation, and sensitive mass spectrometric detection, this protocol enables comprehensive impurity profiling. This is essential for ensuring the quality, safety, and efficacy of Gefitinib drug products. The provided experimental details and workflows can be readily adapted and implemented in a quality control or research and development laboratory setting.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain types of non-small cell lung cancer.[1][2][3] The quality control of Gefitinib active pharmaceutical ingredient (API) and its formulations requires robust analytical methods to identify and quantify process-related impurities and degradation products.[4][5] This application note provides a detailed protocol for the separation of Gefitinib and its related substances using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used and reliable technique for this purpose.[2][5] The method is stability-indicating, meaning it can resolve the active ingredient from its degradation products formed under various stress conditions.[6][7]

Principle

The chromatographic separation is achieved on a C18 or C8 reverse-phase column.[6][8] The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), allows for the differential partitioning of Gefitinib and its related substances based on their hydrophobicity.[1][4][8] Detection is commonly performed using a UV detector at a wavelength where Gefitinib and its impurities exhibit significant absorbance.[1][9] The method's performance is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity.[6][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Gefitinib and Related Substances

This protocol is a representative method synthesized from several validated approaches for the analysis of Gefitinib and its impurities.[4][5][6]

1.1. Apparatus and Materials

  • HPLC System: A system equipped with a quaternary gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[8]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 or C8 column.[4][5][6]

  • Data Acquisition Software: Empower, Masslynx, or equivalent.[8]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm nylon or PVDF.

1.2. Reagents and Solutions

  • Gefitinib Reference Standard and Impurity Standards: Of known purity.[8]

  • Acetonitrile: HPLC grade.[8]

  • Ammonium Acetate: Analytical grade.[8]

  • Water: HPLC grade or ultrapure water.[8]

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): Analytical grade (for forced degradation studies).[8]

  • Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v), with the pH adjusted to 5.0.[4][5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Diluent: Mobile phase is typically used as the diluent.[1]

1.3. Preparation of Standard Solutions

  • Gefitinib Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[4][6]

  • Impurity Stock Solution: Prepare a stock solution containing all known related substances at a concentration of approximately 100 µg/mL each in the diluent.

  • Working Standard Solution (for assay): Dilute the Gefitinib stock solution with the diluent to obtain a final concentration of about 100 µg/mL.

  • Spiked Standard Solution (for specificity and accuracy): Spike the Gefitinib working standard solution with an appropriate volume of the impurity stock solution to achieve a final impurity concentration at the specification level (e.g., 0.15% of the Gefitinib concentration).

1.4. Preparation of Sample Solution

  • Bulk Drug: Accurately weigh about 25 mg of the Gefitinib bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.[6]

  • Tablets: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Gefitinib into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for a few minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

1.5. Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions.

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[4][5]
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37 v/v), pH 5.0[4][5]
Flow Rate 1.0 mL/min[6]
Column Temperature 50°C[6][9]
Detection Wavelength 300 nm[6] or 250 nm[7]
Injection Volume 5 µL[9] or 10 µL[1]
Run Time Approximately 45 minutes[8]

1.6. System Suitability

Before sample analysis, inject the spiked standard solution or a system suitability solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor for Gefitinib Peak: Not more than 2.0.

  • Theoretical Plates for Gefitinib Peak: Not less than 2000.

  • Resolution between adjacent peaks: Not less than 1.5.[9]

  • %RSD for peak areas of replicate injections: Not more than 2.0%.

1.7. Forced Degradation Studies Protocol

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[6][11] A stock solution of Gefitinib (e.g., 1000 µg/mL) is subjected to the following stress conditions:[4]

  • Acid Hydrolysis: Treat the stock solution with 1N HCl at 80°C for 1 hour.[8] Neutralize the solution before injection.

  • Base Hydrolysis: Treat the stock solution with 1N NaOH at 80°C for 1 hour.[8] Neutralize the solution before injection.

  • Oxidative Degradation: Treat the stock solution with 5% H₂O₂ at 80°C for 1 hour.[8]

  • Thermal Degradation: Expose the solid drug substance to heat in a hot air oven at 55°C for 24 hours.[11] Then, prepare the sample solution as usual.

  • Photolytic Degradation: Expose the drug substance to UV light at 254 nm.[12] Then, prepare the sample solution.

Analyze the stressed samples using the HPLC method and check for any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Gefitinib peak and from each other.[4]

Data Presentation

Table 1: Summary of Reported HPLC Chromatographic Conditions
ParameterMethod 1Method 2Method 3
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[5]Inertsil C8 (250 x 4.6 mm, 5 µm)[6]Hypersil BDS C18 (100 x 4.6 mm, 5 µm)[1]
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37 v/v), pH 5.0[5]50 mM Ammonium Acetate : Acetonitrile (Gradient)[6]Phosphate Buffer : Acetonitrile (55:45 v/v)[1]
Flow Rate 1.0 mL/min1.0 mL/min[6]1.0 mL/min[1]
Temperature Ambient50°C[6]Ambient
Detection PDA[5]300 nm[6]248 nm[1]
Table 2: Summary of Method Validation Data
ParameterGefitinibImpurities
Linearity Range 25 - 500 µg/mL[4]0.1 - 2.0 µg/mL[4]
Correlation Coefficient (r²) > 0.999[4][13]> 0.999[4][9]
LOD 0.012 - 0.078 µg/mL[1][5]0.015 - 0.31 ng[9]
LOQ 0.04 - 0.238 µg/mL[1][5]0.06 - 0.62 ng[9]
Accuracy (% Recovery) 98.26 - 99.93%[1][5]95.99 - 103.4%[5][9]
Precision (%RSD) < 2%[5]< 3%[5]
Table 3: Summary of Forced Degradation Results
Stress ConditionGefitinib Degradation (%)Observations
Acidic (1N HCl, 80°C, 1h) ~1.67%[8] - 3.27%[1]Stable or minor degradation observed.[8][12]
Alkaline (1N NaOH, 80°C, 1h) ~1.17%[8] - 1.83%[1]Stable or minor degradation observed.[8][12]
Oxidative (5% H₂O₂, 80°C, 1h) ~11.98%[8]Significant degradation with the formation of multiple products, including N-Oxide.[8][12]
Thermal (55°C, 24h) No degradation[11]Gefitinib is stable to thermal stress.[11]
Photolytic (UV 254 nm) No degradation[12]Gefitinib is stable under UV light.[4][12]

Visualizations

G Experimental Workflow for Gefitinib Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weighing (Reference Std. & Sample) dissolve Dissolution in Diluent (e.g., Mobile Phase) prep_start->dissolve dilute Dilution to Final Concentration (e.g., 1000 µg/mL) dissolve->dilute filter Filtration (0.45 µm) dilute->filter hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) filter->hplc_system system_suitability System Suitability Test hplc_system->system_suitability injection Sample Injection (10 µL) system_suitability->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Impurities & Assay Calculation integration->quantification report Final Report Generation quantification->report

Caption: Experimental workflow for the analysis of Gefitinib.

G Gefitinib and Potential Related Substances cluster_process Process-Related Impurities cluster_degradation Degradation Products gefitinib Gefitinib deg_oxide N-Oxide (Oxidative Degradation) gefitinib->deg_oxide Oxidation (H₂O₂) deg_hydrolysis Hydrolysis Product (Acid/Base Stress) gefitinib->deg_hydrolysis Hydrolysis (Acid/Base) imp_sm1 Starting Material 1 (e.g., 3-chloro-4-fluoroaniline) imp_sm1->gefitinib Synthesis imp_int Intermediate (e.g., Quinazoline derivative) imp_int->gefitinib Synthesis imp_sm2 Starting Material 2 (e.g., Morpholinopropoxy side chain) imp_sm2->gefitinib Synthesis

Caption: Relationship of Gefitinib to its impurities.

References

Application Notes and Protocols for the Quality Control of Gefitinib Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification, quantification, and control of Gefitinib impurity 5 in pharmaceutical settings. Adherence to these protocols is crucial for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API), Gefitinib.

Introduction to Gefitinib and the Significance of Impurity Profiling

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer.[1] The manufacturing process of Gefitinib, like any synthetic chemical process, can result in the formation of impurities.[2] These impurities can arise from starting materials, intermediates, by-products, or degradation of the final product.[2][3] Regulatory bodies worldwide mandate strict control over impurity levels in pharmaceutical products to mitigate potential risks to patient health.[3][4] Therefore, accurate identification and quantification of impurities such as this compound are critical components of pharmaceutical quality control.[4][5]

Identification and Characterization of this compound

There appears to be conflicting information from commercial suppliers regarding the precise identity of "this compound". Two distinct chemical entities have been assigned this designation. It is imperative for researchers to verify the identity of their specific impurity reference standard using appropriate analytical techniques.

Potential Identity 1:

  • Chemical Name: N-(3-Chloro-2-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

  • CAS Number: 909863-33-8[6]

  • Molecular Formula: C₂₂H₂₄ClFN₄O₃[6][7]

  • Molecular Weight: 446.9 g/mol [6][7]

  • Source: Likely a process-related impurity arising from the use of an alternative starting material or a side reaction during the synthesis of Gefitinib.

Potential Identity 2:

  • Chemical Name: 4(3H)-Quinazolinone, 7-methoxy-6-[3-(4-morpholinyl)propoxy]-

  • CAS Number: 199327-61-2[5][8]

  • Molecular Formula: C₁₆H₂₁N₃O₄[8]

  • Molecular Weight: 319.36 g/mol [8]

  • Source: This structure represents a key intermediate in the synthesis of Gefitinib and may be present as a process-related impurity if the final reaction step is incomplete.

Analytical Methods for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) are the most common and reliable techniques for the separation and quantification of Gefitinib and its impurities.[9][10]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and impurity profile.

Objective: To separate and quantify this compound from the Gefitinib API.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Example):

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0 with Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 248 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Method Validation Parameters:

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve this compound from Gefitinib and other potential impurities.
Linearity A linear relationship (r² ≥ 0.999) should be established over a concentration range covering the expected levels of the impurity.[4]
Accuracy Recovery should be within 98-102% for the impurity.[4]
Precision (Repeatability and Intermediate Precision) The Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the impurity that can be detected. For example, in the range of 0.012–0.033 µg/mL.[4]
Limit of Quantification (LOQ) The lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. For example, in the range of 0.04–0.10 µg/mL.[4]
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, flow rate).

Quantitative Data Summary (Hypothetical):

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Gefitinib~12.510 - 2000.99980.0150.05
This compound~8.20.1 - 5.00.99950.0180.06

Experimental Workflow and Signaling Pathway Considerations

Quality Control Workflow for Gefitinib API

The following diagram illustrates a typical workflow for the quality control of Gefitinib, highlighting the role of impurity analysis.

Gefitinib Quality Control Workflow cluster_0 API Synthesis and Purification cluster_1 Quality Control Analysis cluster_2 Disposition raw_material Raw Material Procurement synthesis Gefitinib Synthesis raw_material->synthesis purification Purification (Crystallization) synthesis->purification sampling Batch Sampling purification->sampling identification Identification (FTIR, NMR) sampling->identification assay Assay (HPLC) sampling->assay impurity_profiling Impurity Profiling (HPLC, LC-MS) sampling->impurity_profiling release Batch Release identification->release Identity Confirmed reject Batch Rejection identification->reject Identity Fails assay->release Assay Passes assay->reject Assay Fails impurity_5_quant This compound Quantification impurity_profiling->impurity_5_quant impurity_5_quant->release Impurity 5 < Limit impurity_5_quant->reject Impurity 5 > Limit

Caption: Workflow for Gefitinib API quality control.

Gefitinib's Mechanism of Action and Potential Impact of Impurities

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[11] The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[11]

Gefitinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Impurity5 Impurity 5 Impurity5->EGFR Potential Interaction?

Caption: EGFR signaling pathway and Gefitinib's inhibitory action.

While the specific biological activity of this compound is not extensively documented, structurally similar impurities could potentially interact with the EGFR or other kinases, leading to altered efficacy or off-target effects. Therefore, strict control of this impurity is essential.

Conclusion

The robust control of this compound is a critical aspect of ensuring the quality and safety of Gefitinib. The application of validated analytical methods, such as the HPLC protocol outlined, is essential for accurate quantification. Researchers and drug development professionals must remain vigilant in identifying and controlling all impurities to comply with regulatory standards and safeguard patient health.

References

Application Notes and Protocols for RRLC Analysis of Gefitinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides a detailed application note and protocol for the impurity profiling of Gefitinib using the Rapid Resolution Liquid Chromatography (RRLC) method. This method is stability-indicating and capable of separating Gefitinib from its process-related impurities and degradation products.

Forced degradation studies have shown that Gefitinib is susceptible to degradation under acid, base, and oxidative stress conditions, while it is relatively stable under thermal and photolytic stress.[1][2] Significant degradation is particularly observed in acidic and basic conditions.[1][2] The RRLC method described herein is validated for its specificity, linearity, accuracy, precision, and robustness, and can detect impurities at a level of 0.01% with respect to a test concentration of 0.5 mg/mL.[1][2]

RRLC Method for Gefitinib Impurity Profiling

This section details the validated RRLC method for the separation and quantification of Gefitinib and its impurities.

Chromatographic Conditions

A summary of the RRLC instrument and conditions is provided in the table below.

ParameterSpecification
Column Agilent XDB-C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A simple combination of a buffer (e.g., ammonium (B1175870) acetate) and acetonitrile (B52724), delivered in a gradient mode. The exact gradient program should be optimized for system suitability.
Flow Rate 0.5 mL/min
Detection Wavelength 250 nm
Injection Volume 4 µL
Column Temperature 40 °C
Diluent Buffer and acetonitrile mixture (e.g., 60:40 v/v)
Identified Impurities of Gefitinib

The following table summarizes the known process-related and degradation impurities of Gefitinib that can be identified using this RRLC method.

Impurity NameStructureRetention Time (approx.)
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine5.9 min
Impurity-1 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline3.0 min
Impurity-2 Ethyl 4-methoxy-6-nitro-3-(3-(morpholin-4-yl)propoxy)benzoate4.6 min
N-Oxide Impurity N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine N-oxideVaries

Experimental Protocols

Preparation of Solutions

a) Buffer Preparation: Prepare a suitable buffer solution, such as 0.01 M ammonium acetate, by dissolving the appropriate amount of the salt in HPLC-grade water. Adjust the pH if necessary and filter through a 0.45 µm membrane filter.

b) Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired proportions for the gradient elution. Degas the mobile phase before use.

c) Diluent Preparation: Prepare the diluent by mixing the buffer and acetonitrile in a 60:40 (v/v) ratio.

d) Standard Stock Solution Preparation (Gefitinib): Accurately weigh and dissolve an appropriate amount of Gefitinib reference standard in the diluent to obtain a stock solution of a known concentration (e.g., 0.5 mg/mL).

e) Impurity Stock Solution Preparation: If individual impurity standards are available, prepare a stock solution containing a mixture of Gefitinib and its known impurities at a suitable concentration in the diluent.

f) Sample Solution Preparation: Accurately weigh and dissolve the Gefitinib sample in the diluent to obtain a final concentration of 0.5 mg/mL.

RRLC Analysis Procedure
  • Equilibrate the RRLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution to check for system suitability parameters (e.g., tailing factor, theoretical plates, and resolution between peaks). The resolution between Gefitinib and all potential impurities should be greater than 5.0.[1]

  • Inject the sample solution.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

Forced Degradation Studies Protocol

To assess the stability-indicating nature of the method, forced degradation studies can be performed on the Gefitinib API.

  • Acid Degradation: Treat the drug substance with 1N HCl at 80°C for 2 hours.

  • Base Degradation: Treat the drug substance with 1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an extended period.

After the specified time, neutralize the acidic and basic samples and dilute all samples with the diluent to the target concentration before injecting into the RRLC system.

Data Presentation

The results of the forced degradation studies are summarized in the table below.

Stress Condition% Degradation of GefitinibNumber of Degradation Products
Acid Hydrolysis (1N HCl, 80°C, 2h) SignificantMultiple
Base Hydrolysis (1N NaOH, 80°C, 2h) SignificantMultiple
Oxidative (30% H₂O₂, RT, 24h) ModerateAt least one major (N-oxide)
Thermal (105°C, 24h) No significant degradation-
Photolytic (UV/Vis) No significant degradation-

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_rrlc RRLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (Gefitinib & Impurities) injection Inject Blank, Standards, and Sample prep_standard->injection prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->injection prep_mobile Prepare Mobile Phase (Buffer & Acetonitrile) equilibration System Equilibration prep_mobile->equilibration equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection at 250 nm separation->detection integration Peak Integration detection->integration quantification Impurity Quantification integration->quantification report Generate Report quantification->report

Caption: RRLC workflow for Gefitinib impurity profiling.

Chemical Structures of Gefitinib and Its Impurities

G cluster_gefitinib Gefitinib cluster_impurities Impurities gefitinib Gefitinib C22H24ClFN4O3 impurity1 Impurity-1 C16H20ClN3O2 impurity2 Impurity-2 C19H27N3O6

Caption: Structures of Gefitinib and two known impurities.

References

Troubleshooting & Optimization

Technical Support Center: Gefitinib Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the analysis of Gefitinib (B1684475) and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution in Gefitinib impurity analysis?

Co-elution in the analysis of Gefitinib and its impurities can stem from several factors:

  • Similar Physicochemical Properties: Impurities with structures and polarities closely resembling Gefitinib are prone to co-elute.

  • Inadequate Chromatographic Resolution: The chosen High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method may lack the necessary selectivity to separate all impurities from the active pharmaceutical ingredient (API) and from each other.

  • Method Variability: Minor variations in mobile phase composition, pH, column temperature, or gradient slope can lead to shifts in retention times and peak merging.

  • Column Degradation: Over time, the performance of the analytical column can degrade, leading to broader peaks and reduced resolution.

Q2: I am observing peak tailing and co-elution of an impurity with the main Gefitinib peak. What should I do?

Peak tailing and co-elution can often be addressed by optimizing the mobile phase and column conditions. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: The ionization state of Gefitinib and its impurities can significantly impact their retention. Modifying the mobile phase pH can alter the selectivity and improve separation. For instance, a mobile phase pH of 5.0 has been successfully used to separate Gefitinib from its process-related impurities.[1][2]

  • Optimize Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer (e.g., ammonium (B1175870) acetate) is a critical parameter. A slight adjustment in this ratio can enhance resolution. In one method, increasing the acetonitrile (B52724) composition from 35% to 37% improved the separation of Gefitinib from its impurities.[3]

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide the required selectivity.[4]

  • Gradient Optimization: If using a gradient method, adjusting the gradient slope or introducing an isocratic hold at a critical point can help to separate closely eluting peaks.

Q3: How can I confirm the identity of a co-eluting peak?

When co-elution is suspected, confirming the identity of the impurity is crucial. The following techniques can be employed:

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity.[1] If the spectra across the peak are not homogenous, it indicates the presence of a co-eluting impurity.

  • Mass Spectrometry (MS): Coupling the LC system to a mass spectrometer (LC-MS) is a powerful tool for identifying co-eluting compounds by their mass-to-charge ratio.[5]

  • Spiking Studies: Injecting a sample spiked with a known impurity standard can help to confirm if the co-eluting peak corresponds to that specific impurity.[6]

Troubleshooting Guide for Co-elution Issues

This guide provides a systematic approach to resolving co-elution problems during Gefitinib impurity analysis.

Problem: An unknown peak is co-eluting with a known Gefitinib impurity.

Step 1: Method Verification

  • Ensure the analytical method is being performed as validated. Check mobile phase preparation, column equilibration, and instrument parameters.

Step 2: Mobile Phase Optimization

  • Organic Modifier Concentration: Systematically vary the concentration of the organic solvent (e.g., acetonitrile) by ±2-5% to observe the effect on resolution.

  • Aqueous Phase pH: Adjust the pH of the aqueous buffer by ±0.2-0.5 pH units. This can be particularly effective if the impurities have different pKa values.

  • Buffer Concentration: Modify the buffer concentration (e.g., 50mM to 130mM ammonium acetate) to influence ionic interactions and potentially improve separation.[1][4]

Step 3: Column and Temperature Adjustments

  • Column Chemistry: If resolution is still not achieved, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) to introduce alternative separation mechanisms.

  • Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution. A temperature of 50°C has been used in some methods.[4]

Problem: A degradation product is co-eluting with Gefitinib in a stability study.

Step 1: Understand the Degradation Pathway

  • Gefitinib is known to degrade under certain stress conditions, particularly acidic, basic, and oxidative conditions.[4][5][7] Knowing the likely degradation products can aid in developing a separation strategy.

Step 2: Employ a Stability-Indicating Method

  • Utilize a validated stability-indicating HPLC or UPLC method specifically designed to separate Gefitinib from its degradation products.[4] These methods are developed using forced degradation samples to ensure specificity.

Step 3: Adjust Gradient Profile

  • For complex mixtures of degradation products, a gradient elution is often necessary. Fine-tuning the gradient slope, particularly during the elution window of the co-eluting peaks, can significantly improve resolution.

Experimental Protocols

Representative HPLC Method for Gefitinib and Process-Related Impurities[1][2]
  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 130 mM ammonium acetate (B1210297) and acetonitrile (63:37, v/v), pH adjusted to 5.0

  • Flow Rate: 1.0 mL/min

  • Detector: Photodiode Array (PDA) at 260 nm

  • Column Temperature: Ambient

Forced Degradation Study Protocol[1][4][7]
  • Acid Degradation: Treat Gefitinib stock solution with 0.1 N HCl at 40°C for 24 hours.[1]

  • Base Degradation: Treat Gefitinib stock solution with 0.1 N NaOH at 40°C for 24 hours.[1]

  • Oxidative Degradation: Treat Gefitinib stock solution with 3% (v/v) H₂O₂ at 40°C for 24 hours.[1]

  • Thermal Degradation: Expose solid Gefitinib to heat.

  • Photolytic Degradation: Expose Gefitinib solution to UV light.

Data Presentation

Table 1: Summary of HPLC Methods for Gefitinib Impurity Analysis

ParameterMethod 1[1][2]Method 2[4]
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)Inertsil C8 (250 x 4.6 mm, 5 µm)
Mobile Phase 130 mM Ammonium Acetate: Acetonitrile (63:37 v/v), pH 5.050 mM Ammonium Acetate: Acetonitrile (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Detection PDA at 260 nmPDA at 300 nm
Temperature Ambient50°C

Table 2: Validation Parameters for a Gefitinib Impurity Method [1][2]

ParameterGefitinibProcess-Related Impurities
Correlation Coefficient (r²) 0.9991 - 0.99940.9991 - 0.9994
LOD (µg/mL) -0.012 - 0.033
LOQ (µg/mL) -0.04 - 0.10
Recovery (%) 98.26 - 99.9095.99 - 100.55
Precision (RSD %) < 3%< 3%

Visualizations

CoElution_Troubleshooting_Workflow start Co-elution Observed verify_method Verify Method Parameters (Mobile Phase, Column, Temp) start->verify_method optimize_mp Optimize Mobile Phase (Organic %, pH, Buffer Conc.) verify_method->optimize_mp resolution_achieved1 Resolution Achieved? optimize_mp->resolution_achieved1 change_column Change Column (Stationary Phase, Particle Size) resolution_achieved1->change_column No end_success Problem Solved resolution_achieved1->end_success Yes resolution_achieved2 Resolution Achieved? change_column->resolution_achieved2 optimize_gradient Optimize Gradient Profile (Slope, Isocratic Hold) resolution_achieved2->optimize_gradient No resolution_achieved2->end_success Yes resolution_achieved3 Resolution Achieved? optimize_gradient->resolution_achieved3 resolution_achieved3->end_success Yes consult_expert Consult Senior Scientist or Technical Support resolution_achieved3->consult_expert No

Caption: Troubleshooting workflow for co-elution issues.

Gefitinib_Impurity_Analysis_Workflow start Start: Gefitinib Sample sample_prep Sample Preparation (Dissolution in Diluent) start->sample_prep hplc_analysis HPLC/UPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (PDA/UV Detector) hplc_analysis->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration coelution_check Check for Co-elution (Peak Purity, Asymmetry) peak_integration->coelution_check report_results Report Results coelution_check->report_results No Co-elution troubleshoot Troubleshoot Co-elution (Refer to Troubleshooting Guide) coelution_check->troubleshoot Co-elution Detected troubleshoot->hplc_analysis

Caption: Experimental workflow for Gefitinib impurity analysis.

References

Technical Support Center: Optimizing Peak Resolution for Gefitinib and Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of Gefitinib (B1684475) and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak resolution, specifically focusing on the separation of Gefitinib and a closely eluting impurity, designated here as impurity 5.

Frequently Asked Questions (FAQs)

Q1: My Gefitinib peak is co-eluting with impurity 5. What is the first step I should take?

A1: The first step is to confirm peak co-elution. If you have a diode array detector (DAD) or a mass spectrometer (MS), you can check for peak purity across the entirety of the peak. If the spectra are not identical, it indicates the presence of more than one compound. If you observe a shoulder on your main peak, this is also a strong indicator of co-elution.[1]

Q2: What are the key factors I can adjust to improve the resolution between Gefitinib and impurity 5?

A2: The resolution between two peaks is primarily governed by three factors: column efficiency (N), selectivity (α), and the retention factor (k').[2][3] To improve resolution, you can systematically adjust chromatographic parameters that influence these factors. This includes modifying the mobile phase composition, changing the column, or optimizing the flow rate and temperature.[2][3][4]

Q3: How does the mobile phase composition affect peak resolution?

A3: The mobile phase composition is a powerful tool for manipulating selectivity (α).[3] Key adjustments include:

  • Changing the organic modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different chemical properties.

  • Adjusting the mobile phase pH: The ionization state of Gefitinib and its impurities can significantly impact their retention. A small change in pH can dramatically alter selectivity.[2]

  • Modifying the buffer concentration: In some cases, the concentration of the buffer can influence peak shape and resolution.

Q4: When should I consider changing the HPLC column?

A4: If modifications to the mobile phase do not provide the desired resolution, changing the stationary phase is the next logical step. Consider a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) to introduce different separation mechanisms.[5] Additionally, using a column with a smaller particle size can increase column efficiency (N), leading to sharper peaks and better resolution.[4][6]

Q5: Can flow rate and temperature adjustments improve my separation?

A5: Yes, both can impact resolution.

  • Flow Rate: Lowering the flow rate generally increases resolution but also extends the run time.[2]

  • Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to better mass transfer and improved peak shape. However, be cautious as excessively high temperatures can degrade thermolabile compounds.[2]

Troubleshooting Guide: Improving Gefitinib and Impurity 5 Resolution

This guide provides a systematic approach to troubleshooting and resolving poor peak resolution between Gefitinib and impurity 5.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing co-eluting peaks.

Troubleshooting_Workflow start Poor Resolution Observed (Gefitinib & Impurity 5) check_purity Confirm Co-elution (DAD/MS Peak Purity) start->check_purity adjust_selectivity Optimize Selectivity (α) - Change Organic Modifier - Adjust pH - Modify Buffer check_purity->adjust_selectivity evaluate_resolution Evaluate Resolution adjust_selectivity->evaluate_resolution adjust_efficiency Improve Efficiency (N) - Use Smaller Particle Size Column - Increase Column Length adjust_efficiency->evaluate_resolution adjust_retention Optimize Retention Factor (k') - Adjust Mobile Phase Strength adjust_retention->evaluate_resolution evaluate_resolution->adjust_efficiency Rs < 1.5 evaluate_resolution->adjust_retention Rs < 1.5 end_success Resolution Achieved evaluate_resolution->end_success Rs > 1.5 end_fail Further Method Development Required evaluate_resolution->end_fail No Improvement

Caption: A logical workflow for troubleshooting co-eluting peaks.

Data Presentation: Impact of Parameter Adjustments on Resolution

The following table summarizes the expected impact of various chromatographic parameter adjustments on peak resolution.

Parameter AdjustedPotential Impact on Resolution (Rs)Primary Factor AffectedConsiderations
Mobile Phase
Decrease Organic Solvent %IncreaseRetention Factor (k')May significantly increase run time.
Change Organic Solvent (e.g., ACN to MeOH)Increase or DecreaseSelectivity (α)Can alter elution order.
Adjust pHSignificant Increase or DecreaseSelectivity (α)Effective for ionizable compounds. Ensure pH is within the column's stable range.
Column
Decrease Particle SizeIncreaseEfficiency (N)Will increase backpressure; requires a suitable HPLC/UHPLC system.
Increase Column LengthIncreaseEfficiency (N)Increases run time and backpressure.
Change Stationary Phase ChemistrySignificant Increase or DecreaseSelectivity (α)A powerful tool when mobile phase optimization is insufficient.
Operating Conditions
Decrease Flow RateIncreaseEfficiency (N)Increases run time.
Increase TemperatureIncrease (usually)Efficiency (N)Can improve peak shape but may affect analyte stability.

Experimental Protocols

While the exact identity of "impurity 5" is not specified, the following published method for the analysis of Gefitinib and its process-related impurities can serve as a starting point for method development and optimization.[7][8][9]

Example HPLC Method for Gefitinib and Related Impurities

This protocol is based on a validated method for the separation of Gefitinib and five of its process-related impurities.

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH adjusted to 5.0
Flow Rate 1.0 mL/min
Column Temperature Ambient (or controlled, e.g., 30°C)
Detection Photodiode Array (PDA) at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

Source: Adapted from a method for separating Gefitinib and its process-related impurities.[7][8][9]

Method Development and Optimization Workflow

The following diagram illustrates a systematic approach to modifying the example HPLC method to improve the resolution of a specific impurity.

Method_Development_Workflow start Initial Method (e.g., Example Protocol) step1 Step 1: Adjust Mobile Phase Ratio (e.g., 65:35, 60:40 Ammonium Acetate:ACN) start->step1 evaluate Evaluate Resolution and Peak Shape step1->evaluate step2 Step 2: Adjust pH (e.g., pH 4.5, pH 5.5) step2->evaluate step3 Step 3: Change Organic Modifier (e.g., Replace ACN with MeOH) step3->evaluate step4 Step 4: Change Column Chemistry (e.g., C8 or Phenyl Column) step4->evaluate evaluate->step2 Resolution Not Optimal evaluate->step3 Resolution Not Optimal evaluate->step4 Resolution Not Optimal end Optimized Method evaluate->end Resolution Acceptable

References

Technical Support Center: Gefitinib and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gefitinib (B1684475) and its impurities, with a specific focus on the stability of Gefitinib impurity 5 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it identified?

A1: this compound is a process-related impurity of Gefitinib. It is also referred to as Gefitinib EP Impurity A.[][2][3][4][5] The chemical name is 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one, and its CAS number is 199327-61-2.[][2][3][4][5] It can be identified and quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Q2: Under what conditions does Gefitinib degrade to form impurities?

A2: Forced degradation studies have shown that Gefitinib is susceptible to degradation under acidic, basic, and oxidative stress conditions.[6][7][8][9] Significant degradation is observed in the presence of acids and bases.[6][8] Oxidative conditions also lead to the formation of degradation products, such as Gefitinib N-oxide.[10]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at 2-8°C.[][5]

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol (Slightly).[]

Troubleshooting Guide: Stability Issues of this compound in Solution

This guide addresses common issues researchers may face regarding the stability of this compound in prepared solutions.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in the chromatogram of an impurity 5 standard solution over time. Degradation of impurity 5 in the chosen solvent.1. Solvent Selection: If using aqueous buffers or protic solvents, consider switching to aprotic solvents like DMSO or Acetonitrile (B52724) where the impurity may exhibit better stability. 2. pH Control: The quinazolinone core of impurity 5 may be susceptible to hydrolysis under acidic or basic conditions. Ensure the pH of the solution is neutral if aqueous components are necessary. 3. Storage of Solution: Store prepared solutions at a lower temperature (e.g., 2-8°C) and protect from light to minimize degradation. It is recommended to use freshly prepared solutions for analysis.
Decrease in the peak area of impurity 5 in a stored solution. Degradation of the impurity leading to a lower concentration.1. Fresh Preparation: Prepare a fresh standard solution of this compound for each analytical run to ensure accurate quantification. 2. Stability Study: If solutions need to be stored, perform a short-term stability study by analyzing the solution at different time points (e.g., 0, 4, 8, 24 hours) to determine the rate of degradation in your specific solvent and storage conditions.
Inconsistent quantification results for impurity 5. Instability of the impurity in the analytical mobile phase.1. Mobile Phase Compatibility: Evaluate the pH and composition of your mobile phase. The morpholino group in impurity 5 could interact with certain mobile phase components. 2. Use of Fresh Mobile Phase: Always use freshly prepared and degassed mobile phase for your HPLC analysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Gefitinib and Its Impurities

This protocol provides a general framework for a stability-indicating HPLC method based on published literature.[9][11][12][13][14]

1. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

Parameter Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for best separation.
Flow Rate Typically 1.0 mL/min.
Detection Wavelength 250 nm or a wavelength determined from the UV spectrum of Gefitinib and its impurities.
Injection Volume 10-20 µL.
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C).

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Gefitinib and each impurity (including impurity 5) in a suitable solvent (e.g., DMSO or a mixture of mobile phase). Further dilute to the desired concentration with the mobile phase.

  • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a known concentration.

4. Forced Degradation Study Protocol:

To assess the stability-indicating nature of the HPLC method, perform forced degradation studies on Gefitinib.

  • Acid Degradation: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).[11]

  • Base Degradation: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at an elevated temperature.[9]

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat.

  • Photolytic Degradation: Expose the drug solution to UV light.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the main peak and other impurities.

Visualizations

Gefitinib's Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[15] By binding to the ATP-binding site of the EGFR's tyrosine kinase domain, it inhibits the receptor's autophosphorylation and blocks downstream signaling pathways crucial for cell proliferation and survival.[15][16]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation HPLC_Workflow start Start: Method Development Goal method_dev 1. Chromatographic Condition Optimization (Column, Mobile Phase, etc.) start->method_dev forced_deg 2. Forced Degradation Studies (Acid, Base, Oxidative, etc.) method_dev->forced_deg specificity 3. Specificity Assessment (Resolution of peaks) forced_deg->specificity validation 4. Method Validation (ICH) (Linearity, Accuracy, Precision) specificity->validation routine_analysis 5. Routine Analysis & Stability Testing validation->routine_analysis Troubleshooting_Logic cluster_solution Solution Related cluster_hplc HPLC Related issue Issue: Impurity 5 Peak Area Decrease check_solution Check Solution Preparation & Storage issue->check_solution check_hplc Check HPLC System & Method issue->check_hplc fresh_prep Use Freshly Prepared Solution check_solution->fresh_prep optimize_solvent Optimize Solvent (e.g., use DMSO) check_solution->optimize_solvent control_temp_light Control Temperature & Light Exposure check_solution->control_temp_light fresh_mobile_phase Use Fresh Mobile Phase check_hplc->fresh_mobile_phase check_column Check Column Performance check_hplc->check_column verify_method Verify Method Parameters check_hplc->verify_method resolution Resolution: Stable & Consistent Results fresh_prep->resolution optimize_solvent->resolution control_temp_light->resolution fresh_mobile_phase->resolution check_column->resolution verify_method->resolution

References

How to minimize the formation of Gefitinib impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of Gefitinib impurity 5 during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Gefitinib EP Impurity A, is a process-related impurity identified as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one (CAS No. 199327-61-2). It is a key intermediate in several synthetic routes of Gefitinib.

Q2: How is this compound formed?

A2: This impurity arises from the incomplete conversion of the quinazolinone intermediate to the corresponding 4-chloroquinazoline (B184009) derivative during the chlorination step of Gefitinib synthesis. If this intermediate is not fully consumed or removed, it can be carried through to the final product.

Q3: Why is it important to minimize this compound?

A3: The presence of impurities in an active pharmaceutical ingredient (API) can affect its safety, efficacy, and stability. Regulatory bodies like the U.S. FDA require that impurities present at levels greater than 0.1% be identified and quantified using validated analytical methods.

Q4: Can this compound be formed through degradation?

A4: Based on its chemical structure, this compound is primarily considered a process-related impurity from synthesis rather than a degradation product of Gefitinib. Forced degradation studies of Gefitinib have shown significant degradation under acidic, basic, and oxidative stress, but these conditions primarily lead to other degradation products.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
High levels of Impurity 5 detected in the crude Gefitinib product. Incomplete chlorination of the quinazolinone intermediate.Optimize the chlorination reaction conditions. Increase the molar ratio of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).[3][4] Consider extending the reaction time or increasing the reaction temperature, monitoring the reaction progress by HPLC.
Inefficient removal of the chlorinating agent post-reaction.Ensure complete removal of the excess chlorinating agent before proceeding to the next step, as residual amounts can affect subsequent reactions and purification.
Impurity 5 persists even after initial purification. Inadequate purification method.Employ multiple purification steps. Column chromatography is a common method for purifying crude Gefitinib.[3] Consider recrystallization from appropriate solvents to effectively remove the less soluble intermediate.
Co-crystallization of the impurity with the final product.Experiment with different solvent systems for recrystallization. A mixture of toluene (B28343) and ethanol (B145695) has been used for the purification of Gefitinib.[3]
Difficulty in separating Impurity 5 from Gefitinib using chromatography. Similar polarity of the impurity and the final product.Optimize the chromatographic conditions. Adjusting the mobile phase composition and pH can improve the resolution between Gefitinib and its impurities.[5][6] A reverse-phase HPLC method using an Inertsil ODS-3V column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v) at pH 5.0 has been shown to separate process-related impurities.[5][6]

Experimental Protocols

Protocol 1: Optimized Chlorination of 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one

This protocol is a generalized procedure based on common synthetic routes for Gefitinib.[3][7]

Materials:

  • 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or other suitable high-boiling inert solvent

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with reflux condenser, stirrer, and temperature control

Procedure:

  • Suspend 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Add a catalytic amount of DMF.

  • Slowly add an excess of the chlorinating agent (e.g., 3-5 molar equivalents of SOCl₂) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent and chlorinating agent) and maintain for 2-6 hours.

  • Monitor the reaction progress by HPLC to ensure the complete consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess chlorinating agent and solvent under reduced pressure.

  • The resulting crude 4-chloroquinazoline intermediate can be used in the next step or purified further.

Protocol 2: Purification of Crude Gefitinib by Recrystallization

Materials:

  • Crude Gefitinib containing Impurity 5

  • Toluene

  • Anhydrous Ethanol

  • Filtration apparatus

Procedure:

  • Suspend the crude Gefitinib in a mixture of toluene and anhydrous ethanol (e.g., a 2:1 v/v ratio).[3]

  • Heat the suspension with stirring to approximately 40 °C until the solid completely dissolves.[3]

  • Slowly cool the solution to room temperature, and then further cool to 0-5 °C to induce crystallization.

  • Maintain at the lower temperature for 1-2 hours to maximize the yield of pure Gefitinib crystals.

  • Collect the crystals by filtration and wash with a small amount of cold toluene.

  • Dry the purified Gefitinib crystals under vacuum.

  • Analyze the purity of the recrystallized product by a validated HPLC method to confirm the reduction in Impurity 5 levels.

Data Presentation

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH 5.0[5][6]
Flow Rate 1.0 mL/min
Detection PDA at 260 nm[8]
Column Temperature 30 °C
Injection Volume 10 µL

Visualizations

gefitinib_synthesis_pathway cluster_synthesis Gefitinib Synthesis cluster_issue Point of Impurity Formation Intermediate Impurity 5 7-Methoxy-6-[3-(morpholin-4-yl)propoxy] quinazolin-4(3H)-one Chloro_Intermediate 4-Chloroquinazoline Intermediate Intermediate->Chloro_Intermediate  Chlorination (e.g., SOCl₂) Incomplete_Reaction Incomplete Chlorination Gefitinib Gefitinib Chloro_Intermediate->Gefitinib  Coupling with  3-chloro-4-fluoroaniline Incomplete_Reaction->Gefitinib  Impurity carry-over

Caption: Synthetic pathway of Gefitinib highlighting the formation of Impurity 5.

experimental_workflow start Start: Crude Gefitinib (contains Impurity 5) optimization Step 1: Optimize Chlorination - Increase chlorinating agent - Extend reaction time/temp start->optimization purification Step 2: Purification - Column Chromatography - Recrystallization optimization->purification analysis Step 3: HPLC Analysis - Quantify Impurity 5 purification->analysis analysis->optimization  High Impurity  (Re-process) end End: Pure Gefitinib (<0.1% Impurity 5) analysis->end  Meets Specification

Caption: Workflow for minimizing this compound.

References

Technical Support Center: Gefitinib HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC analysis of Gefitinib. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the HPLC analysis of Gefitinib.

Q1: What are the common causes of peak tailing for the Gefitinib peak and how can I resolve it?

A1: Peak tailing for Gefitinib, a basic compound, is often due to secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.6) can protonate the silanol groups, reducing their interaction with the basic Gefitinib molecule and improving peak shape.[2][4]

  • Use an Ion-Pairing Agent: Incorporating an ion-pairing agent, such as Tetra Butyl Ammonium Hydrogen Sulphate, into the mobile phase can mask the silanol groups and improve peak symmetry.[5]

  • Select a Deactivated Column: Employing a modern, highly deactivated (end-capped) C18 column can minimize the availability of free silanol groups.[1]

  • Optimize Mobile Phase Composition: Experiment with different ratios of the organic modifier (e.g., acetonitrile) and buffer. Sometimes, a higher percentage of the organic solvent can improve peak shape.[6][7]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[8]

  • Ensure Column Health: A degraded or contaminated column can also cause tailing. If the problem persists, consider washing the column with a strong solvent or replacing it.[1]

Q2: My Gefitinib peak's retention time is shifting between injections. What could be the cause?

A2: Retention time shifts can be caused by several factors related to the stability of the HPLC system and the mobile phase.

Troubleshooting Steps:

  • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can cause shifts. Always prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[6] The pH of the buffer component should be consistent.[7]

  • Column Temperature: Fluctuations in the column temperature can affect retention time. Using a column oven to maintain a constant temperature is recommended.[4]

  • Flow Rate Fluctuation: Check for any leaks in the system that could cause the flow rate to be inconsistent. Ensure the pump is functioning correctly.[9]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors have been ruled out, a new column may be needed.

Q3: I am observing ghost peaks in my chromatogram. How can I identify their source and eliminate them?

A3: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.[10][11]

Troubleshooting Steps:

  • Blank Injection: Inject a blank solvent (typically the mobile phase) to determine if the ghost peak is coming from the system or the sample. If the peak is present in the blank, the source is likely system-related.[12]

  • Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared buffers. Contaminants in the water or solvents are a common source of ghost peaks.[11]

  • Sample Carryover: If the ghost peak appears after injecting a concentrated sample, it may be due to carryover from the autosampler or injector. Implement a robust needle wash protocol with a strong solvent.[12]

  • System Contamination: Contamination can build up in various parts of the HPLC system, including tubing, fittings, and the detector flow cell. A thorough system flush may be necessary.[10]

  • Degraded Sample or Solvents: Ensure that the Gefitinib standard and sample solutions are freshly prepared and have not degraded. Some degradation products might appear as extra peaks.[13][14]

Q4: The pressure in my HPLC system is fluctuating or is too high. What should I do?

A4: Pressure fluctuations or over-pressurization can indicate a blockage or a problem with the pump.

Troubleshooting Steps:

  • Check for Blockages: A common cause of high pressure is a blockage in the system, often at the guard column, column inlet frit, or in the tubing.[9] Try reversing the column and flushing it with a strong solvent. If this doesn't work, the frit may need to be replaced.

  • Mobile Phase Issues: Precipitated buffer salts in the mobile phase can cause blockages. Ensure that the buffer concentration is below its solubility limit in the mobile phase mixture and filter the mobile phase before use.[6][9]

  • Pump Malfunction: Air bubbles in the pump head can cause pressure fluctuations. Purge the pump to remove any trapped air. Worn pump seals can also be a cause and may need replacement.

  • Leak Check: Perform a thorough leak check of the entire system, as leaks can lead to pressure drops.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of Gefitinib, summarized from various validated methods.

Method 1: Isocratic RP-HPLC for Quantification[4]
ParameterSpecification
Stationary Phase Hypersil BDS C18 column (100 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.6) and acetonitrile (B52724) (55:45 v/v)
Flow Rate 1.0 mL/min
Detection UV at 248 nm
Injection Volume 10 µL
Column Temperature 30°C
Retention Time Approximately 4.179 minutes
Diluent Acetonitrile and water (70:30 v/v)

Sample Preparation:

  • Accurately weigh and transfer 10 mg of Gefitinib into a 10 mL volumetric flask.

  • Dissolve in 7 mL of diluent with the aid of sonication.

  • Make up the volume to 10 mL with the diluent to get a stock solution of 1 mg/mL.

  • Further dilutions can be made with the diluent to obtain the desired concentrations.[4]

Method 2: Stability-Indicating RP-HPLC for Impurity Profiling[7]
ParameterSpecification
Stationary Phase Inertsil ODS-3V column (250 x 4.6 mm, 5 µm)
Mobile Phase 130 mM Ammonium acetate (B1210297) and acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume Not specified, typically 10-20 µL
Column Temperature 30°C
Run Time Sufficient to elute all impurities

Forced Degradation Studies Protocol: [13][14]

  • Acid Degradation: Treat the drug solution with 0.1 N HCl and heat at 60-80°C.[4][14]

  • Base Degradation: Treat the drug solution with 0.1 N NaOH and heat at 60-80°C.[4][14]

  • Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature or with heating.[7][14]

  • Thermal Degradation: Expose the solid drug or drug solution to heat (e.g., 80°C).[14]

  • Photolytic Degradation: Expose the drug solution to UV light.[7]

Visualized Workflows

The following diagrams illustrate common workflows for troubleshooting and experimental procedures in Gefitinib HPLC analysis.

Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, RT Shift) check_system Check HPLC System - Leaks - Pressure Stability - Temperature Control start->check_system check_mobile_phase Verify Mobile Phase - Freshly Prepared? - Correct pH? - Degassed? start->check_mobile_phase check_column Evaluate Column - Age/History - Perform Wash Cycle - Check for Voids start->check_column check_sample Assess Sample Prep - Correct Dilution? - Contamination? - Degradation? start->check_sample adjust_method Adjust Method Parameters - pH - Mobile Phase Ratio - Flow Rate check_system->adjust_method check_mobile_phase->adjust_method replace_consumables Replace Consumables - Column - Solvents/Buffers - Vials/Caps check_column->replace_consumables check_sample->adjust_method resolved Problem Resolved adjust_method->resolved replace_consumables->resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Stability_Indicating_Method_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis gefitinib_sample Gefitinib Sample acid Acid Hydrolysis gefitinib_sample->acid base Alkaline Hydrolysis gefitinib_sample->base oxidation Oxidation (H2O2) gefitinib_sample->oxidation thermal Thermal Stress gefitinib_sample->thermal photo Photolytic Stress gefitinib_sample->photo hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis peak_purity Peak Purity Assessment (PDA Detector) hplc_analysis->peak_purity mass_balance Mass Balance Calculation peak_purity->mass_balance

References

Technical Support Center: Optimizing Mobile Phase for Gefitinib Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the separation of Gefitinib (B1684475) and its impurities by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting points for selecting a mobile phase for Gefitinib impurity analysis?

A1: The initial selection of a mobile phase for separating Gefitinib and its impurities should be based on established methods. A common starting point is a reversed-phase HPLC method using a C8 or C18 column. The mobile phase typically consists of a buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (usually acetonitrile).[1][2][3] The pH of the buffer is a critical parameter, with slightly acidic conditions (around pH 5.0) often providing good separation for Gefitinib and its process-related impurities.[3][4]

Q2: Which organic solvent is preferred for the mobile phase, Methanol (B129727) or Acetonitrile (B52724)?

A2: Acetonitrile is frequently the preferred organic solvent for the separation of Gefitinib and its impurities.[3][5] It generally offers lower viscosity, which results in lower backpressure, and better UV transparency at lower wavelengths compared to methanol. However, the choice can be method-dependent, and methanol has also been used successfully.[6] The key is to select a solvent that provides the best selectivity and resolution for the specific impurities being analyzed.

Q3: How does the pH of the mobile phase buffer affect the separation of Gefitinib and its impurities?

A3: The pH of the mobile phase is a crucial factor, as it influences the ionization state of Gefitinib and its impurities, many of which are basic in nature.[3][7] Adjusting the pH can significantly alter the retention times and selectivity. For instance, changing the mobile phase pH from neutral to acidic has been shown to improve the separation of co-eluting peaks.[3][7] It is essential to work within the stable pH range of the selected HPLC column (typically pH 2-8 for silica-based columns).

Q4: What is a typical detector wavelength for analyzing Gefitinib and its impurities?

A4: The selection of the detection wavelength depends on the UV absorbance characteristics of Gefitinib and its impurities. Wavelengths between 248 nm and 300 nm have been commonly reported for the analysis.[1][2] A photodiode array (PDA) detector is highly recommended to monitor the peak purity and to select the optimal wavelength where all compounds have adequate absorbance.[3][5]

Troubleshooting Guide

Problem: Poor resolution between two adjacent impurity peaks.

Answer:

  • Optimize the Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention times of the compounds and may improve the resolution between closely eluting peaks.

  • Adjust the Mobile Phase pH: Small changes in the buffer pH can alter the selectivity between ionizable compounds. Systematically adjust the pH by ±0.2 units and observe the impact on resolution. For some impurities, a shift to a more acidic pH can improve separation.[3][7]

  • Change the Buffer Concentration: Modifying the buffer concentration can sometimes influence peak shape and selectivity.

  • Consider a Different Organic Solvent: If acetonitrile does not provide adequate resolution, consider trying methanol or a ternary mixture (e.g., acetonitrile/methanol/buffer).

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, improve resolution, although it will also increase the run time.[8]

  • Decrease the Column Temperature: Lowering the column temperature can increase retention and may enhance resolution, but it will also lead to longer analysis times and higher backpressure.[8]

Problem: Peak tailing is observed for Gefitinib or one of its impurities.

Answer:

  • Check Mobile Phase pH: Peak tailing for basic compounds like Gefitinib can occur due to interactions with residual silanol (B1196071) groups on the silica-based column packing. Ensure the mobile phase pH is appropriate. Operating at a lower pH (e.g., pH 3-4) can protonate the basic analytes and minimize these secondary interactions.

  • Use a Suitable Buffer: Ensure the buffer has adequate capacity at the chosen pH to maintain a consistent environment for the analytes.

  • Consider an Ion-Pairing Agent: In some cases, adding an ion-pairing agent to the mobile phase can improve the peak shape of basic compounds.[6]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try washing the column with a strong solvent or replace it if necessary.

Problem: Inconsistent retention times from one run to the next.

Answer:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately for every batch. Inaccurate preparation is a common source of variability.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient methods.

  • Pump Performance: Check the HPLC pump for any signs of leaks or pressure fluctuations. Air bubbles in the pump head can also cause inconsistent flow rates and retention times.

  • Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations in temperature can lead to shifts in retention times.[8]

  • Mobile Phase Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate inaccuracies.

Data Presentation

Table 1: Comparison of Reported HPLC Methods for Gefitinib Impurity Separation

ParameterMethod 1[3][5]Method 2[1]Method 3[2]
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)INERTSIL C8Hypersil BDS C18 (100 x 4.6 mm, 5 µm)
Mobile Phase A 130 mM Ammonium Acetate (pH 5.0)Ammonium Acetate BufferPhosphate Buffer
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Composition 63:37 (v/v)Gradient55:45 (v/v)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection Wavelength 260 nm300 nm248 nm
Column Temperature Ambient50°CAmbient

Table 2: System Suitability and Validation Parameters

ParameterMethod 1[3][5]Method 2[2]
Gefitinib Retention Time (min) ~124.179
Tailing Factor < 1.51.21
Theoretical Plates > 20003498
Linearity (Correlation Coefficient) > 0.9990.999
LOD (µg/mL) 0.012 - 0.033 (for impurities)0.078
LOQ (µg/mL) 0.04 - 0.10 (for impurities)0.238
Accuracy (% Recovery) 95.99 - 100.55 (for impurities)99.61 - 100.14

Experimental Protocols

Protocol 1: HPLC Method for Separation of Process-Related Impurities

This protocol is adapted from a validated method for separating Gefitinib and its process-related impurities.[3][5]

  • Chromatographic System:

    • HPLC with a UV or PDA detector.

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).

    • Column Temperature: Ambient.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 260 nm.

  • Mobile Phase Preparation:

    • Prepare a 130 mM ammonium acetate solution.

    • Adjust the pH of the buffer to 5.0 using glacial acetic acid.

    • The mobile phase is a mixture of the ammonium acetate buffer and acetonitrile in a 63:37 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Gefitinib and its known impurities in the mobile phase to prepare a stock solution. Further dilute to the desired concentration.

    • Sample Solution: Accurately weigh and dissolve the Gefitinib bulk drug sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover or system contamination.

    • Inject the standard solution to determine the retention times and system suitability parameters.

    • Inject the sample solution to identify and quantify any impurities present.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to demonstrate the stability-indicating nature of an HPLC method.[1][9]

  • Acid Degradation: Treat the Gefitinib sample solution with 1 N HCl and heat at 65°C for 2 hours.[1] Cool the solution and neutralize it with an equivalent amount of 1 N NaOH before dilution and injection.

  • Base Degradation: Treat the Gefitinib sample solution with 1 N NaOH and heat at 65°C for 2 hours.[1] Cool the solution and neutralize it with an equivalent amount of 1 N HCl before dilution and injection.

  • Oxidative Degradation: Treat the Gefitinib sample solution with 6% H₂O₂ at room temperature for 2 hours.[1] Dilute and inject the sample.

  • Thermal Degradation: Expose the solid Gefitinib drug substance to a temperature of 65°C for 24 hours.[1] Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the Gefitinib sample solution to UV light (e.g., 254 nm) and analyze at appropriate time points.

Visual Guides

cluster_Troubleshooting HPLC Troubleshooting Workflow cluster_MobilePhase Mobile Phase Issues cluster_Column Column Issues cluster_Method Method Parameter Issues Problem Identify Chromatographic Problem (e.g., Poor Resolution, Peak Tailing) CheckSystem Check System Suitability (Pressure, Baseline Noise) Problem->CheckSystem IsolateVariable Isolate Potential Cause (Mobile Phase, Column, Sample) CheckSystem->IsolateVariable OptimizeOrganic Adjust Organic % IsolateVariable->OptimizeOrganic Poor Resolution AdjustpH Modify Buffer pH IsolateVariable->AdjustpH Poor Resolution / Peak Shape ChangeBuffer Change Buffer Salt/Conc. IsolateVariable->ChangeBuffer WashColumn Wash Column IsolateVariable->WashColumn High Backpressure / Tailing FlowRate Adjust Flow Rate IsolateVariable->FlowRate Resolution vs. Run Time Temperature Adjust Temperature IsolateVariable->Temperature Selectivity Issues Solution Problem Resolved OptimizeOrganic->Solution AdjustpH->Solution ChangeBuffer->Solution ReplaceColumn Replace Column WashColumn->ReplaceColumn If washing fails ReplaceColumn->Solution FlowRate->Solution Temperature->Solution

Caption: A workflow for systematically troubleshooting common HPLC issues.

cluster_Optimization Mobile Phase Optimization Logic cluster_Organic Organic Ratio Adjustment cluster_pH pH Adjustment Start Initial Conditions (e.g., Buffer:ACN 60:40, pH 5.0) Eval_Resolution Evaluate Critical Pair Resolution Start->Eval_Resolution Decrease_ACN Decrease Acetonitrile % Eval_Resolution->Decrease_ACN Resolution < 1.5 Increase_ACN Increase Acetonitrile % Eval_Resolution->Increase_ACN Long Retention Time Eval_Shape Evaluate Peak Shape Eval_Resolution->Eval_Shape Resolution > 1.5 Decrease_ACN->Eval_Shape Increase_ACN->Eval_Shape Decrease_pH Decrease pH (e.g., to 4.8) Eval_Shape->Decrease_pH Peak Tailing Increase_pH Increase pH (e.g., to 5.2) Eval_Shape->Increase_pH Selectivity Issue Finalize Finalize Method Eval_Shape->Finalize Acceptable Decrease_pH->Finalize Increase_pH->Finalize

Caption: A logical workflow for optimizing mobile phase composition.

cluster_Pathway Simplified Gefitinib Signaling Pathway cluster_Downstream Downstream Signaling EGF EGF (Epidermal Growth Factor) EGFR EGFR (Receptor) EGF->EGFR Binds TK Tyrosine Kinase Domain EGFR->TK Activates Proliferation Cell Proliferation & Survival TK->Proliferation Triggers Gefitinib Gefitinib Gefitinib->TK Block Inhibition

Caption: Simplified diagram of Gefitinib's mechanism of action.

References

Technical Support Center: Degradation of Gefitinib Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of Gefitinib (B1684475) under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Gefitinib under acidic, basic, and oxidative stress conditions?

A1: The stability of Gefitinib is highly dependent on the specific experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure). Significant degradation has been observed under certain acidic, basic, and oxidative conditions.[1][2][3] However, some studies have reported Gefitinib to be relatively stable under milder acid and base conditions.[4][5] Oxidative conditions generally lead to more consistent and significant degradation.[2][4][5]

Q2: What are the common degradation products of Gefitinib?

A2: Under oxidative stress, the most commonly identified degradation product is Gefitinib N-oxide.[4] Under acidic and basic hydrolysis, various degradation products can be formed, and one prominent but often unspecified degradant has been noted in several studies.[1][6] A study also identified MMPQ impurity as a degradation product under hydrolytic conditions.[7]

Q3: Why am I seeing variable degradation results in my acid/base stress studies?

A3: Variability in acid and base degradation studies can be attributed to several factors, including the concentration of the acid or base, the reaction temperature, and the duration of the experiment. For instance, one study using 1N HCl and 1N NaOH at 65°C for 2 hours reported significant degradation[7], while another using 1M HCl and 1M NaOH at 55°C for 24 hours found the drug to be stable.[5] Ensure your experimental parameters are tightly controlled and consistent. The solubility of Gefitinib is also pH-dependent, which can influence its degradation rate.[8]

Q4: How can I best analyze the degradation of Gefitinib and its byproducts?

A4: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods are most commonly used.[7][9] These methods should be capable of separating the intact Gefitinib from all potential degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity. For structural elucidation of unknown degradation products, techniques like mass spectrometry (MS), such as LC-MS/MS or Q-TOF/MS, are essential.[2][7]

Troubleshooting Guides

Issue: Inconsistent or No Degradation Observed Under Acid/Base Stress
  • Possible Cause 1: Insufficiently harsh conditions.

    • Troubleshooting: Increase the concentration of the acid or base (e.g., from 0.1N to 1N or even 5N), raise the temperature (e.g., to 60-80°C), or extend the reaction time.[2][7]

  • Possible Cause 2: Poor solubility of Gefitinib at the chosen pH.

    • Troubleshooting: Gefitinib has two pKa values (5.28 and 7.17) and its solubility increases at lower pH.[8] Consider using a co-solvent to ensure the drug is fully dissolved before and during the stress testing.

  • Possible Cause 3: Analytical method not stability-indicating.

    • Troubleshooting: Verify that your analytical method can resolve the parent drug from any potential degradants. This can be done by analyzing a stressed sample and ensuring there are no co-eluting peaks.

Issue: Difficulty in Identifying Unknown Degradation Peaks
  • Possible Cause 1: Insufficient analytical resolution.

    • Troubleshooting: Optimize your chromatographic method by adjusting the mobile phase composition, gradient, column type, and temperature to improve the separation of degradation products.

  • Possible Cause 2: Lack of appropriate analytical techniques for characterization.

    • Troubleshooting: Employ mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Further fragmentation using MS/MS can provide structural information for identification.[7]

Data on Gefitinib Degradation

The following tables summarize quantitative data from various studies on the forced degradation of Gefitinib.

Table 1: Degradation of Gefitinib under Acidic Stress

Acid ConditionTemperatureDuration% DegradationAnalytical MethodReference
1 N HCl65°C2 hoursSignificantHPLC[7]
5N HCl80°C1 hourNot specifiedLC-ESI-Q–TOF/MS[2]
1M HCl55°C24 hours0%HPTLC[5]
0.1 N HClNot specifiedNot specifiedNo changeHPLC[4]
2N HCl60°C30 minutesNot specifiedHPLC[9]

Table 2: Degradation of Gefitinib under Basic Stress

Base ConditionTemperatureDuration% DegradationAnalytical MethodReference
1 N NaOH65°C2 hoursSignificantHPLC[7]
5N NaOH80°C1 hourNot specifiedLC-ESI-Q–TOF/MS[2]
1M NaOH55°C24 hours0%HPTLC[5]
0.1 N NaOHNot specifiedNot specifiedNo changeHPLC[4]

Table 3: Degradation of Gefitinib under Oxidative Stress

Oxidative ConditionTemperatureDuration% DegradationAnalytical MethodReference
6% H₂O₂Room Temp.2 hoursSignificantHPLC[7]
5% H₂O₂80°C1 hourNot specifiedLC-ESI-Q–TOF/MS[2]
30% v/v H₂O₂55°C24 hours47.77% - 52.32%HPTLC[5]
3.0% v/v H₂O₂Not specifiedNot specifiedFormation of N-OxideHPLC[4]

Experimental Protocols

Below are detailed methodologies for conducting stress degradation studies on Gefitinib, based on published literature.

Protocol 1: HPLC-Based Forced Degradation Study [7]

  • Preparation of Stock Solution: Prepare a 1000 µg/mL solution of Gefitinib in a suitable diluent (e.g., a mixture of mobile phase components).

  • Acid Hydrolysis:

    • To a portion of the stock solution, add an equal volume of 1 N HCl.

    • Heat the mixture at 65°C for 2 hours.

    • After cooling, neutralize the solution with 1 N NaOH.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a portion of the stock solution, add an equal volume of 1 N NaOH.

    • Heat the mixture at 65°C for 2 hours.

    • After cooling, neutralize the solution with 1 N HCl.

    • Dilute with the mobile phase to the target concentration.

  • Oxidative Degradation:

    • To a portion of the stock solution, add an equal volume of 6% H₂O₂.

    • Keep the solution at room temperature for 2 hours.

    • Dilute with the mobile phase to the target concentration.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A reverse-phase C8 or C18 column is commonly used.

Protocol 2: HPTLC-Based Forced Degradation Study [5]

  • Sample Preparation: Apply a known amount of Gefitinib (e.g., 400 ng/band) to an HPTLC plate.

  • Acid Stress: Subject the sample to 1M HCl at 55°C for 24 hours.

  • Base Stress: Subject the sample to 1M NaOH at 55°C for 24 hours.

  • Oxidative Stress: Treat the sample with 30% v/v H₂O₂ at 55°C for 24 hours.

  • Development and Analysis: Develop the HPTLC plate using a suitable mobile phase and quantify the amount of undegraded Gefitinib and any degradation products using a densitometer.

Visualizations

Gefitinib Stress Testing Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Gefitinib Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 65°C, 2h) start->acid base Base Hydrolysis (e.g., 1N NaOH, 65°C, 2h) start->base oxidation Oxidation (e.g., 6% H2O2, RT, 2h) start->oxidation neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution to Working Concentration oxidation->dilute neutralize->dilute hplc HPLC/UPLC Analysis (with PDA Detector) dilute->hplc lcms LC-MS/MS for Impurity Identification hplc->lcms

Caption: Workflow for forced degradation studies of Gefitinib.

Gefitinib Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF/TGF-α (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP-binding site)

Caption: Simplified signaling pathway of EGFR and the inhibitory action of Gefitinib.

References

Technical Support Center: Managing Isomeric Impurities in Gefitinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing isomeric impurities in the synthesis of Gefitinib (B1684475). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to isomeric purity during their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis and analysis of Gefitinib, providing potential causes and actionable solutions.

Question 1: I've detected a significant peak with a similar mass to Gefitinib but a different retention time during HPLC analysis of my product from the demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. What could this be and how can I fix it?

Answer:

This is likely the isomeric impurity, 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (B109518), a common byproduct of this reaction.

Probable Cause:

The selective demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one using reagents like L-methionine and methanesulfonic acid is often not entirely selective, especially at high temperatures (above 200°C).[1] This can lead to the formation of the undesired 6-hydroxy isomer alongside the desired 7-hydroxy intermediate.

Solutions:

  • Reaction Temperature Control: Carefully control the reaction temperature. High temperatures can decrease the selectivity of the demethylation process.

  • Alternative Demethylation Reagents: Consider using alternative demethylating agents that may offer higher selectivity at lower temperatures.

  • Purification: If the impurity has already formed, purification of the intermediate is crucial before proceeding to the next synthetic step. Column chromatography is a common method for separating these isomers.[1][2] Failure to remove this impurity will result in its carry-over to subsequent steps, making the final purification of Gefitinib more challenging.[1][2]

Question 2: My final Gefitinib product shows an impurity with the same molecular weight, but it was not present in my intermediates. LC-MS/MS analysis suggests a different substitution pattern on the aniline (B41778) ring. What is this impurity and where did it come from?

Answer:

You are likely observing the positional isomer, N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-Amine.

Probable Cause:

This impurity arises from a contaminant in your starting material, 3-chloro-4-fluoroaniline (B193440). The commercially available reagent may contain its isomer, 4-chloro-3-fluoroaniline. This isomeric impurity in the starting material will participate in the condensation reaction, leading to the formation of the corresponding positional isomer of Gefitinib.

Solutions:

  • Starting Material Purity Check: Always verify the purity of your 3-chloro-4-fluoroaniline raw material using a validated analytical method, such as HPLC or GC, before use.

  • Source High-Purity Starting Materials: Procure 3-chloro-4-fluoroaniline from a reputable supplier with a clear certificate of analysis indicating low levels of isomeric impurities.

  • Purification of the Final Product: If the impurity is already present in your final product, it will need to be removed. This typically requires preparative HPLC or column chromatography, which can be challenging and may reduce the overall yield.

Question 3: I am observing a significant amount of an N-alkylated impurity in my final product. How can I prevent its formation?

Answer:

The N-alkylated impurity is likely N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.

Probable Cause:

This impurity forms during the final etherification step when introducing the 3-morpholinopropyl group. A competing N-alkylation reaction can occur on the aniline nitrogen of Gefitinib.

Solutions:

  • Modify the Synthetic Route: A more robust synthetic strategy involves introducing the morpholinopropyl group before the formation of the quinazoline (B50416) ring.[2] This eliminates the possibility of N-alkylation on the final Gefitinib molecule.

  • Optimize Reaction Conditions: If modifying the entire route is not feasible, carefully optimize the conditions of the etherification step. This could include adjusting the base, solvent, and temperature to favor O-alkylation over N-alkylation.

  • Purification: If the N-alkylated impurity is formed, it must be removed, typically by column chromatography, which can negatively impact the yield.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in Gefitinib synthesis?

A1: The most frequently encountered isomeric impurities in Gefitinib synthesis are:

  • 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one: Arises from non-selective demethylation of the 6,7-dimethoxy quinazolin-4-one starting material.[1]

  • N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-Amine: A positional isomer resulting from an impurity in the 3-chloro-4-fluoroaniline starting material.

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine: An N-alkylated impurity formed during the final etherification step.[2]

Q2: What analytical method is best for detecting and quantifying isomeric impurities in Gefitinib?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for the separation and quantification of Gefitinib and its process-related impurities.[3][4] For structural confirmation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Q3: What are the typical levels of isomeric impurities observed in Gefitinib synthesis?

A3: In synthetic routes involving the demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one at high temperatures, the isomeric impurity 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one can be formed at levels of 10-15%.[1] The levels of other impurities are highly dependent on the purity of the starting materials and the specific reaction conditions used.

Q4: How can I prevent the formation of isomeric impurities?

A4: A proactive approach is the best strategy:

  • Scrutinize Starting Materials: Thoroughly analyze all starting materials for isomeric purity before beginning the synthesis.

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry to maximize the selectivity of each step.

  • Strategic Synthesis Design: Choose a synthetic route that minimizes the potential for isomeric impurity formation. For example, introducing the morpholinopropyl group earlier in the synthesis can prevent final-stage N-alkylation.[2]

Data Presentation

Table 1: Common Isomeric Impurities in Gefitinib Synthesis

Impurity NameStructurePoint of Origin in SynthesisTypical Analytical Method
6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-oneIsomer of the desired 7-hydroxy intermediateDemethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-oneRP-HPLC
N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-AminePositional IsomerImpurity in 3-chloro-4-fluoroaniline starting materialRP-HPLC, LC-MS
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amineN-alkylated ImpurityFinal etherification stepRP-HPLC, LC-MS

Table 2: Quantitative Data on Isomeric Impurity Formation

Synthetic StepImpurity FormedReported ConcentrationReference
Demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (at >200°C)6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one10-15%[1]
Demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (at >200°C)6,7-dihydroxy-3,4-dihydroquinazolin-4-one10-15%[1]

Experimental Protocols

Protocol 1: RP-HPLC Method for the Analysis of Gefitinib and its Process-Related Impurities

This protocol is based on a validated method for the simultaneous separation and estimation of Gefitinib and its process-related impurities.[3][4]

  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column: Inertsil ODS-3V, 250 x 4.6 mm i.d., 5 µm particle size.

  • Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v). The pH of the mobile phase should be adjusted to 5.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the Gefitinib sample in the mobile phase.

    • Dilute the stock solution with the mobile phase to a suitable concentration for analysis.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the chromatogram and identify the peaks corresponding to Gefitinib and its impurities based on their retention times, which should be established using reference standards.

    • Quantify the impurities using a suitable method, such as the area normalization method or by using a calibration curve generated from reference standards.

Visualizations

Gefitinib_Synthesis_and_Impurity_Formation cluster_main_path Main Gefitinib Synthesis Pathway cluster_impurities Impurity Formation Pathways A 6,7-Dimethoxy quinazolin-4-one B Selective Demethylation (L-methionine, MsOH) A->B C 7-Hydroxy-6-methoxy quinazolin-4-one B->C Imp1 Isomeric Impurity: 6-Hydroxy-7-methoxy quinazolin-4-one B->Imp1 Non-selective demethylation D Protection (Acetylation) C->D E 6-Acetoxy-7-methoxy quinazolin-4-one D->E F Chlorination E->F G 4-Chloro-6-acetoxy-7-methoxy quinazoline F->G H Condensation with 3-chloro-4-fluoroaniline G->H I 4-(3'-chloro-4'-fluoroanilino)-6-acetoxy -7-methoxyquinazoline H->I Imp2 Positional Isomer of Gefitinib H->Imp2 Condensation with starting material impurity J Deprotection (Hydrolysis) I->J K 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy -7-methoxyquinazoline J->K L Etherification with 3-morpholinopropyl chloride K->L M Gefitinib (Crude) L->M Imp3 N-alkylated Impurity L->Imp3 Side reaction: N-alkylation N Purification M->N O Gefitinib (Pure) N->O Imp2_source Starting Material Impurity: 4-chloro-3-fluoroaniline Imp2_source->H

Caption: Gefitinib synthesis pathway and points of isomeric impurity formation.

HPLC_Analysis_Workflow cluster_workflow HPLC Analysis Workflow for Gefitinib Impurities A Sample Preparation (Dissolve in mobile phase) B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C System Suitability Test (Inject standard) B->C Decision System Suitability Pass? C->Decision D Sample Injection E Data Acquisition (Chromatogram) D->E F Peak Identification (Based on Retention Time) E->F G Peak Integration and Quantification F->G H Report Generation G->H Decision->B No - Troubleshoot System Decision->D Yes

Caption: Experimental workflow for HPLC analysis of Gefitinib impurities.

Troubleshooting_Tree Start High Isomeric Impurity Detected in Gefitinib Q1 Impurity detected after demethylation step? Start->Q1 Q2 Impurity has same mass but different aniline substitution? Q1->Q2 No S1 Cause: Non-selective demethylation. Solution: Control temperature, purify intermediate. Q1->S1 Yes Q3 Is it an N-alkylated impurity? Q2->Q3 No S2 Cause: Starting material impurity. Solution: Verify purity of 3-chloro-4-fluoroaniline. Q2->S2 Yes S3 Cause: Side reaction in etherification. Solution: Optimize conditions or modify synthetic route. Q3->S3 Yes Unknown Further characterization needed (e.g., LC-MS/MS, NMR) Q3->Unknown No

Caption: Troubleshooting decision tree for isomeric impurities in Gefitinib.

References

Limit of detection (LOD) and quantification (LOQ) for Gefitinib impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the analysis of Gefitinib (B1684475) and its impurities. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Gefitinib and its process-related impurities?

A1: The LOD and LOQ values for Gefitinib and its impurities are dependent on the analytical method employed, particularly the chromatographic conditions and the detector used. For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method has been reported with LOD and LOQ values for five process-related impurities in the range of 0.012–0.033 µg/mL and 0.04–0.10 µg/mL, respectively[1][2]. Another study using a validated RRLC method was capable of detecting impurities at a level of 0.01% with respect to a test concentration of 0.5 mg/mL[3][4].

Q2: Which analytical technique is most commonly used for the determination of Gefitinib and its impurities?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and established technique for the separation and quantification of Gefitinib and its related substances[1][2][5]. This method offers good specificity, precision, and reliability for impurity profiling in bulk drug substances[1][2].

Q3: What are some common challenges encountered during the HPLC analysis of Gefitinib impurities?

A3: Common challenges include achieving adequate separation of all process-related impurities from the main Gefitinib peak and from each other, especially co-eluting impurities. Method development often requires careful optimization of the mobile phase composition (both the organic modifier and the buffer system), pH, and column type[1]. Other issues can include peak tailing and poor resolution, which can be addressed by adjusting the mobile phase pH or switching to a different stationary phase.

Q4: How can I perform forced degradation studies for Gefitinib?

A4: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. For Gefitinib, this typically involves subjecting a stock solution (e.g., 1000 μg/mL in the mobile phase) to various stress conditions, including:

  • Acid-induced degradation: Treatment with an acid like 0.1 N HCl at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours)[1].

  • Base-induced degradation: Treatment with a base such as 0.1 N NaOH under similar temperature and time conditions[1].

  • Oxidative degradation: Exposure to an oxidizing agent like 3% (v/v) H2O2[1].

  • Thermal degradation: Exposing the drug substance to dry heat.

  • Photolytic degradation: Exposing the drug substance to UV light[1].

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Gefitinib and its impurities as reported in various studies.

AnalyteMethodLODLOQReference
GefitinibRP-HPLC0.078 µg/mL0.238 µg/mL[6]
GefitinibRP-HPLC0.469 µg/ml1.42 µg/ml[7]
Gefitinib Process-Related Impurities (5)RP-HPLC0.012–0.033 µg/mL0.04–0.10 µg/mL[1][2]
Gefitinib ImpuritiesRRLC0.01% of 0.5 mg/mL0.03% of 0.5 mg/mL[4]

Experimental Protocols

RP-HPLC Method for the Determination of Gefitinib and its Process-Related Impurities[1][2]

This protocol describes a validated isocratic RP-HPLC method for the simultaneous determination of Gefitinib and five of its process-related impurities.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 × 4.6 mm i.d.; 5 µm particle size)[1][2].

  • Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0[1][2].

  • Flow Rate: 1.0 mL/min.

  • Detector: Photodiode Array (PDA) detector[1][2].

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C[6].

Sample Preparation:

  • Prepare a stock solution of Gefitinib (e.g., 1000 µg/mL) in the mobile phase[1].

  • For impurity analysis, spike the Gefitinib solution with known concentrations of the impurity standards.

  • Dilute the solutions as necessary with the mobile phase to fall within the linear range of the method.

Troubleshooting Guide

Below is a troubleshooting guide for common issues that may be encountered during the HPLC analysis of Gefitinib impurities.

IssuePotential Cause(s)Recommended Action(s)
Poor resolution between impurity peaks or between an impurity and the main drug peak. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the ratio of the organic solvent (acetonitrile) to the aqueous buffer. Fine-tune the pH of the buffer, as this can significantly impact the retention and selectivity of ionizable compounds like Gefitinib and its impurities[1].
Unsuitable column chemistry.If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size[5].
Peak tailing for Gefitinib or impurity peaks. Secondary interactions between the analyte and the silica (B1680970) support of the column.Adjust the mobile phase pH to suppress the ionization of the analytes. The use of a buffer is crucial for maintaining a stable pH. Consider using a column with end-capping to minimize silanol (B1196071) interactions.
Column overload.Reduce the concentration of the injected sample.
Inconsistent retention times. Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning and perform regular maintenance.
Column temperature variations.Use a column oven to maintain a consistent temperature.
Extraneous peaks in the chromatogram (ghost peaks). Contamination in the mobile phase, sample, or HPLC system.Use high-purity solvents and freshly prepared mobile phase. Implement a robust cleaning protocol for the autosampler and injector. Inject a blank solvent to identify the source of contamination[8].
Carryover from previous injections.Implement a needle wash step in the autosampler method using a strong solvent. After analyzing a high-concentration sample, inject several blanks to ensure the system is clean[8].

Visualizations

experimental_workflow Experimental Workflow for Gefitinib Impurity Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_stock Prepare Gefitinib Stock Solution (1000 µg/mL) prep_working Prepare Working Standards and Spiked Samples prep_stock->prep_working prep_impurity Prepare Impurity Stock Solutions prep_impurity->prep_working hplc_injection Inject Sample/Standard (10 µL) prep_working->hplc_injection hplc_system Equilibrate HPLC System with Mobile Phase hplc_system->hplc_injection hplc_separation Isocratic Elution on C18 Column hplc_injection->hplc_separation hplc_detection PDA Detection hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration data_calculation Calculate LOD, LOQ, and Impurity Content data_integration->data_calculation data_validation Method Validation (Linearity, Precision, Accuracy) data_calculation->data_validation

Caption: Workflow for Gefitinib Impurity Analysis.

troubleshooting_logic Troubleshooting Logic for Poor Peak Resolution start Poor Peak Resolution Observed check_mobile_phase Is Mobile Phase Composition and pH Optimized? start->check_mobile_phase adjust_mobile_phase Adjust Organic:Aqueous Ratio and/or pH check_mobile_phase->adjust_mobile_phase No check_column Is the Column Suitable and in Good Condition? check_mobile_phase->check_column Yes adjust_mobile_phase->check_mobile_phase replace_column Consider a Different Column Chemistry or Replace the Existing Column check_column->replace_column No check_flow_rate Is the Flow Rate Optimal? check_column->check_flow_rate Yes replace_column->check_column adjust_flow_rate Optimize Flow Rate (e.g., lower for better separation) check_flow_rate->adjust_flow_rate No resolved Resolution is Acceptable check_flow_rate->resolved Yes adjust_flow_rate->check_flow_rate

Caption: Troubleshooting Logic for Poor Peak Resolution.

References

Reducing N-alkylated impurities in Gefitinib production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Gefitinib (B1684475), with a specific focus on minimizing N-alkylated impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common N-alkylated impurities in Gefitinib synthesis?

A1: The most common N-alkylated impurity is formed during the final etherification step, where the morpholinopropyl side chain is attached. This impurity is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.[1][2] It arises from the alkylation of the secondary amine of the anilinoquinazoline (B1252766) intermediate, in addition to the desired O-alkylation of the hydroxyl group.

Q2: What is the primary cause of N-alkylated impurity formation?

A2: The formation of N-alkylated impurities is a result of the competing reactivity of the hydroxyl group (leading to the desired O-alkylation) and the secondary amine of the anilinoquinazoline intermediate (leading to N-alkylation). The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity of the alkylation.

Q3: How can I detect and quantify N-alkylated impurities?

A3: N-alkylated impurities in Gefitinib can be effectively separated, detected, and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4][5] A validated HPLC method can provide accurate measurements of the impurity levels in your product.

Q4: Are there alternative synthetic routes that avoid the formation of N-alkylated impurities?

A4: Yes, an effective strategy to prevent N-alkylation is to introduce the morpholinopropyl side chain before the formation of the quinazoline (B50416) ring.[2] This approach eliminates the possibility of the secondary amine competing in the alkylation step.

Troubleshooting Guide

Issue: High levels of N-alkylated impurities are detected in my final Gefitinib product.

This guide provides potential causes and solutions to reduce the formation of N-alkylated impurities during the synthesis of Gefitinib.

Potential Cause Proposed Solution Rationale
Direct O-alkylation of the hydroxyl group is competing with N-alkylation of the secondary amine. Implement a transient protection strategy for the secondary amine.The use of a transient protecting group, such as a trimethylsilyl (B98337) (TMS) group, can effectively block the secondary amine from reacting with the alkylating agent. This directs the alkylation to the desired hydroxyl group, significantly reducing the formation of the N-alkylated byproduct.[1][6]
Suboptimal reaction conditions favoring N-alkylation. Optimize the reaction conditions for the O-alkylation step.The choice of base and solvent can influence the O- vs. N-alkylation selectivity. While specific comparative data is limited in the immediate search results, exploring different base/solvent combinations (e.g., milder bases, aprotic polar solvents) may shift the equilibrium towards the desired O-alkylation.
The synthetic route is prone to N-alkylation in the final step. Consider an alternative synthetic route where the side chain is introduced earlier.Synthesizing the 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (B1311619) intermediate first, and then constructing the quinazoline ring, circumvents the competitive alkylation step altogether.[2]

Data Presentation

Table 1: Comparison of Synthetic Strategies to Reduce N-Alkylated Impurities in Gefitinib Production

Synthetic Strategy Description Reported Advantages Key Considerations
Transient Protection of Secondary Amine The secondary amine of the anilinoquinazoline intermediate is protected with a transient group (e.g., trimethylsilyl) prior to O-alkylation.Minimizes the formation of the N-alkylated side product; Reported to achieve a high overall yield of 81.1%.[1][6]Requires an additional protection and deprotection step.
Early Introduction of the Side Chain The morpholinopropyl side chain is introduced onto a benzonitrile (B105546) precursor before the quinazoline ring is formed.Suppresses the production of the N-alkylated impurity by design.[2]This is a longer synthetic route with more steps.

Experimental Protocols

Protocol 1: Minimized N-Alkylation via Transient Protection

This protocol is based on the findings of Choi et al. regarding the use of a transient trimethylsilyl protecting group to achieve selective O-alkylation.[1][6]

  • Protection: To a solution of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in an appropriate aprotic solvent, add a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) and stir at room temperature until protection of the secondary amine is complete (monitor by TLC or HPLC).

  • O-Alkylation: To the reaction mixture, add the alkylating agent (e.g., 4-(3-chloropropyl)morpholine) and a suitable base (e.g., potassium carbonate). Heat the reaction mixture at an appropriate temperature and monitor the progress of the O-alkylation by TLC or HPLC.

  • Deprotection and Work-up: Upon completion of the O-alkylation, the silyl (B83357) protecting group is typically removed during the aqueous work-up. Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Analysis of Gefitinib and its N-Alkylated Impurity

This protocol is a general guideline based on established HPLC methods for the analysis of Gefitinib and its process-related impurities.[3][4][5]

  • Column: Inertsil ODS-3V column (250 x 4.6 mm i.d.; particle size 5 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector at an appropriate wavelength for Gefitinib and the impurity.

  • Sample Preparation: Dissolve a known amount of the Gefitinib sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Procedure: Inject the sample onto the HPLC system and record the chromatogram. Identify and quantify the N-alkylated impurity by comparing its retention time and peak area to a qualified reference standard.

Visualizations

Gefitinib_Synthesis_Impurity_Formation cluster_main_path Desired O-Alkylation Pathway cluster_impurity_path N-Alkylation Side Reaction Intermediate 4-(3'-chloro-4'-fluoroanilino)- 7-methoxy-6-hydroxyquinazoline Reagent1 + 4-(3-chloropropyl)morpholine (Base, Solvent) Intermediate->Reagent1 Gefitinib Gefitinib (Desired Product) Reagent1->Gefitinib O-alkylation Impurity N-alkylated Impurity Reagent2 + 4-(3-chloropropyl)morpholine (Base, Solvent) Reagent2->Impurity N-alkylation Intermediate_impurity 4-(3'-chloro-4'-fluoroanilino)- 7-methoxy-6-hydroxyquinazoline Intermediate_impurity->Reagent2

Caption: Competing O- and N-alkylation pathways in Gefitinib synthesis.

Caption: Troubleshooting workflow for reducing N-alkylated impurities.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gefitinib (B1684475) impurity 5 against other common process-related impurities encountered during the synthesis of the active pharmaceutical ingredient (API). The presence and control of such impurities are critical for the quality, safety, and efficacy of the final drug product. This document summarizes key structural differences, analytical detection methods, and their origins in the manufacturing process.

Introduction to Gefitinib and Impurity Profiling

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme in signaling pathways that promote cancer cell growth and survival.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[1][3] The synthesis of Gefitinib is a multi-step process, and like any complex chemical synthesis, it can result in the formation of various process-related impurities.[4][5] Regulatory bodies like the U.S. FDA require that any impurity exceeding 0.1% be identified and quantified using validated analytical methods.[6][7] This underscores the importance of a thorough understanding and control of the impurity profile.

Comparison of Gefitinib Impurity 5 and Other Process-Related Impurities

This compound, chemically known as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one, is a key intermediate in several synthesis routes of Gefitinib.[7][8][9] Its presence in the final API typically indicates an incomplete reaction. The following table provides a comparative summary of this impurity and other known process-related impurities.

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Typical Origin
Gefitinib N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamineC₂₂H₂₄ClFN₄O₃446.90Active Pharmaceutical Ingredient
This compound 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-oneC₁₆H₂₁N₃O₄319.36Key intermediate; incomplete final condensation step.[7][8]
Gefitinib EP Impurity B 3-Deschloro-4-desfluoro-4-chloro-3-fluoro GefitinibC₂₂H₂₄ClFN₄O₃446.90Isomeric impurity arising from alternative starting materials or side reactions.[8]
N-Alkylated Impurity N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amineC₂₉H₃₇ClFN₅O₄589.09Side reaction during the O-alkylation step, particularly in older synthesis routes.[4]
Gefitinib N-Oxide N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl-N-oxide)propoxy]-4-quinazolinamineC₂₂H₂₄ClFN₄O₄462.90Oxidation/degradation product.[8]
3,4-Difluoro Impurity N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineC₂₂H₂₄F₂N₄O₃430.45Arises from the use of 3,4-difluoroaniline (B56902) instead of 3-chloro-4-fluoroaniline (B193440) as a starting material.[5][8]

Signaling Pathway and Mechanism of Action

Gefitinib functions by binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[2] This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT/mTOR pathways, which are crucial for cell proliferation and survival.[1] The presence of impurities could potentially alter the drug's binding affinity or introduce off-target effects, making purity essential for therapeutic efficacy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF/TGF-α Ligand EGF->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Gefitinib Gefitinib Gefitinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Origin of Process-Related Impurities

The formation of impurities is intrinsically linked to the synthetic route employed. Different strategies have been developed to synthesize Gefitinib, each with its own advantages and potential impurity profiles.[10][11][12] For instance, early routes involving late-stage O-alkylation were prone to forming N-alkylated impurities.[4] Newer synthetic pathways are designed to introduce the morpholinopropoxy side chain earlier to prevent such side reactions.[4][13] Impurity 5 is a direct precursor in many of these syntheses, arising from the incomplete final condensation step with 3-chloro-4-fluoroaniline.

Synthesis_Impurities start Starting Materials (e.g., Isovanillin) key_intermediate Impurity 5 (7-Methoxy-6-[3-(morpholinyl)propoxy] quinazolin-4(1H)-one) start->key_intermediate Multi-step synthesis impurity_b Isomeric Impurities (e.g., Impurity B) start->impurity_b Impure Starting Materials gefitinib Gefitinib (API) key_intermediate->gefitinib Final Condensation impurity_n N-Alkylated Impurity key_intermediate->impurity_n Side Reaction (in some routes) aniline 3-chloro-4-fluoroaniline aniline->gefitinib

Figure 2. Logical relationship of impurity formation in a common Gefitinib synthesis route.

Experimental Protocols

Analytical Method for Impurity Profiling

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying Gefitinib and its process-related impurities.[7][14] The following is a representative protocol based on published methods.

1. Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size) or equivalent C18 column.[7][14]

  • Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) in a 63:37 (v/v) ratio.[7][14]

  • Flow Rate: 1.0 mL/min.

  • Detector: Photodiode Array (PDA) detector set at an appropriate wavelength (e.g., 250 nm).[15]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Gefitinib reference standard (e.g., 1000 µg/mL) in the mobile phase. Prepare working standards by dilution.

  • Impurity Stock: Prepare individual stock solutions of each impurity standard (e.g., 100 µg/mL) in the mobile phase.

  • Test Sample: Accurately weigh and dissolve the Gefitinib bulk drug sample in the mobile phase to achieve a known concentration (e.g., 1000 µg/mL).

3. Validation Parameters: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16]

  • Specificity: Demonstrated by spiking the drug product with known impurities and performing forced degradation studies (acid, base, oxidation, thermal, photolytic) to ensure no co-elution.[6][16]

  • Linearity: Assessed over a range of concentrations for the API and each impurity (e.g., LOQ to 200% of the specification limit). Correlation coefficients should be >0.999.[14]

  • Accuracy: Determined by recovery studies, spiking the API with known amounts of impurities at different levels. Recoveries are typically expected to be within 95-105%.[7]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically required to be less than 3%.[14]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation prep_api Prepare API Test Solution hplc Inject into RP-HPLC System prep_api->hplc prep_std Prepare Reference Standard Solutions prep_std->hplc prep_imp Prepare Impurity Standard Solutions prep_imp->hplc pda Detect with PDA Detector hplc->pda integrate Integrate Peaks & Calculate Concentrations pda->integrate validate Validate Method (Specificity, Linearity, Accuracy) integrate->validate report Generate Report: Impurity Profile vs. Limits validate->report

Figure 3. General experimental workflow for HPLC-based impurity profiling.

Conclusion

The effective control of process-related impurities, including the key intermediate this compound, is paramount in the manufacturing of high-quality Gefitinib. A thorough understanding of the synthetic pathway allows for the prediction and minimization of potential impurities. This, combined with a validated, high-resolution analytical method like RP-HPLC, ensures that the final API meets the stringent purity requirements for safety and efficacy in cancer therapy.

References

A Comparative Analysis of Gefitinib Degradation Products and Stability Against Other EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the degradation products of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR TKIs, namely Erlotinib (another first-generation inhibitor) and Afatinib (B358) (a second-generation inhibitor). Understanding the stability and degradation pathways of these drugs is crucial for ensuring their quality, safety, and efficacy. This document summarizes quantitative data from forced degradation studies, details experimental protocols, and provides visualizations of key pathways and workflows.

Comparative Stability and Degradation Profile

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions during the manufacturing, storage, and administration of a drug. The following tables summarize the degradation behavior of Gefitinib, Erlotinib, and Afatinib under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

Gefitinib Degradation Profile
Stress ConditionReagent and Conditions% DegradationMajor Degradation Products IdentifiedAnalytical MethodReference
Acidic Hydrolysis 5N HCl at 80°C for 1 hour1.67%No significant degradants foundLC-ESI-Q–TOF/MS[1]
0.1 N HClNo change-HPLC[2]
Alkaline Hydrolysis 5N NaOH at 80°C for 1 hour1.17%No significant degradants foundLC-ESI-Q–TOF/MS[1]
0.1 N NaOHNo change-HPLC[2]
Oxidative Degradation 5% H₂O₂ at 80°C for 1 hour11.98%Three degradants observedLC-ESI-Q–TOF/MS[1]
3.0% v/v H₂O₂An unknown impurity (N-Oxide of gefitinib) was foundHPLC[2]
Thermal Degradation Hot air oven at 55°C for 24hNo degradation-HPTLC
Photolytic Degradation UV treatment at 254 nmNo change-HPLC[2]
Erlotinib Degradation Profile
Stress ConditionReagent and Conditions% DegradationMajor Degradation Products IdentifiedAnalytical MethodReference
Acidic Hydrolysis 0.1 N HCl at 60°CHighly stableNo significant degraded peaks observedRP-HPLC[3]
Alkaline Hydrolysis 0.1 N NaOH at 60°CHighly stableNo significant degraded peaks observedRP-HPLC[3]
Oxidative Degradation 3% H₂O₂ at 60°CHighly stableNo significant degraded peaks observedRP-HPLC[3]
Thermal Degradation 60°CHighly stableNo significant degraded peaks observedRP-HPLC[3]
Photolytic Degradation -Highly stableNo significant degraded peaks observedRP-HPLC[3]
Afatinib Degradation Profile
Stress ConditionReagent and Conditions% DegradationMajor Degradation Products IdentifiedAnalytical MethodReference
Acidic Hydrolysis -Stable-LC-Q-TOF/MS/MS[1]
Alkaline Hydrolysis -62.48%DP6 and DP9LC-Q-TOF/MS/MS[1]
Oxidative Degradation -Stable-LC-Q-TOF/MS/MS[1]
Thermal Degradation -Stable-LC-Q-TOF/MS/MS[1]
Photolytic Degradation (liquid state) -7.67%DP1, DP3, DP4, DP5, DP7, and DP10LC-Q-TOF/MS/MS[1]
Photolytic Degradation (solid state) -Stable-LC-Q-TOF/MS/MS[1]

Summary of Comparative Stability

DrugAcid StabilityBase StabilityOxidative StabilityThermal StabilityPhotostabilityOverall Stability
Gefitinib StableStableSensitiveStableStableGenerally stable, but susceptible to oxidation.
Erlotinib Highly StableHighly StableHighly StableHighly StableHighly StableHighly stable under all tested conditions.
Afatinib StableLabileStableStableLabile (liquid)Stable under most conditions but significantly degrades in alkaline and photolytic (liquid state) environments.

Experimental Protocols

Detailed methodologies for the forced degradation studies are crucial for the reproducibility and comparison of results.

Forced Degradation Study Protocol for Gefitinib
  • Preparation of Stock Solution: A stock solution of Gefitinib is prepared by dissolving the drug in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[1]

  • Acidic Degradation: The stock solution is treated with 5N HCl and heated at 80°C for 1 hour. The solution is then neutralized with 5N NaOH.[1]

  • Alkaline Degradation: The stock solution is treated with 5N NaOH and heated at 80°C for 1 hour. The solution is then neutralized with 5N HCl.[1]

  • Oxidative Degradation: The stock solution is treated with 5% hydrogen peroxide and heated at 80°C for 1 hour.[1]

  • Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 55°C) for a defined period (e.g., 24 hours).

  • Photolytic Degradation: The drug solution is exposed to UV light at a specific wavelength (e.g., 254 nm).[2]

  • Analysis: All stressed samples are then diluted with the mobile phase and analyzed by a stability-indicating HPLC or LC-MS method.[1][2]

Forced Degradation Study Protocol for Erlotinib
  • Preparation of Stock Solution: A stock solution of Erlotinib is prepared.

  • Acidic Degradation: The sample is treated with 0.1 N HCl at 60°C.[3]

  • Alkaline Degradation: The sample is treated with 0.1 N NaOH at 60°C.[3]

  • Oxidative Degradation: The sample is treated with 3% H₂O₂ at 60°C.[3]

  • Thermal Degradation: The sample is subjected to a temperature of 60°C.[3]

  • Analysis: The stressed samples are analyzed by the proposed RP-HPLC method.[3]

Forced Degradation Study Protocol for Afatinib
  • Stress Conditions: Afatinib is subjected to hydrolytic (acid, base, neutral), oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[1][4]

  • Analysis: The degradation products are separated using an Agilent Eclipse plus C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer. Characterization is performed using LC-Q-TOF/MS/MS.[4]

Visualizations

EGFR Signaling Pathway

Gefitinib, Erlotinib, and Afatinib are EGFR tyrosine kinase inhibitors. They block the signaling pathways that are crucial for cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Gefitinib Gefitinib / Erlotinib / Afatinib Gefitinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Acid Acid Hydrolysis HPLC HPLC / UPLC Separation Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC DS Drug Substance Solution DS->Acid Expose to Stress DS->Base Expose to Stress DS->Oxidation Expose to Stress DS->Thermal Expose to Stress DS->Photo Expose to Stress MS Mass Spectrometry (MS/MS) HPLC->MS Peak Identification NMR NMR Spectroscopy HPLC->NMR Isolate Peaks for NMR Characterization Structure Elucidation of Degradants MS->Characterization NMR->Characterization Report Degradation Profile & Stability Report Characterization->Report

Caption: General workflow for forced degradation studies.

Logical Relationship of Drug Stability Comparison

This diagram illustrates the logical comparison of the stability of Gefitinib, Erlotinib, and Afatinib based on the degradation data.

Stability_Comparison cluster_drugs EGFR TKIs cluster_stability Stability Profile Gefitinib Gefitinib Moderate Moderate Stability Gefitinib->Moderate Sensitive to oxidation Erlotinib Erlotinib High High Stability Erlotinib->High Highly stable under all conditions Afatinib Afatinib Low Low Stability Afatinib->Low Labile in alkaline and photolytic (liquid) conditions

Caption: Comparative stability of EGFR TKIs.

References

A Comparative Guide to the Validation of an HPLC Method for Gefitinib Impurity 5 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison and detailed methodology for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Gefitinib Impurity 5, a potential process-related impurity in the anticancer drug Gefitinib. The validation is structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Protocol: Validated HPLC Method for this compound

This section details a representative experimental protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

1.1. Materials and Reagents

  • Gefitinib and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Purified water (Milli-Q or equivalent)

  • Formic acid (AR grade)

1.2. Equipment

  • HPLC system with a PDA or UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

1.3. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium acetate (pH adjusted to 5.0 with formic acid) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 252 nm
Injection Volume 10 µL
Column Temperature 30°C

1.4. Preparation of Solutions

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Standard Solutions for Linearity: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.

  • Spiked Sample Solution for Accuracy: Prepare a solution of Gefitinib API at the working concentration and spike it with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

HPLC Method Validation Data as per ICH Q2(R1) Guidelines

The following table summarizes the acceptance criteria and typical results for the validation of the HPLC method for this compound.

Validation ParameterAcceptance CriteriaTypical Results
Specificity The peak for Impurity 5 should be well-resolved from the Gefitinib peak and other potential impurities. Peak purity should pass.Resolution > 2.0 between all peaks. No interference from placebo or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.998r² = 0.9995
Range From LOQ to 150% of the specification limit0.05 µg/mL to 1.5 µg/mL
Accuracy (% Recovery) 90.0% to 110.0%98.5% - 101.2%
Precision (RSD) Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%)Repeatability RSD = 0.8%, Intermediate Precision RSD = 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.05 µg/mL
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition).The method is robust within ±0.2 units of pH, ±0.1 mL/min flow rate, and ±2% in mobile phase composition.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods offer distinct advantages for impurity analysis.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)LC-MS (Liquid Chromatography-Mass Spectrometry)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Combines the separation of LC with the mass analysis of mass spectrometry.
Analysis Time 20 - 45 minutes2 - 8 minutes10 - 30 minutes
Resolution GoodExcellent, with sharper and narrower peaks.[1]Good to Excellent
Sensitivity StandardHigh, due to increased peak height.[1]Very High, capable of detecting trace-level impurities.[2]
Solvent Consumption HighLow, with up to 70-80% reduction compared to HPLC.[3]Moderate
Primary Use Case Routine quality control and release testing.High-throughput screening and complex mixture analysis.Impurity identification, structural elucidation, and quantification of trace impurities.[2]

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method as per ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development & Optimization protocol Develop Validation Protocol as per ICH Q2(R1) start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Resolution, Peak Purity) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Documentation robustness->data_analysis system_suitability->specificity Execute Validation Parameters validation_report Final Validation Report data_analysis->validation_report end End: Validated Method validation_report->end

Caption: Workflow of HPLC method validation as per ICH Q2(R1).

References

A Comparative Guide to Analytical Methods for Gefitinib Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the quantification of impurities in the anti-cancer drug Gefitinib (B1684475). The selection of a robust and sensitive analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data to guide researchers in selecting the most suitable technique for their specific needs.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when different techniques are employed. The following workflow outlines the key stages involved in comparing and validating analytical methods for Gefitinib impurity analysis.

Cross-Validation Workflow for Gefitinib Impurity Analysis cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation & Comparison cluster_3 Outcome A Define Analytical Requirements (Sensitivity, Speed, Cost) B Select Potential Methods (HPLC, UPLC, HPTLC) A->B C Method Optimization for Gefitinib & Impurities B->C D Specificity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Robustness C->H I Analyze Identical Samples with Each Validated Method D->I E->I F->I G->I H->I J Compare Quantitative Results (Impurity Levels) I->J K Statistical Analysis (e.g., Bland-Altman, t-test) J->K L Determine Method Equivalency or Bias K->L M Select Optimal Method for Routine Quality Control L->M

Caption: Workflow for the cross-validation of analytical methods for Gefitinib impurity analysis.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for the determination of Gefitinib and its process-related impurities is summarized below. The data presented is a compilation from various validated methods to provide a comparative overview.

Table 1: Comparison of Chromatographic Methods for Gefitinib Impurity Analysis
ParameterHPLC (Reverse Phase)UPLC/RRLCHPTLC (Normal Phase)
Linearity Range 0.1 - 2.0 µg/mL (Impurities)15 - 7500 ng/mL (Gefitinib)30 - 700 ng/band (Routine)
25 - 500 µg/mL (Gefitinib)20 - 1400 ng/band (Greener)
Correlation Coefficient (r²) 0.9991 - 0.9994[1][2]> 0.998[3][4]0.9945 (Routine)[5]
0.9972 (Greener)[5]
Limit of Detection (LOD) 0.012 - 0.033 µg/mL[1][2]Detectable at 0.01% of 0.5 mg/mLNot Reported
Limit of Quantification (LOQ) 0.04 - 0.10 µg/mL[1][2]Not ReportedNot Reported
Accuracy (% Recovery) 95.99 - 100.55% (Impurities)[1][2]Not ReportedNot Reported
98.26 - 99.90% (Gefitinib)[1][2]
Precision (%RSD) < 3%[1][2]Not ReportedNot Reported
Analysis Time ~20 - 45 min[6]~5.2 minNot Reported
Solvent Consumption High[6]Low[7]Low

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of validated methods reported in the literature.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous determination of Gefitinib and its process-related impurities.[1][2]

  • Instrumentation: A high-performance liquid chromatography system with a photodiode array (PDA) detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a known amount of the Gefitinib bulk drug in a suitable diluent to achieve a final concentration of 100 µg/mL for the analysis of impurities.[1]

Ultra-Performance Liquid Chromatography (UPLC) / Rapid Resolution Liquid Chromatography (RRLC) Method

This method offers a significant reduction in analysis time and is suitable for identifying degradation impurities.[3][4]

  • Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (MS/MS) or a UV detector.

  • Column: Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm particle size).[3][4]

  • Mobile Phase: A simple mobile phase combination delivered in a gradient mode.[3][4]

  • Flow Rate: 0.5 mL/min.[3][4]

  • Detection: UV detection at 250 nm or mass spectrometry.[3][4]

  • Injection Volume: 4 µL.[3][4]

  • Sample Preparation: Prepare a test concentration of 0.5 mg/mL in a suitable diluent.[3][4]

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a cost-effective and high-throughput alternative for the quantification of Gefitinib. A "greener" HPTLC method has also been developed to reduce environmental impact.[5]

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase (Routine): Toluene: Ethyl Acetate: Methanol: Ammonia (7:2:1:0.1 v/v/v/v).

  • Mobile Phase (Greener): Ethanol: Ethyl Acetate: Ammonia (8:2:0.2 v/v/v).

  • Detection Wavelength: 332.0 nm.[5]

  • Sample Application: Apply samples as bands of appropriate width using an automated applicator.

  • Linearity Range: 30–700 ng/band (Routine) and 20–1400 ng/band (Greener).[5]

Conclusion

The choice of an analytical method for Gefitinib impurity profiling depends on the specific requirements of the analysis.

  • HPLC methods are robust and have been extensively validated for the separation and quantification of process-related impurities.[1][2] They are well-suited for routine quality control environments.

  • UPLC/RRLC methods provide significantly faster analysis times and high resolution, making them ideal for high-throughput screening and the identification of degradation products.[3][4][7] The use of smaller particle size columns in UPLC leads to improved sensitivity and reduced solvent consumption.[7]

  • HPTLC offers a simple, cost-effective, and high-throughput alternative. The development of greener HPTLC methods also addresses environmental concerns by reducing the use of hazardous solvents.[5]

For comprehensive impurity profiling and cross-validation, it is recommended to utilize an orthogonal method (e.g., UPLC-MS/MS) to confirm the results obtained from a primary method like HPLC. This approach provides a higher degree of confidence in the analytical data and ensures the quality and safety of the Gefitinib drug product.

References

A Guide to Inter-laboratory Comparison of Gefitinib Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the identification and quantification of impurities in the anti-cancer drug Gefitinib. Ensuring the purity of active pharmaceutical ingredients (APIs) like Gefitinib is critical for drug safety and efficacy. This document summarizes key experimental data from various validated methods to facilitate inter-laboratory comparison and support the development of robust analytical protocols.

Comparative Analysis of Analytical Methods

The analysis of Gefitinib and its process-related and degradation impurities is predominantly performed using reverse-phase high-performance liquid chromatography (RP-HPLC). However, other techniques such as Rapid Resolution Liquid Chromatography (RRLC) and High-Performance Thin-Layer Chromatography (HPTLC) have also been successfully validated. A summary of different chromatographic conditions and validation parameters from published studies is presented below to offer a comparative perspective.

Table 1: Comparison of HPLC and RRLC Methodologies for Gefitinib Impurity Analysis

ParameterMethod 1: RP-HPLC[1][2]Method 2: RRLC[3][4]Method 3: RP-HPLC[5]Method 4: LC-ESI-Q–TOF/MS[6]
Column Inertsil ODS-3V (250 × 4.6 mm, 5 µm)Agilent XDB-C18 (50 × 4.6 mm, 1.8 µm)Inertsil C8 (250 × 4.6 mm, 5 µm)Not Specified
Mobile Phase 130 mM Ammonium (B1175870) acetate (B1210297): Acetonitrile (B52724) (63:37, v/v), pH 5.0Gradient elution with a simple mobile phase combination50mM aqueous ammonium acetate: Acetonitrile (gradient)Acetonitrile: water (70:30) with 0.1% formic acid (Isocratic)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/minNot Specified
Detection PDA at 260 nm250 nmPDA at 300 nmESI-Q-TOF/MS
LOD 0.012–0.033 µg/mLCapable of detecting 0.01% of impuritiesNot SpecifiedNot Specified
LOQ 0.04–0.10 µg/mL0.015-0.05%Not SpecifiedNot Specified
Recovery 95.99–100.55% for impuritiesNot SpecifiedNot SpecifiedNot Specified
Correlation Coefficient (r) 0.9991–0.9994> 0.998Not SpecifiedNot Specified

Table 2: Comparison of HPTLC Methods for Gefitinib Analysis [7]

ParameterRoutine HPTLC MethodGreener HPTLC Method
Linearity Range 30–700 ng/band20–1400 ng/band
Correlation Coefficient (R²) 0.9945Not Specified
LOD 11.14 ng/band6.72 ng/band
LOQ 33.42 ng/band20.16 ng/band
Assay in Commercial Tablets 92.45%99.74%
AGREE Greenness Score 0.440.77

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are summaries of experimental protocols derived from the cited literature.

Protocol 1: RP-HPLC for Process-Related Impurities [1][2]

  • Chromatographic System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector.

  • Column: Inertsil ODS-3V (250 × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v), with the pH adjusted to 5.0 using acetic acid. The mobile phase is filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Sample Preparation: A stock solution of Gefitinib (1000 µg/mL) and its process intermediates are prepared in acetonitrile. Further dilutions are made with the mobile phase to desired concentrations for validation studies. For bulk drug analysis, a 2000 µg/mL solution is prepared in the mobile phase.

Protocol 2: RRLC for Degradation Impurities [3][4]

  • Chromatographic System: A Rapid Resolution Liquid Chromatography system.

  • Column: Agilent XDB-C18 (50 × 4.6 mm, 1.8 µm).

  • Mobile Phase: A simple mobile phase combination delivered in a gradient mode.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 250 nm.

  • Forced Degradation Studies: Gefitinib is subjected to stress conditions including acid, base, oxidation, thermal, and photolytic degradation to establish the degradation pathway.

Protocol 3: Greener HPTLC Method [7]

  • Chromatographic System: High-Performance Thin-Layer Chromatography system.

  • Linearity Range: 20–1400 ng/band.

  • Forced Degradation: The stability-indicating property of the method was confirmed by subjecting Gefitinib to acid, base, and oxidative stress conditions. The method was able to detect Gefitinib in the presence of its degradation products.

Visualizations

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP binding site of the EGFR tyrosine kinase, it inhibits the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P1->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Impurity_Analysis_Workflow start Start sample_prep Sample Preparation (Bulk Drug / Formulation) start->sample_prep chromatography Chromatographic Separation (HPLC / RRLC / HPTLC) sample_prep->chromatography forced_degradation Forced Degradation (Stress Studies) (Acid, Base, Oxidative, etc.) forced_degradation->chromatography detection Detection (PDA / MS) chromatography->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis validation Method Validation (ICH Guidelines) data_analysis->validation reporting Reporting (Impurity Profile) validation->reporting end End reporting->end

References

Navigating the Analytical Maze: A Comparative Guide to the Quantification of Gefitinib Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of Gefitinib (B1684475) impurity 5, a key process-related impurity of the anti-cancer drug Gefitinib.

Gefitinib impurity 5 is chemically identified as 4(3H)-Quinazolinone, 7-methoxy-6-[3-(4-morpholinyl)propoxy]-[1]. The control of this and other impurities is a critical aspect of quality control in the manufacturing of Gefitinib. This guide delves into the performance of various analytical techniques, presenting supporting data to aid in the selection of the most appropriate method for your research and quality control needs.

Performance Comparison of Analytical Methods

The quantification of Gefitinib and its impurities is predominantly achieved through liquid chromatography techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often referred to as Rapid Resolution Liquid Chromatography (RRLC), are the most common methods. The choice between these methods often depends on the specific requirements for speed, sensitivity, and resolution.

The following table summarizes the performance characteristics of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of process-related impurities in Gefitinib, which would include impurity 5.

ParameterHPLC Method 1RRLC/UPLC Method
Accuracy (Recovery) 95.99% - 100.55% for process-related impuritiesNot explicitly stated for impurities, but the method is validated for accuracy[2][3]
Precision (%RSD) < 3% for process-related impurities[4][5]< 5.0% for impurities at the Limit of Quantification (LOQ) level[2]
Limit of Detection (LOD) 0.012 - 0.033 µg/mL for process-related impurities[4][5]Capable of detecting impurities at a level of 0.01% with respect to a test concentration of 0.5 mg/mL[2][3]
Limit of Quantification (LOQ) 0.04 - 0.10 µg/mL for process-related impurities[4][5]0.03% of a 0.5 mg/mL analyte concentration[2]
Linearity (Correlation Coefficient) 0.9991 - 0.9994 for process-related impurities[4][5]> 0.998 for potential impurities[2][3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the HPLC and RRLC methods discussed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed for the simultaneous separation and estimation of Gefitinib and its process-related impurities[4][5].

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size[4][5].

  • Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0[4][5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 260 nm using a PDA detector[4].

  • Sample Preparation: Stock solutions of Gefitinib and its impurities are prepared by dissolving known amounts in acetonitrile. These are further diluted with the mobile phase to the desired concentrations for analysis[4].

Rapid Resolution Liquid Chromatography (RRLC) Method

This method is a validated, stability-indicating assay for Gefitinib and its impurities[2][3].

  • Instrumentation: An Agilent 1200 RRLC system or equivalent.

  • Column: Agilent XDB-C18, 50 x 4.6 mm, 1.8 µm particle size[3].

  • Mobile Phase: A gradient elution using a combination of a simple mobile phase (details not fully specified in the abstract)[3].

  • Flow Rate: 0.5 mL/min[3].

  • Detection: 250 nm[3].

  • Validation: The method has been validated for specificity, linearity, range, accuracy, precision, and robustness for the determination of impurities[2][3].

Visualizing the Workflow and Method Selection

To better understand the process of impurity quantification and the logic behind method selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification start Start: Gefitinib Bulk Drug Sample dissolve Dissolve in a suitable solvent (e.g., Acetonitrile) start->dissolve dilute Dilute with mobile phase to working concentration dissolve->dilute inject Inject sample into HPLC/UPLC system dilute->inject separate Separation on a reverse-phase column inject->separate detect Detection using a PDA/UV detector separate->detect integrate Integrate peak areas of Impurity 5 detect->integrate calculate Calculate concentration using a calibration curve integrate->calculate report Report results (e.g., % w/w) calculate->report end end report->end End: Quantified Impurity 5 Level

Experimental workflow for quantifying this compound.

method_selection node_rect node_rect start Start: Need to quantify this compound high_throughput High throughput needed? start->high_throughput high_sensitivity High sensitivity required? high_throughput->high_sensitivity No uplc Select UPLC/RRLC high_throughput->uplc Yes existing_method Validated HPLC method exists? high_sensitivity->existing_method No high_sensitivity->uplc Yes hplc Select HPLC existing_method->hplc No validate_hplc Use existing HPLC method existing_method->validate_hplc Yes

Decision tree for analytical method selection.

References

A Comparative Guide to the Specificity and Robustness of Gefitinib Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the stability-indicating assay of Gefitinib (B1684475), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The specificity and robustness of these assays are critical for ensuring the quality, safety, and efficacy of Gefitinib drug products. This document summarizes experimental data from multiple studies to aid in the selection of the most suitable analytical method for your research and development needs.

Comparison of Analytical Methods

Several analytical techniques have been employed to develop stability-indicating assays for Gefitinib, with High-Performance Liquid Chromatography (HPLC) being the most common. Other methods, such as Ultra-Fast Liquid Chromatography (UFLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), have also been successfully validated.[1][2][3] The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity in complex biological matrices or the desire for a more environmentally friendly "greener" method.[1][4]

A summary of the performance characteristics of different stability-indicating methods for Gefitinib is presented in the table below.

MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQReference
HPLC 25-150 µg/mL99.61-100.14< 20.078 µg/mL0.238 µg/mL[2]
UFLC 0.5–100 µg/ml--0.1392 µg/ml0.4269 µg/ml[3]
HPTLC (Routine) 30–700 ng/band-Intra-day: 2.295–3.345, Inter-day: 2.298–3.27511.14 ng/band33.42 ng/band[1]
HPTLC (Greener) 20–1400 ng/band-Intra-day: 0.7893–0.8348, Inter-day: 0.8559–0.93916.720 ng/band20.16 ng/band[1]
RP-HPLC 8–56 µg/mL--1.3 µg/mL3.9 µg/mL[5]
LC-MS/MS (DBS) 37.5-2400 ng/mLWithin 15%Within 15%-40 ng/mL[6]
LC-MS/MS (Plasma) 1-1000 ng/mL< 15%< 15%--[7]

Experimental Protocols

The development of a stability-indicating assay for Gefitinib necessitates subjecting the drug to various stress conditions to induce degradation. This forced degradation study helps to ensure that the analytical method can specifically measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Forced Degradation Studies

A typical forced degradation study for Gefitinib involves the following conditions:

  • Acidic Degradation: The drug solution is treated with an acid, such as 2N HCl, and refluxed at 60°C for 30 minutes.[2]

  • Alkaline Degradation: The drug solution is treated with a base, such as 2N NaOH, and refluxed at 60°C for 30 minutes.[2]

  • Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) and heated at 70°C for 1 hour.[3]

  • Thermal Degradation: The drug is exposed to dry heat at a specific temperature for a defined period.

  • Photolytic Degradation: The drug is exposed to UV light (e.g., at 254 nm) to assess its photosensitivity.[8]

Significant degradation of Gefitinib has been observed under acidic, alkaline, and oxidative stress conditions.[9][10] Under oxidative stress, an N-oxide of Gefitinib is a commonly identified degradation product.[8]

Chromatographic Conditions

The following are examples of chromatographic conditions used in published stability-indicating assays for Gefitinib:

  • HPLC Method:

    • Column: Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[2]

    • Mobile Phase: Phosphate buffer (pH 3.6) and acetonitrile (B52724) (55:45 v/v)[2]

    • Flow Rate: 1.0 mL/min[2]

    • Detection: UV at 248 nm[2]

  • "Greener" HPTLC Method:

    • Mobile Phase: Ethanol/Cyclohexane (80:20, v/v)[1]

    • Detection: 332.0 nm[1]

Specificity and Robustness

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. In the context of stability-indicating assays, specificity is demonstrated by the separation of the main drug peak from the peaks of degradation products. All the cited methods demonstrated good specificity, with the degradation products being well-resolved from the parent Gefitinib peak.[1][8]

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For chromatographic methods, robustness is typically evaluated by intentionally varying parameters such as:

  • Mobile phase composition[1]

  • Mobile phase pH

  • Flow rate

  • Column temperature

For instance, in the "greener" HPTLC method, the mobile phase composition was varied (e.g., from 80:20 to 82:18 and 78:22 v/v of Ethanol/Cyclohexane) to assess the method's robustness.[1] The results indicated that minor variations in the experimental conditions did not significantly affect the analytical results, confirming the robustness of the method.

Visualizations

Gefitinib Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor's (EGFR) tyrosine kinase domain.[2] It blocks signal transduction pathways that are implicated in the proliferation and survival of cancer cells.[2]

Gefitinib_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Gefitinib Gefitinib Gefitinib->EGFR Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Gefitinib inhibits the EGFR signaling pathway.

Experimental Workflow for a Stability-Indicating Assay

The following diagram illustrates a typical workflow for the development and validation of a stability-indicating assay for Gefitinib.

Stability_Assay_Workflow start Start forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_development Analytical Method Development (e.g., HPLC, HPTLC) forced_degradation->method_development method_validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) method_development->method_validation specificity Specificity Assessment: Resolution of Gefitinib from Degradants method_validation->specificity robustness Robustness Testing: Varying Method Parameters specificity->robustness Pass fail Method Optimization Required specificity->fail Fail pass Method is Stability-Indicating robustness->pass Pass robustness->fail Fail fail->method_development

Caption: Workflow for a Gefitinib stability-indicating assay.

References

A Comparative Guide to Gefitinib Synthesis Routes and Impurity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial therapeutic agent in the treatment of non-small cell lung cancer. The synthetic route employed in its manufacture not only dictates the overall yield and economic viability but also significantly influences the impurity profile of the final active pharmaceutical ingredient (API). Understanding the relationship between a specific synthetic pathway and the resulting impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the drug product.

This guide provides a comparative analysis of the most common synthesis routes for Gefitinib, with a focus on their resulting impurity profiles. Detailed experimental protocols for both synthesis and impurity analysis are provided to support further research and process optimization.

Comparison of Key Gefitinib Synthesis Routes

Several synthetic strategies for Gefitinib have been reported, each with distinct advantages and disadvantages. The three most prominent routes are the original process developed by Gibson (AstraZeneca), a more convergent approach by Ming, You, and Ji, and a more recent, shorter synthesis by Maskrey and colleagues.

Parameter Gibson's Route Ming, You, and Ji's Route Maskrey et al.'s Route
Starting Material 6,7-dimethoxy-3H-quinazolin-4-oneMethyl 3-hydroxy-4-methoxybenzoate2,4-dichloro-6,7-dimethoxyquinazoline (B120542)
Number of Steps 674
Overall Yield ~10%[1]~37.4%[2]~14%[1]
Key Advantages Established, well-documentedAvoids problematic demethylation, higher yieldShorter route, avoids chromatographic purification
Key Disadvantages Low yield, multiple protection/ deprotection steps, formation of isomeric and N-alkylated impurities[3]Longer sequence than Maskrey's routeUse of expensive starting material and specific reagents (ionic liquid)

Impurity Profiles of Different Synthesis Routes

The choice of synthetic route has a direct impact on the types and levels of impurities present in the final Gefitinib product. Impurities can arise from starting materials, intermediates, by-products, and degradation of the final compound.[4]

Gibson's Route Impurities

This route is known to generate two significant types of process-related impurities:

  • Isomeric Impurities: The selective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one is a critical step that can lead to the formation of the undesired 7-hydroxy-6-methoxy regioisomer alongside the desired 6-hydroxy-7-methoxy intermediate. This isomeric impurity can be carried through the subsequent steps, making purification of the final API challenging.[3]

  • N-Alkylated Impurity: In the final step of the synthesis, the etherification reaction to introduce the morpholinopropoxy side chain can also lead to N-alkylation of the anilino nitrogen, resulting in the formation of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine.[3] This impurity requires chromatographic separation, which can reduce the overall yield.[3]

Ming, You, and Ji's Route Impurity Profile

By introducing the morpholinopropoxy side chain earlier in the synthesis, before the formation of the quinazoline (B50416) ring, this route effectively suppresses the formation of the N-alkylated impurity that is problematic in the Gibson route.[3] However, this route may have its own characteristic impurities related to the starting materials and intermediates, though specific details are less extensively reported in the literature.

Maskrey et al.'s Route Impurity Profile

This more recent, shorter synthesis avoids many of the steps that lead to impurities in the Gibson route. However, the use of 2,4-dichloro-6,7-dimethoxyquinazoline as a starting material and the specific reagents used for demethylation and dehalogenation could potentially introduce new, route-specific impurities. Further studies are needed to fully characterize the impurity profile of this newer route.

Degradation Impurities

Forced degradation studies have shown that Gefitinib is susceptible to degradation under acidic, basic, and oxidative conditions.[5][6] Significant degradation is observed in the presence of acid and base.[6] Under oxidative stress, the formation of Gefitinib N-oxide has been reported.[6] These degradation products can be present in the final API if proper storage and handling procedures are not followed.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to Gefitinib.

Gibson_Route cluster_gibson Gibson's Route 6,7-Dimethoxy-3H-quinazolin-4-one 6,7-Dimethoxy-3H-quinazolin-4-one 6-Hydroxy-7-methoxy-3H-quinazolin-4-one 6-Hydroxy-7-methoxy-3H-quinazolin-4-one 6,7-Dimethoxy-3H-quinazolin-4-one->6-Hydroxy-7-methoxy-3H-quinazolin-4-one Demethylation Acetylated Intermediate Acetylated Intermediate 6-Hydroxy-7-methoxy-3H-quinazolin-4-one->Acetylated Intermediate Acetylation Chlorinated Intermediate Chlorinated Intermediate Acetylated Intermediate->Chlorinated Intermediate Chlorination Coupled Intermediate Coupled Intermediate Chlorinated Intermediate->Coupled Intermediate + 3-chloro-4-fluoroaniline Deacetylated Intermediate Deacetylated Intermediate Coupled Intermediate->Deacetylated Intermediate Deacetylation Gefitinib Gefitinib Deacetylated Intermediate->Gefitinib O-Alkylation

Caption: Gibson's (AstraZeneca) Synthesis Route for Gefitinib.

Ming_You_Ji_Route cluster_ming Ming, You, and Ji's Route Methyl 3-hydroxy-4-methoxybenzoate Methyl 3-hydroxy-4-methoxybenzoate Alkylated Benzoate (B1203000) Alkylated Benzoate Methyl 3-hydroxy-4-methoxybenzoate->Alkylated Benzoate O-Alkylation Nitro Benzoate Nitro Benzoate Alkylated Benzoate->Nitro Benzoate Nitration Amino Benzoate Amino Benzoate Nitro Benzoate->Amino Benzoate Reduction Quinazolinone Intermediate Quinazolinone Intermediate Amino Benzoate->Quinazolinone Intermediate Cyclization Chloroquinazoline Intermediate Chloroquinazoline Intermediate Quinazolinone Intermediate->Chloroquinazoline Intermediate Chlorination Gefitinib Gefitinib Chloroquinazoline Intermediate->Gefitinib + 3-chloro-4-fluoroaniline + Morpholine (B109124)

Caption: Ming, You, and Ji's Synthesis Route for Gefitinib.

Maskrey_Route cluster_maskrey Maskrey et al.'s Route 2,4-Dichloro-6,7-dimethoxyquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline 4-Anilino-2-chloroquinazoline 4-Anilino-2-chloroquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline->4-Anilino-2-chloroquinazoline SNAr with 3-chloro-4-fluoroaniline Demethylated Intermediate Demethylated Intermediate 4-Anilino-2-chloroquinazoline->Demethylated Intermediate Demethylation O-Alkylated Intermediate O-Alkylated Intermediate Demethylated Intermediate->O-Alkylated Intermediate O-Alkylation Gefitinib Gefitinib O-Alkylated Intermediate->Gefitinib Dechlorination

Caption: Maskrey et al.'s Synthesis Route for Gefitinib.

Experimental Protocols

Synthesis of Gefitinib via Ming, You, and Ji's Route (Adapted)[2]

A detailed experimental protocol for the synthesis of Gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate is presented below.

  • Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane (B140262) to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

  • Nitration: The resulting benzoate is nitrated using nitric acid in acetic acid.

  • Reduction: The nitro group is reduced to an amino group using powdered iron in acetic acid.

  • Cyclization: The amino benzoate is cyclized with formamidine (B1211174) acetate (B1210297) to form the quinazolinone ring.

  • Chlorination: The quinazolinone intermediate is chlorinated using thionyl chloride or phosphoryl chloride.

  • Coupling and Ring Formation: The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline, followed by reaction with morpholine to yield Gefitinib.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating reverse-phase HPLC method is essential for the separation and quantification of Gefitinib and its process-related and degradation impurities.

Chromatographic Conditions (Representative Method): [7][8]

  • Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate buffer (pH 5.0) and acetonitrile (B52724) (63:37, v/v).[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 260 nm.[7]

  • Column Temperature: Ambient or controlled at 30°C.

Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the Gefitinib sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Forced Degradation Studies: [7][9]

    • Acidic: Treat Gefitinib solution with 0.1 N HCl at 40°C.

    • Basic: Treat Gefitinib solution with 0.1 N NaOH at 40°C.

    • Oxidative: Treat Gefitinib solution with 3% H₂O₂ at 40°C.

    • Thermal: Heat Gefitinib solution.

    • Photolytic: Expose Gefitinib solution to UV light.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.

LC-MS/MS Conditions (Representative Method): [10][11]

  • LC System: UPLC or HPLC system.

  • Column: ACQUITY BEH C18 (1.7 µm) or equivalent.[10]

  • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.[11]

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a general workflow for the analysis of impurities in a Gefitinib sample.

Impurity_Analysis_Workflow cluster_workflow Impurity Analysis Workflow Sample_Preparation Sample Preparation (Bulk Drug / Forced Degradation) HPLC_Analysis HPLC-UV Analysis (Quantification of known impurities) Sample_Preparation->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identification of unknown impurities) Sample_Preparation->LCMS_Analysis Data_Analysis Data Analysis and Reporting HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis

Caption: General workflow for the analysis of Gefitinib impurities.

Conclusion

The selection of a synthetic route for Gefitinib is a critical decision in drug development and manufacturing. While shorter and higher-yielding routes like those developed by Ming, You, and Ji, and Maskrey et al. offer significant advantages over the original Gibson synthesis, a thorough understanding and characterization of the impurity profile for each route are essential. The implementation of robust analytical methods, such as HPLC and LC-MS, is crucial for monitoring and controlling impurities, thereby ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundation for researchers to compare these synthetic strategies and their outcomes, facilitating the development of improved and more efficient manufacturing processes for this important anticancer drug.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Gefitinib Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Gefitinib, a potent EGFR tyrosine kinase inhibitor used in cancer therapy, and its impurities, are classified as cytotoxic and potentially hazardous.[1][2] Therefore, stringent disposal procedures must be followed in accordance with local, state, and federal regulations.[1] This guide provides essential, step-by-step information for the safe disposal of Gefitinib impurity 5.

Core Principles of Disposal

The disposal of this compound is governed by regulations for hazardous pharmaceutical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5] A key aspect of these regulations is the ban on sewering (flushing) of hazardous waste pharmaceuticals.[3][5] All personnel handling such materials must receive appropriate training on handling and emergency procedures.[3]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound, it is crucial to wear appropriate PPE to prevent personal contact. This includes:

  • Double chemotherapy gloves[2]

  • Protective clothing (e.g., lab coat)[1]

  • Safety glasses[1]

  • Dust respirator (if handling powder to avoid generating dust)[1]

2. Waste Segregation and Containment:

  • Isolate the Waste: All waste containing this compound, including pure substance, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE, must be segregated from other laboratory waste streams.[2]

  • Use Designated Containers: Place all solid and liquid waste into a dedicated, sealed, and clearly labeled hazardous waste container.[1][2] These containers are often color-coded (e.g., black for RCRA hazardous waste) and must be leak-proof.[2] For sharps like needles and syringes that have contained the substance, use an approved sharps container specifically for cytotoxic waste.[1][2] Do not crush, clip, or recap needles.[1]

3. Spill Management: In the event of a spill, immediate action is necessary to contain and clean the area:

  • If Dry: Use dry clean-up procedures. Dampen the material with water to prevent dust from becoming airborne before sweeping or vacuuming.[1] The vacuum cleaner must be fitted with a HEPA filter.[1]

  • If Wet: Shovel or vacuum the spilled material.[1]

  • Decontaminate the Area: Wash the affected area with large amounts of water and a suitable detergent.[1] Prevent runoff from entering drains.[1]

  • Dispose of Cleanup Materials: All materials used for cleaning the spill (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous waste in the designated sealed container.[1]

4. Final Disposal:

  • Arrange for Licensed Disposal: The sealed hazardous waste containers must be collected and disposed of by a licensed hazardous waste management company.[3]

  • Preferred Disposal Method: The most common and required method for treating hazardous pharmaceutical waste is high-temperature incineration at a permitted treatment facility.[3][6] Secure chemical landfill disposal is also a possibility depending on regulations.[1]

  • Documentation: Maintain meticulous records of the waste generated and its disposal to ensure regulatory compliance.[6]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not publicly available, the following table summarizes general principles for handling cytotoxic pharmaceutical waste.

ParameterGuidelineRegulatory Context
Sewer Disposal Prohibited for hazardous waste pharmaceuticals.EPA RCRA Subpart P[3][5]
Container Type Sealed, leak-proof, and clearly labeled.General Hazardous Waste Regulations
Waste Segregation Must be separated from other waste streams.URI Chemical Waste Policies[2]
Disposal Method Incineration at a licensed facility.EPA Recommendation[3][7]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical deactivation of this compound. The established procedure is to manage it as hazardous waste through incineration.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and regulatory compliance from the point of generation to final disposal.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Gown, Goggles, Respirator) A->B E Spill Occurs A->E C Segregate Waste (Isolate from other streams) B->C D Contain Waste (Use sealed, labeled hazardous waste container) C->D G Store Securely (Await pickup in designated area) D->G E->C No F Clean Spill (Contain, Decontaminate, Dispose of cleanup material) E->F Yes F->D H Arrange Pickup (Contact licensed hazardous waste vendor) G->H I Final Disposal (Incineration at permitted facility) H->I

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Gefitinib Impurity 5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of active pharmaceutical ingredients (APIs) and their impurities is paramount. Gefitinib (B1684475), a potent EGFR inhibitor, and its impurities should be handled with care due to their potential biological activity. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Gefitinib impurity 5.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Double gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., compliant with ASTM D6978 standard). Change gloves at least every 30 minutes or immediately upon contamination.[4]To prevent skin contact and absorption. Double gloving provides an additional barrier.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Gowns should be resistant to chemotherapy drug permeation.To protect skin and personal clothing from contamination.
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[5]To protect against splashes, aerosols, and dust particles.
Respiratory Protection For handling powders outside of a containment system, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of airborne particles.[6] Surgical masks are not sufficient for respiratory protection.[6]To prevent inhalation of the compound, which can be a primary route of exposure.
Additional Protection Shoe covers and a cap may be required depending on the scale of work and institutional policies.To prevent the spread of contamination outside of the laboratory.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe 1. Don appropriate PPE prep_area 2. Prepare handling area in a designated containment system prep_ppe->prep_area prep_materials 3. Gather all necessary materials and reagents prep_area->prep_materials handle_weigh 4. Carefully weigh or aliquot the compound prep_materials->handle_weigh handle_dissolve 5. Dissolve or suspend the compound as required handle_weigh->handle_dissolve cleanup_decontaminate 6. Decontaminate all surfaces and equipment handle_dissolve->cleanup_decontaminate cleanup_doff 7. Doff PPE in the correct order cleanup_decontaminate->cleanup_doff cleanup_wash 8. Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Donning PPE: Put on all required PPE before entering the designated handling area.

    • Area Preparation: All handling of this compound powder should be conducted in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box to control exposure at the source.[4][7] The work surface should be covered with a disposable absorbent liner.

    • Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) are inside the containment system before starting work to minimize traffic in and out of the area.

  • Handling:

    • Weighing: Use a dedicated and calibrated balance inside the containment system. Handle the powder gently to avoid generating dust.

    • Dissolving: If making a solution, add the solvent to the powder slowly to avoid splashing. Gefitinib is soluble in DMSO and DMF.[8]

  • Post-Handling and Cleanup:

    • Decontamination: Wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., a high pH solution or a commercially available product for cytotoxic drug decontamination), followed by a rinse with 70% ethanol.

    • Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically in the order of gloves (outer pair), gown, and then the remaining PPE.

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan

Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Pathway

cluster_generation Waste Generation Point cluster_disposal Disposal Pathway sharps Contaminated Sharps sharps_container Puncture-proof Sharps Container for Cytotoxic Waste sharps->sharps_container ppe Used PPE waste_bag Labeled Cytotoxic Waste Bag (e.g., yellow with cytotoxic symbol) ppe->waste_bag consumables Contaminated Consumables consumables->waste_bag liquid Liquid Waste liquid_container Sealed, Labeled Hazardous Chemical Waste Container liquid->liquid_container incineration High-Temperature Incineration via Certified Waste Management sharps_container->incineration waste_bag->incineration liquid_container->incineration

Caption: Segregation and disposal pathway for waste contaminated with this compound.

Disposal Procedures:

Waste TypeDisposal ContainerFinal Disposal Method
Solid Waste (PPE, consumables) Labeled, leak-proof cytotoxic waste bags (often yellow or purple).High-temperature incineration by a licensed hazardous waste contractor.
Sharps (needles, scalpels) Puncture-resistant, labeled sharps container for cytotoxic waste.High-temperature incineration.
Liquid Waste (solvents, media) Sealed, clearly labeled hazardous chemical waste container. Do not pour down the drain.[2]Collection and disposal by a certified hazardous waste management service.
Grossly Contaminated Material Placed in sealed containers within the cytotoxic waste stream.High-temperature incineration.

By implementing these rigorous safety and handling protocols, researchers can effectively minimize the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.